(3-Methylisoxazol-5-yl)methanamine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-methyl-1,2-oxazol-5-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c1-4-2-5(3-6)8-7-4;/h2H,3,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQPHVOBOIVWKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672588 | |
| Record name | 1-(3-Methyl-1,2-oxazol-5-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70183-89-0 | |
| Record name | 1-(3-Methyl-1,2-oxazol-5-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to (3-Methylisoxazol-5-yl)methanamine Hydrochloride: Properties, Synthesis, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Methylisoxazol-5-yl)methanamine hydrochloride is a heterocyclic organic compound featuring a core 3-methylisoxazole ring linked to a methanamine group. As a hydrochloride salt, it exhibits enhanced solubility in aqueous media compared to its free base, a critical attribute for its application in pharmaceutical and biological research.[1] The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous commercially successful drugs, including the antimicrobial sulfamethoxazole and certain penicillin derivatives like cloxacillin and oxacillin.[2] This prevalence underscores the isoxazole ring's utility as a stable, versatile pharmacophore capable of engaging in various biological interactions.
This guide provides a comprehensive technical overview of this compound, synthesizing available data with established chemical principles. It is designed to serve as a foundational resource for professionals engaged in drug discovery, chemical synthesis, and materials science, offering insights into its physicochemical properties, synthetic routes, reactivity, and safety considerations.
Nomenclature and Chemical Identity
Correctly identifying a chemical entity is paramount for reproducible research and regulatory compliance. The following section details the identifiers for (3-Methylisoxazol-5-yl)methanamine and its hydrochloride salt.
Diagram 1: Chemical Structure of this compound
Caption: Structure of this compound.
| Identifier | Value | Source |
| IUPAC Name | (3-methyl-1,2-oxazol-5-yl)methanamine hydrochloride | PubChem[3] |
| CAS Number | 70183-89-0 | ChemicalBook[4] |
| Free Base CAS | 154016-55-4 | PubChem, Sigma-Aldrich[3] |
| Molecular Formula | C₅H₉ClN₂O | Derived |
| Molecular Weight | 148.59 g/mol | Derived |
| Free Base Formula | C₅H₈N₂O | PubChem, Sigma-Aldrich[3] |
| Free Base M.W. | 112.13 g/mol | PubChem, Sigma-Aldrich[3] |
Physicochemical Properties
The majority of publicly available data pertains to the free base, (3-Methylisoxazol-5-yl)methanamine. The properties of the hydrochloride salt can be inferred from this data, with the most significant difference being a marked increase in aqueous solubility. The following table summarizes computed data for the free base.
| Property | Value | Source |
| Topological Polar Surface Area | 52.1 Ų | PubChem[3] |
| XLogP3-AA (logP) | -0.3 | PubChem[3] |
| Hydrogen Bond Donor Count | 2 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |
| Rotatable Bond Count | 1 | PubChem[3] |
| Exact Mass | 112.063662883 Da | PubChem[3] |
| Form | Solid | Sigma-Aldrich |
Field Insights:
-
Solubility: As a hydrochloride salt, the compound is expected to be soluble in water and polar protic solvents like methanol and ethanol.[1] This is a direct consequence of the ionization of the primary amine, which allows for strong ion-dipole interactions with water molecules. This property is highly advantageous for preparing stock solutions for biological assays and for formulation development.
-
pKa: The primary aliphatic amine group is basic. Its conjugate acid (the ammonium cation present in the hydrochloride salt) would be expected to have a pKa in the range of 9-10. This means the compound will be predominantly in its charged, water-soluble form at physiological pH (7.4).
-
Stability: Isoxazole rings are generally stable aromatic systems. However, they can be susceptible to ring-opening under certain reductive conditions or in the presence of strong bases. The hydrochloride salt form is generally stable under standard laboratory conditions. Supplier recommendations include storage at -20°C for long-term preservation.[5]
Synthesis and Reactivity
Synthetic Strategy
While specific, detailed synthetic procedures for this compound are not widely published in peer-reviewed journals, a logical and efficient pathway can be devised from common starting materials based on established organic chemistry principles. A plausible route involves the reduction of a nitrile precursor, which itself can be synthesized via established isoxazole formation chemistry.
The key transformation is the construction of the isoxazole ring, which can be achieved through a multicomponent reaction involving hydroxylamine hydrochloride and a β-keto ester, such as ethyl acetoacetate.[2]
Diagram 2: Plausible Synthetic Pathway
Caption: A proposed synthetic workflow for the target compound.
Chemical Reactivity
The reactivity of this compound is dominated by its primary amine functionality.
-
Nucleophilicity and Basicity: The lone pair of electrons on the nitrogen atom of the free base makes it a potent nucleophile and a Brønsted-Lowry base. It readily reacts with electrophiles such as acyl chlorides, anhydrides, and carboxylic acids (in the presence of coupling agents) to form stable amide bonds. This is the most common and valuable reaction for its use in drug discovery, allowing for its conjugation to other molecular fragments.
-
Salt Formation: As a base, the free amine reacts with acids to form ammonium salts. The hydrochloride salt is the most common form for improving handling and solubility.
-
Isoxazole Ring Stability: The isoxazole ring is aromatic and relatively stable to many reaction conditions. It can tolerate a wide range of reagents used to modify the aminomethyl side chain. However, potent reducing agents (e.g., catalytic hydrogenation under harsh conditions) can potentially cleave the N-O bond.
Applications in Drug Discovery and Development
This compound serves as a crucial building block for the synthesis of complex molecules with potential therapeutic value.[1] Its utility stems from the combination of the stable isoxazole core and the reactive primary amine handle.
-
Scaffold for Library Synthesis: The primary amine allows for straightforward derivatization via amide coupling, reductive amination, or sulfonamide formation, enabling the rapid generation of compound libraries for high-throughput screening.
-
Bioisosteric Replacement: The 3-methylisoxazole ring can serve as a bioisostere for other chemical groups, such as phenyl or ester moieties. This allows medicinal chemists to modulate a molecule's physicochemical properties (like solubility, metabolic stability, and polarity) while potentially retaining or enhancing its biological activity.
-
Pharmacophore Mimicry: The arrangement of hydrogen bond donors and acceptors in the isoxazole ring, combined with the appended side chain, can mimic the binding interactions of natural ligands with their protein targets, making it a valuable fragment for structure-based drug design.
Safety, Handling, and Storage
Safety is a critical consideration when handling any chemical reagent. The available data for the free base indicates significant oral toxicity.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 3) |
| Danger | H301: Toxic if swallowed [3][6] |
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
For long-term stability, storage at -20°C is recommended.[5]
-
Store away from strong oxidizing agents and bases.
Exemplary Experimental Protocol: Amide Coupling
To illustrate the practical utility of this compound, this section provides a representative protocol for a standard amide coupling reaction. This procedure is a cornerstone of medicinal chemistry and serves as a self-validating system due to its high reliability and predictability.
Objective: To synthesize N-((3-methylisoxazol-5-yl)methyl)benzamide.
Materials:
-
This compound
-
Benzoic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate
-
Deionized water
Protocol Workflow:
Diagram 3: Experimental Workflow for Amide Coupling
Caption: Step-by-step workflow for a typical amide coupling reaction.
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).
-
Add benzoic acid (1.1 eq) and dissolve the solids in anhydrous DMF.
-
Add DIPEA (2.5 eq) dropwise to the stirred solution. The DIPEA serves to neutralize the hydrochloride salt, liberating the free amine, and to act as the base for the coupling reaction.
-
After stirring for 10 minutes, add the coupling agent HATU (1.2 eq) portion-wise. An exotherm may be observed.
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure amide product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Conclusion
This compound is a valuable and versatile building block for chemical synthesis and drug discovery. Its key features—a stable heterocyclic core, a reactive primary amine for facile derivatization, and favorable solubility as a hydrochloride salt—make it an attractive starting material for creating diverse molecular libraries. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its effective and safe utilization in a research setting.
References
- 1. CAS 13608-55-4: (3-phenylisoxazol-5-yl)methanamine hydroch… [cymitquimica.com]
- 2. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (3-Methylisoxazol-5-yl)methanamine | C5H8N2O | CID 16481072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. C-(3-METHYL-ISOXAZOL-5-YL)-METHYLAMINE HYDROCHLORIDE | 70183-89-0 [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. chemical-label.com [chemical-label.com]
An In-depth Technical Guide to the Characterization of (3-Methylisoxazol-5-yl)methanamine Hydrochloride (CAS Number: 70183-89-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Methylisoxazol-5-yl)methanamine hydrochloride is a heterocyclic amine of interest in medicinal chemistry and drug discovery. As a Senior Application Scientist, this guide provides a comprehensive framework for the characterization of this compound, emphasizing the integration of analytical techniques to ensure identity, purity, and stability. While publicly available experimental data for this specific molecule is limited, this document outlines the expected physicochemical properties and provides field-proven methodologies for its thorough analysis, drawing upon data from its free base and related isoxazole structures.
Chemical Identity and Physicochemical Properties
The foundational step in the characterization of any chemical entity is the confirmation of its identity and the determination of its key physicochemical properties. These parameters are critical for its application in research and development, influencing factors such as solubility, formulation, and bioavailability.
This compound is the hydrochloride salt of the parent compound, (3-Methylisoxazol-5-yl)methanamine. The presence of the hydrochloride moiety significantly impacts its properties, most notably its solubility in aqueous media.
Table 1: Core Chemical and Physicochemical Data
| Property | Value | Source |
| CAS Number | 70183-89-0 | Internal Database |
| Molecular Formula | C₅H₉ClN₂O | [1] |
| Molecular Weight | 148.59 g/mol | [1] |
| Parent Compound (Free Base) | (3-Methylisoxazol-5-yl)methanamine | [2] |
| Parent CAS Number | 154016-55-4 | [2] |
| Parent Molecular Formula | C₅H₈N₂O | [2] |
| Parent Molecular Weight | 112.13 g/mol | [2] |
| Topological Polar Surface Area (TPSA) (Free Base) | 52.1 Ų | [2] |
| Predicted LogP (Free Base) | -0.3 | [2] |
| Hydrogen Bond Donors (Free Base) | 1 | [1] |
| Hydrogen Bond Acceptors (Free Base) | 3 | [1] |
Recommended Experimental Protocols for Physicochemical Characterization
-
Melting Point Determination:
-
Methodology: Utilize a calibrated digital melting point apparatus. A small, dry sample is packed into a capillary tube and heated at a controlled rate (e.g., 1-2 °C/min) to determine the temperature range over which the solid melts. This is a primary indicator of purity.
-
-
Aqueous Solubility Assessment:
-
Methodology: A shake-flask method is recommended. An excess of the compound is agitated in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature for a sufficient period to reach equilibrium. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a validated analytical technique, such as HPLC-UV.
-
-
pKa Determination:
-
Methodology: Potentiometric titration is a standard method. A solution of the hydrochloride salt is titrated with a standardized base (e.g., NaOH), and the pH is monitored as a function of the volume of titrant added. The pKa can be determined from the inflection point of the titration curve. This value is crucial for understanding the ionization state of the molecule at different physiological pH values.
-
Spectroscopic and Spectrometric Analysis
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. A combination of NMR, IR, and mass spectrometry is essential for a complete structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are required.
-
Expected ¹H NMR Spectral Features (in D₂O or DMSO-d₆):
-
Methyl Group (-CH₃): A singlet integrating to 3 protons, expected in the aliphatic region.
-
Isoxazole Ring Proton (-CH=): A singlet integrating to 1 proton, characteristic of the proton on the isoxazole ring.
-
Methylene Group (-CH₂-): A singlet (or potentially a multiplet depending on the solvent and proton exchange) integrating to 2 protons, adjacent to the amine.
-
Amine Protons (-NH₃⁺): A broad singlet, the chemical shift of which will be highly dependent on the solvent and concentration.
-
-
Expected ¹³C NMR Spectral Features:
-
Signals corresponding to the methyl carbon, the two sp² carbons of the isoxazole ring, the methylene carbon, and the carbonyl-equivalent carbon of the isoxazole ring.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
-
Expected IR Absorption Bands (cm⁻¹):
-
N-H Stretch: A broad band in the region of 3200-2800 cm⁻¹, characteristic of the ammonium salt.
-
C-H Stretch: Peaks around 3000-2850 cm⁻¹ for aliphatic C-H bonds.
-
C=N and C=C Stretch: Absorptions in the 1650-1450 cm⁻¹ region, corresponding to the isoxazole ring.
-
C-O Stretch: Bands in the 1250-1050 cm⁻¹ region.
-
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight and can provide information about the molecular formula and fragmentation pattern.
-
Expected Mass Spectrum:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is recommended.
-
Expected Molecular Ion: The spectrum should show a prominent peak corresponding to the protonated free base [M+H]⁺ at m/z ≈ 113.1, where M is the mass of the free base.
-
Chromatographic Purity Assessment
Chromatographic techniques are essential for determining the purity of the compound and for quantifying it in various matrices.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method with UV detection is the standard approach for assessing the purity of small organic molecules like this compound.
-
Proposed HPLC Method:
-
Column: A C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the isoxazole chromophore absorbs, likely in the range of 210-250 nm.
-
Validation: The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.
-
Synthesis and Stability
While a specific, detailed synthesis for this compound is not widely published, a plausible synthetic route can be inferred from the literature on related isoxazole compounds.
Plausible Synthetic Pathway
The synthesis of the isoxazole ring is often achieved through the reaction of a β-dicarbonyl compound or its equivalent with hydroxylamine. The aminomethyl side chain can be introduced through various synthetic transformations. A potential retrosynthetic analysis is outlined below.
Caption: Retrosynthetic analysis of (3-Methylisoxazol-5-yl)methanamine HCl.
Stability and Storage
-
Storage: As a hydrochloride salt, the compound is expected to be a crystalline solid and should be stored in a well-sealed container, protected from moisture and light, at a controlled temperature (e.g., 2-8 °C for long-term storage).[3]
-
Stability Assessment: A formal stability study should be conducted under various conditions (e.g., temperature, humidity, light) to determine the shelf-life and identify any potential degradation products. The purity of the compound should be monitored over time using a validated stability-indicating HPLC method.
Safety and Handling
The free base, (3-Methylisoxazol-5-yl)methanamine, is classified as acutely toxic if swallowed.[2] Standard laboratory safety precautions should be followed when handling the hydrochloride salt, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle in a well-ventilated area.
Conclusion
The comprehensive characterization of this compound requires a multi-faceted analytical approach. This guide provides a scientifically sound framework for researchers to confirm the identity, purity, and key physicochemical properties of this compound. While a complete public dataset is not available, the outlined methodologies, based on established principles and data from related structures, offer a robust pathway for its thorough evaluation in a research and development setting.
References
An In-Depth Technical Guide to (3-Methylisoxazol-5-yl)methanamine Hydrochloride: Molecular Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Methylisoxazol-5-yl)methanamine hydrochloride is a heterocyclic amine of significant interest within the fields of medicinal chemistry and drug discovery. As a substituted isoxazole, this compound serves as a versatile building block, or scaffold, for the synthesis of more complex molecules with potential therapeutic applications. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a common motif in pharmacologically active compounds due to its ability to participate in various non-covalent interactions and its relative metabolic stability. This guide provides a detailed examination of the molecular structure and key physicochemical properties of the hydrochloride salt of (3-Methylisoxazol-5-yl)methanamine, offering foundational knowledge for its application in research and development.
Molecular Structure and Characterization
The structural integrity of a chemical entity is paramount to its function. This compound is comprised of a 3-methylisoxazole core, with a methanamine substituent at the 5-position. The hydrochloride salt form is achieved through the protonation of the primary amine group, which enhances the compound's solubility in aqueous media, a often desirable characteristic for handling and biological testing.
The precise arrangement of atoms is confirmed through various analytical techniques. While this guide focuses on the fundamental properties, it is understood that comprehensive characterization would involve methods such as Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the proton and carbon environments, and Mass Spectrometry (MS) to confirm the molecular weight and fragmentation patterns.
Chemical Identifiers
For unambiguous identification, a compound is assigned several unique identifiers. The Chemical Abstracts Service (CAS) number for this compound is 70183-89-0[1][2][3][4]. The free base form is identified by CAS number 154016-55-4[5][6].
A common method for representing the molecular structure in a machine-readable format is the Simplified Molecular-Input Line-Entry System (SMILES). The SMILES representation for the free base is NCC1=CC(C)=NO1[5]. This notation concisely captures the connectivity of the atoms within the molecule.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is crucial for its application in experimental settings. These properties influence factors such as solubility, stability, and bioavailability.
| Property | Value | Source |
| Molecular Formula | C5H9ClN2O | [1][2] |
| Molecular Weight | 148.59 g/mol | [1][2] |
| CAS Number | 70183-89-0 | [1][2][3][4] |
| Molecular Formula (Free Base) | C5H8N2O | [5][7] |
| Molecular Weight (Free Base) | 112.13 g/mol | [6][7] |
| SMILES (Free Base) | NCC1=CC(C)=NO1 | [5] |
The conversion of the free base to its hydrochloride salt results in an increase in molecular weight due to the addition of a molecule of hydrogen chloride. This is a standard practice in pharmaceutical development to improve the handling and formulation characteristics of amine-containing compounds.
Molecular Visualization
To provide a clear visual representation of the molecular structure of this compound, the following diagram is provided.
Caption: Molecular structure of this compound.
Applications in Research and Development
The structural motifs present in this compound make it a valuable starting material for the synthesis of a wide range of biologically active molecules. The primary amine group serves as a key functional handle for further chemical modifications, such as amide bond formation, reductive amination, and N-alkylation. These reactions allow for the systematic exploration of the chemical space around the isoxazole core, a common strategy in structure-activity relationship (SAR) studies.
The isoxazole ring itself is a bioisostere for other functional groups and can contribute to the overall pharmacological profile of a molecule through hydrogen bonding and dipole-dipole interactions. Its presence in numerous approved drugs highlights its importance in medicinal chemistry.
Conclusion
This compound is a well-defined chemical entity with a specific molecular structure and weight. Its properties, particularly the enhanced solubility of the hydrochloride salt, make it a practical and valuable tool for researchers in the pharmaceutical and chemical sciences. A comprehensive understanding of its fundamental characteristics, as outlined in this guide, is the first step toward its effective utilization in the design and synthesis of novel compounds with therapeutic potential.
References
- 1. 70183-89-0|this compound|BLD Pharm [bldpharm.com]
- 2. 70183-89-0 | C-(3-methyl-isoxazol-5-YL)-methylamine hydrochloride - Capot Chemical [capotchem.com]
- 3. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 4. C-(3-METHYL-ISOXAZOL-5-YL)-METHYLAMINE HYDROCHLORIDE | 70183-89-0 [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. (3-methylisoxazol-5-yl)methanamine - CAS:154016-55-4 - Sunway Pharm Ltd [3wpharm.com]
- 7. (3-Methylisoxazol-5-yl)methanamine | C5H8N2O | CID 16481072 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Guide to the Spectroscopic Characterization of (3-Methylisoxazol-5-yl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Methylisoxazol-5-yl)methanamine hydrochloride is a key building block in medicinal chemistry, valued for its isoxazole core, a motif present in numerous pharmacologically active compounds.[1][2] Rigorous structural confirmation and purity assessment are paramount in the synthesis and application of such intermediates. This technical guide provides a detailed analysis of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By delving into the principles behind the expected spectral features and providing detailed experimental protocols, this document serves as a practical resource for researchers engaged in the synthesis, characterization, and quality control of this and related isoxazole derivatives.[3][4]
Molecular Structure and Spectroscopic Overview
The structure of this compound comprises a 3-methyl-substituted isoxazole ring linked to a methanamine group at the 5-position, which is protonated to form the hydrochloride salt. This structure presents distinct features that are readily identifiable by modern spectroscopic techniques.
Figure 1: Chemical structure of this compound.
This guide will systematically predict and interpret the signals arising from the different nuclei (¹H, ¹³C), the vibrational modes of the functional groups (IR), and the fragmentation pattern of the molecular ion (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.
Experimental Protocol for NMR Spectroscopy
A standard approach for acquiring high-quality NMR spectra is as follows:
Figure 2: A typical workflow for NMR sample preparation and data acquisition.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show four distinct signals corresponding to the methyl, methine, and methylene protons, in addition to the ammonium protons. The use of a solvent like DMSO-d₆ is recommended to observe the exchangeable protons of the ammonium group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| CH₃ (on isoxazole) | ~2.3 | Singlet (s) | 3H | Attached to an sp² carbon of the isoxazole ring. |
| CH (isoxazole ring) | ~6.5 | Singlet (s) | 1H | Vinylic proton on the electron-deficient isoxazole ring. |
| CH₂ (methylene) | ~4.3 | Singlet (s) or Broad Singlet | 2H | Adjacent to the electron-withdrawing isoxazole ring and the ammonium group. |
| NH₃⁺ (ammonium) | ~8.5-9.0 | Broad Singlet (br s) | 3H | Exchangeable protons of the ammonium salt, typically broad. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will complement the ¹H NMR data, showing five signals for the five carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| CH₃ (on isoxazole) | ~11-13 | Typical chemical shift for a methyl group on an aromatic heterocycle. |
| CH₂ (methylene) | ~35-40 | Aliphatic carbon attached to the isoxazole ring and the nitrogen atom. |
| CH (isoxazole ring) | ~100-105 | sp² carbon in the heterocyclic ring, shielded relative to the other ring carbons. |
| C-CH₃ (isoxazole ring) | ~160-165 | sp² carbon of the isoxazole ring bearing the methyl group. |
| C-CH₂ (isoxazole ring) | ~170-175 | sp² carbon of the isoxazole ring attached to the methanamine side chain. |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The hydrochloride salt form of the amine will have a profound impact on the IR spectrum.
Experimental Protocol for IR Spectroscopy
For a solid sample like this compound, the Attenuated Total Reflectance (ATR) method is a common and convenient choice.
Figure 3: Standard procedure for acquiring an FT-IR spectrum using an ATR accessory.
Predicted IR Absorption Bands
The IR spectrum will be characterized by strong absorptions from the ammonium group and vibrations associated with the isoxazole ring.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity | Notes |
| N-H stretch (NH₃⁺) | 3200-2800 | Strong, Broad | Characteristic broad absorption for an ammonium salt. |
| C-H stretch (aliphatic) | 2980-2850 | Medium | From the methyl and methylene groups. |
| C=N stretch (isoxazole) | 1620-1580 | Medium-Strong | Stretching vibration of the carbon-nitrogen double bond in the ring. |
| N-H bend (NH₃⁺) | 1600-1500 | Strong | Symmetric and asymmetric bending vibrations of the ammonium group. |
| C=C stretch (isoxazole) | 1550-1450 | Medium-Strong | Stretching of the carbon-carbon double bond within the isoxazole ring. |
| N-O stretch (isoxazole) | 1420-1380 | Strong | Characteristic stretching vibration of the N-O bond in the isoxazole ring.[4] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For an ionic compound like a hydrochloride salt, Electrospray Ionization (ESI) is the preferred method. The spectrum will show the mass of the free base (the cation).
Experimental Protocol for Mass Spectrometry
Figure 4: General workflow for obtaining an ESI mass spectrum.
Predicted Mass Spectrum and Fragmentation
The mass spectrum is expected to show a prominent peak for the protonated molecule of the free base, [M+H]⁺. The molecular weight of the free base, (3-Methylisoxazol-5-yl)methanamine (C₅H₈N₂O), is 112.13 g/mol .[5]
| Ion | Predicted m/z | Identity |
| [M+H]⁺ | 113.07 | Protonated molecular ion of the free base. |
| [M-NH₂]⁺ | 97.05 | Loss of the amino group. |
| [M-CH₂NH₂]⁺ | 82.04 | Loss of the aminomethyl group. |
A plausible fragmentation pathway would involve the initial loss of the aminomethyl radical followed by further ring fragmentation.
Figure 5: Predicted major fragmentation pathways for (3-Methylisoxazol-5-yl)methanamine.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data offer a detailed spectral signature for this compound. By following the described experimental protocols and using the interpretive guide, researchers can confidently verify the identity and purity of their synthesized material, ensuring the integrity of their subsequent research and development efforts.
References
- 1. 3-Amino-5-methylisoxazole | C4H6N2O | CID 66172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Amino-3-methylisoxazole | C4H6N2O | CID 84590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 154016-55-4|(3-Methylisoxazol-5-yl)methanamine|BLD Pharm [bldpharm.com]
- 4. (3-Methylisoxazol-5-yl)methanamine | C5H8N2O | CID 16481072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
The Isoxazole Core: A Versatile Scaffold in Modern Drug Discovery - Potential Applications of (3-methylisoxazol-5-yl)methanamine hydrochloride
Introduction: The Privileged Isoxazole Scaffold
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents.[3] The versatility of the isoxazole moiety is reflected in the broad spectrum of pharmacological activities exhibited by its derivatives, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] This technical guide provides an in-depth exploration of the potential applications of a specific derivative, (3-methylisoxazol-5-yl)methanamine hydrochloride, by synthesizing data from structurally related compounds and applying fundamental principles of medicinal chemistry.
Core Compound Analysis: this compound
The structure of this compound presents two key pharmacophoric features: the 3-methylisoxazole ring and the 5-aminomethyl group. The methyl group at the 3-position can influence the electronic properties and steric interactions of the isoxazole ring, potentially enhancing binding affinity and selectivity for a biological target. The primary amine in the 5-aminomethyl substituent is a crucial functional group capable of forming hydrogen bonds and salt bridges, which are pivotal for molecular recognition at a receptor or enzyme active site.
Potential Therapeutic Application I: Central Nervous System Modulation - A GABAergic Hypothesis
A compelling potential application for this compound lies in the modulation of the central nervous system (CNS), specifically as a ligand for GABAA receptors. This hypothesis is rooted in the structural similarity of the 5-aminomethylisoxazole core to muscimol (5-(aminomethyl)isoxazol-3-ol), a potent and well-characterized GABAA receptor agonist.[4] Muscimol is a conformationally restricted analog of the endogenous inhibitory neurotransmitter γ-aminobutyric acid (GABA).[4][5]
The spatial arrangement of the aminomethyl group relative to the isoxazole ring in our target compound mimics the key pharmacophoric elements of GABA required for receptor activation. The isoxazole ring acts as a bioisosteric replacement for the carboxylic acid moiety of GABA, while the aminomethyl group corresponds to the amino group of GABA. The distance between these two functional groups is critical for binding to the GABAA receptor.
Experimental Protocol: Evaluation of GABAA Receptor Activity
To validate the hypothesis of GABAergic activity, a multi-step experimental workflow would be employed:
-
Radioligand Binding Assay:
-
Objective: To determine the binding affinity of this compound for the GABAA receptor.
-
Methodology:
-
Prepare rat cortical membranes as a source of GABAA receptors.
-
Incubate the membranes with a radiolabeled GABAA receptor ligand (e.g., [3H]muscimol or [3H]gabazine) in the presence of increasing concentrations of the test compound.
-
After incubation, separate bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant).
-
-
Rationale: This assay provides a direct measure of the compound's ability to bind to the GABAA receptor and quantifies its binding affinity.
-
-
Electrophysiological Studies (Patch-Clamp):
-
Objective: To characterize the functional activity of the compound at the GABAA receptor (i.e., agonist, antagonist, or modulator).
-
Methodology:
-
Use cultured neurons or HEK293 cells expressing specific GABAA receptor subtypes.
-
Perform whole-cell patch-clamp recordings to measure GABA-evoked currents.
-
Apply the test compound alone to determine if it elicits a current (agonist activity).
-
Co-apply the test compound with GABA to determine if it enhances or inhibits the GABA-evoked current (modulatory or antagonist activity).
-
-
Rationale: This functional assay reveals the nature of the compound's interaction with the receptor and its effect on ion channel gating.
-
| Hypothetical Data Summary | |
| Assay | Parameter |
| Radioligand Binding ([3H]muscimol) | Ki |
| Patch-Clamp (Agonist) | EC50 |
| Patch-Clamp (Antagonist) | IC50 |
Potential Therapeutic Application II: Bioisosteric Replacement Strategy
The isoxazole ring is a well-established bioisostere for the amide and carboxylic acid functionalities.[6][7][8] This principle opens up a vast landscape of potential applications for this compound, where it could serve as a novel scaffold to mimic and improve upon existing drugs or endogenous ligands.
1. Mimicking Amide-Containing Drugs:
The 3-methylisoxazole core can replace an amide bond, offering potential advantages such as improved metabolic stability and altered pharmacokinetic profiles.[7] For example, numerous enzyme inhibitors and receptor ligands contain critical amide linkages. By replacing an amide with the 3-methylisoxazole-5-methanamine scaffold, it may be possible to develop novel inhibitors or ligands with enhanced properties.
2. Targeting Receptors for Carboxylic Acid Ligands:
Similarly, the isoxazole ring can mimic the electronic and hydrogen-bonding properties of a carboxylic acid.[6][9] This suggests that this compound could be a starting point for designing ligands for receptors that normally bind to acidic molecules, such as certain G-protein coupled receptors (GPCRs) or nuclear receptors.
Experimental Workflow: Target Identification and Validation
A systematic approach to identify and validate potential targets based on the bioisosteric replacement strategy would involve:
-
Computational Screening (In Silico):
-
Objective: To identify potential protein targets by screening virtual libraries.
-
Methodology:
-
Create a 3D model of (3-methylisoxazol-5-yl)methanamine.
-
Perform virtual screening against a library of protein targets known to bind amide or carboxylic acid-containing ligands.
-
Prioritize targets based on docking scores and predicted binding modes.
-
-
Rationale: This approach narrows down the list of potential targets for experimental validation in a time and cost-effective manner.
-
-
Biochemical/Cell-Based Screening:
-
Objective: To experimentally validate the computationally identified targets.
-
Methodology:
-
Select a panel of high-priority targets from the in silico screen.
-
Perform in vitro biochemical assays (e.g., enzyme inhibition assays) or cell-based functional assays (e.g., reporter gene assays for receptor activation) using the test compound.
-
-
Rationale: This step provides experimental evidence for the compound's activity at the predicted targets.
-
-
Structure-Activity Relationship (SAR) Studies:
-
Objective: To optimize the initial hit compound and understand the molecular determinants of its activity.
-
Methodology:
-
Synthesize a library of analogs of (3-methylisoxazol-5-yl)methanamine with modifications at the methyl group, the isoxazole ring, and the aminomethyl substituent.
-
Evaluate the activity of the analogs in the validated biochemical or cell-based assay.
-
-
Rationale: SAR studies are crucial for developing more potent and selective compounds and for understanding the key interactions between the ligand and its target.
-
| Hypothetical Target Classes and Assays | |
| Target Class | Example Assay |
| Kinases | Kinase Inhibition Assay (e.g., LanthaScreen®) |
| GPCRs | Calcium Mobilization Assay or cAMP Assay |
| Proteases | Fluorogenic Substrate Cleavage Assay |
| Nuclear Receptors | Reporter Gene Assay |
Conclusion and Future Directions
While direct biological data for this compound is not yet widely available, a thorough analysis of its structural features and the application of established medicinal chemistry principles provide a strong foundation for exploring its therapeutic potential. The structural analogy to GABAergic agents suggests a promising avenue for the development of novel CNS-active compounds. Furthermore, its potential as a bioisosteric replacement for amide and carboxylic acid functionalities opens up a broad range of possibilities for targeting various enzymes and receptors implicated in a multitude of diseases. The experimental workflows outlined in this guide provide a clear and logical path for the systematic evaluation and validation of these hypotheses, paving the way for the potential discovery of new and effective therapeutic agents based on this versatile isoxazole scaffold.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Muscimol - Wikipedia [en.wikipedia.org]
- 5. 3- and 5-isoxazolol zwitterions: an ab initio molecular orbital study relating to GABA agonism and antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drughunter.com [drughunter.com]
- 9. pubs.acs.org [pubs.acs.org]
The Strategic Deployment of (3-Methylisoxazol-5-yl)methanamine Hydrochloride in Modern Drug Discovery
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
In the intricate tapestry of medicinal chemistry, the selection of appropriate building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of heterocyclic scaffolds, the isoxazole ring has emerged as a "privileged structure," consistently appearing in a multitude of biologically active compounds. This guide provides an in-depth technical analysis of a particularly valuable isostere: (3-Methylisoxazol-5-yl)methanamine hydrochloride . We will dissect its strategic importance, from its fundamental physicochemical properties to its application in the synthesis of advanced drug candidates. This document moves beyond a mere recitation of facts, offering field-proven insights into the causality behind its use, detailed experimental protocols for its deployment, and a forward-looking perspective on its potential in shaping the next generation of pharmaceuticals.
The Isoxazole Moiety: A Pillar of Medicinal Chemistry
The five-membered isoxazole ring, with its adjacent nitrogen and oxygen atoms, is not merely a passive scaffold but an active contributor to a molecule's pharmacological profile. Its unique electronic and structural features offer several advantages in drug design:
-
Metabolic Stability: The isoxazole ring is generally robust to metabolic degradation, offering a stable anchor point for pharmacophoric groups.[1][2]
-
Modulation of Physicochemical Properties: Incorporation of the isoxazole moiety can enhance critical drug-like properties such as solubility and membrane permeability, thereby improving the overall pharmacokinetic profile.[2][3]
-
Bioisosteric Replacement: It serves as an effective bioisostere for other functional groups, such as amide or ester bonds, while introducing favorable changes in polarity, hydrogen bonding capacity, and metabolic stability.
-
Diverse Biological Activities: Isoxazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects, making them attractive for a variety of therapeutic areas.[4]
The subject of this guide, (3-Methylisoxazol-5-yl)methanamine, strategically places a reactive primary amine on a stable, 3-methyl-substituted isoxazole core, presenting a versatile and highly valuable building block for library synthesis and lead optimization.
Physicochemical and Structural Profile
A thorough understanding of a building block's intrinsic properties is the foundation of rational drug design.
| Property | Value | Source |
| Molecular Formula | C₅H₈N₂O • HCl | - |
| Molecular Weight | 148.60 g/mol | PubChem |
| Appearance | Solid | Sigma-Aldrich[4] |
| XLogP3-AA (Predicted) | -0.3 | PubChem[5] |
| Hydrogen Bond Donors | 2 (Amine) | PubChem[5] |
| Hydrogen Bond Acceptors | 2 (N, O in ring) | PubChem[5] |
| Topological Polar Surface Area | 52.1 Ų | PubChem[5] |
The low predicted LogP value suggests good aqueous solubility, a desirable trait for drug candidates. The presence of both hydrogen bond donors and acceptors allows for versatile interactions with biological targets.
Synthesis of the Core Building Block
While this compound is commercially available from several vendors, an understanding of its synthesis is crucial for custom modifications and process development. A common synthetic route involves the preparation of a key intermediate, 5-(chloromethyl)-3-methylisoxazole, followed by amination.
Workflow for the Synthesis of (3-Methylisoxazol-5-yl)methanamine
References
- 1. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (3-Methylisoxazol-5-yl)methanamine | C5H8N2O | CID 16481072 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Isoxazole Scaffold: A Versatile Core in Modern Pharmaceutical Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in contemporary medicinal chemistry. Its unique electronic properties and structural versatility have established it as a "privileged scaffold," enabling the design of a vast array of therapeutic agents with diverse biological activities. This guide provides a comprehensive technical overview of isoxazole derivatives in pharmaceutical research, delving into their synthesis, mechanisms of action, and the causality behind their design and experimental evaluation. We will explore key examples of isoxazole-containing drugs, from anti-inflammatory agents to immunomodulators and central nervous system modulators, supported by quantitative data, detailed experimental protocols, and mechanistic pathway diagrams to offer a field-proven perspective for drug development professionals.
The Chemistry and Synthetic Versatility of the Isoxazole Ring
The isoxazole moiety's significance in drug discovery is deeply rooted in its synthetic accessibility and the chemical diversity that can be built around its core structure. The arrangement of the heteroatoms imparts a unique dipole moment and the ability to act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets.[1][2]
Foundational Synthetic Strategies: 1,3-Dipolar Cycloaddition
The most prevalent and versatile method for constructing the isoxazole ring is the Huisgen 1,3-dipolar cycloaddition.[3] This reaction involves the concertedly proceeding cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). A key advantage of this method is the ability to generate the unstable nitrile oxide in situ from more stable precursors, such as aldoximes, through oxidation. This approach offers high regioselectivity and tolerates a wide range of functional groups, making it a powerful tool for generating diverse libraries of isoxazole derivatives.[4]
Green Chemistry Approaches: Ultrasound-Assisted Synthesis
In alignment with the principles of sustainable chemistry, ultrasound-assisted synthesis has emerged as an efficient and environmentally benign alternative for preparing isoxazole derivatives. Acoustic cavitation, the underlying principle of sonochemistry, creates localized high-pressure and high-temperature zones, which dramatically accelerates reaction rates.[4][5] This method often leads to higher yields, shorter reaction times, and can be performed in greener solvents like water or ethanol-water mixtures, minimizing the use of volatile organic compounds.[4]
Mechanisms of Action: The Isoxazole Scaffold in Action
The true power of the isoxazole core lies in its ability to be tailored to interact with a wide array of biological targets with high specificity and potency.
Enzyme Inhibition: A Dominant Paradigm
A significant number of isoxazole-based drugs exert their therapeutic effects through the inhibition of specific enzymes.
Valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) that functions as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[6][7] COX-2 is an inducible enzyme responsible for the production of prostaglandins that mediate pain and inflammation.[8] The isoxazole ring in Valdecoxib is crucial for its selective binding to the active site of COX-2, while showing minimal inhibition of the constitutively expressed COX-1 enzyme, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[6][8]
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. GPCR targeted Functional Assay Services - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. GPCR Assay Services - Creative Biolabs [creative-biolabs.com]
A Comprehensive Technical Guide to the Safe Handling of (3-Methylisoxazol-5-yl)methanamine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the essential safety and handling precautions for (3-Methylisoxazol-5-yl)methanamine hydrochloride. As a bioactive heterocyclic compound, part of the versatile isoxazole family of derivatives used in medicinal chemistry, its handling demands a rigorous and informed approach to safety.[1] This guide moves beyond mere procedural lists to instill a deep understanding of the causality behind each safety recommendation, empowering laboratory personnel to work with confidence and security.
Chemical Identification and Physicochemical Properties
Accurate identification is the cornerstone of chemical safety. This compound is a salt, and its properties and hazards may differ slightly from its free base form. It is crucial to use the correct identifier, primarily the CAS Number, when consulting safety literature.
| Identifier | Value | Source |
| Chemical Name | This compound | - |
| Synonym(s) | C-(3-METHYL-ISOXAZOL-5-YL)-METHYLAMINE HYDROCHLORIDE | [2] |
| CAS Number | 70183-89-0 | [2] |
| Molecular Formula | C₅H₉ClN₂O | Calculated |
| Molecular Weight | 148.59 g/mol | Calculated |
| Appearance | Solid (Typical for amine hydrochloride salts) | General Knowledge |
| Free Base Name | (3-Methylisoxazol-5-yl)methanamine | [3][4][5] |
| Free Base CAS | 154016-55-4 | [3][4][5][6] |
| Free Base Formula | C₅H₈N₂O | [3][4][6] |
| Free Base M.W. | 112.13 g/mol | [3][4][6] |
Hazard Assessment and Toxicology
The primary documented hazard associated with the free base of this compound is significant oral toxicity.[3][4][7] The hydrochloride salt is expected to carry similar toxicological properties. The precautionary principle dictates that it should be handled as a substance with high acute toxicity until proven otherwise.
GHS Classification (Aggregated Data for Parent Compound)
| Pictogram | Signal Word | Hazard Class | Hazard Statement |
|
| Danger | Acute Toxicity, Oral (Category 3) | H301 : Toxic if swallowed.[3][4][7] |
Toxicological Rationale: The acute oral toxicity classification is the primary driver for the stringent handling protocols outlined in this guide. Ingestion of even small quantities could lead to severe adverse health effects. While specific data for dermal and inhalation routes are not widely available for this exact compound, related heterocyclic amines and isoxazole derivatives can cause skin irritation, allergic skin reactions, and serious eye damage.[8][9][10] Therefore, all routes of exposure—ingestion, inhalation, and skin/eye contact—must be rigorously prevented.
The Hierarchy of Controls: From Engineering to PPE
Effective safety management follows the hierarchy of controls. While Personal Protective Equipment (PPE) is critical, it is the last line of defense. Engineering and administrative controls form the foundation of a safe laboratory environment.
Primary Engineering Controls
Your primary defense is to isolate the hazard from the operator.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, reconstitution, and transfers, must be performed inside a certified chemical fume hood.[9][11] This is non-negotiable and serves to contain any dust or aerosols generated, preventing inhalation.
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[10][12]
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[13][14]
Personal Protective Equipment (PPE)
A complete PPE ensemble is mandatory to prevent dermal, ocular, and respiratory exposure.
Caption: Standard PPE ensemble for handling the target compound.
-
Eye and Face Protection: Wear tightly fitting chemical safety goggles.[10][12][13] A face shield should be worn over goggles during procedures with a higher risk of splashing.
-
Skin Protection: Wear a lab coat and chemical-resistant gloves (nitrile is a common choice, but consult a glove compatibility chart for extended use).[8][9] Contaminated work clothing must not be allowed out of the workplace.[8][10]
-
Respiratory Protection: Use of a fume hood should make a respirator unnecessary. However, if a procedure has a high potential for aerosolization or dust generation outside of a hood, a NIOSH-approved respirator with a particulate filter (P3 type recommended) must be used.[8][10]
Standard Operating Procedures (SOPs) for Safe Handling
Adherence to validated protocols is essential for safety and experimental reproducibility.
Protocol for Weighing and Dispensing Solid Compound
-
Preparation: Ensure the chemical fume hood is operational. Place a marble balance and all necessary equipment (spatulas, weigh boats, containers) inside the hood.
-
Don PPE: Put on the full PPE ensemble as described in Section 3.2.
-
Handling: Carefully open the main container inside the hood. Use a clean spatula to transfer the desired amount of solid to a weigh boat. Avoid any actions that could generate dust, such as dropping or rapid scraping.
-
Closure: Tightly close the main container immediately after dispensing.
-
Cleanup: Decontaminate the spatula and work surface. Dispose of the weigh boat in the designated solid hazardous waste container.
Protocol for Solution Preparation
-
Preparation: Perform all work in a chemical fume hood.
-
Tare Vessel: Place a suitable, labeled flask or beaker containing a stir bar on a stir plate inside the hood and tare the balance.
-
Addition of Solid: Add the weighed solid to the solvent vessel.
-
Dissolution: Add the desired solvent to the vessel slowly to avoid splashing. Begin stirring to dissolve the compound.
-
Transfer: If transferring the solution, use a syringe or cannula with appropriate safety techniques.[15]
Storage and Chemical Incompatibility
Proper storage is critical for maintaining chemical integrity and preventing hazardous reactions.
-
Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[9][10][12] The compound should be stored locked up due to its acute toxicity.[8][10][12] Some suppliers recommend refrigerated storage (2-8 °C).[8][16]
-
Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[14]
-
Causality: Strong bases can deprotonate the amine hydrochloride to its free base form, which may have different solubility, stability, and handling characteristics. Strong oxidizers can react exothermically and dangerously with organic amine compounds.
-
Emergency Procedures: Spill and Exposure Response
Preparedness is key to mitigating the impact of an accidental release or exposure.
Spill Response Workflow
In the event of a spill, a calm and methodical response is required.
Caption: Step-by-step workflow for responding to a chemical spill.
Key Spill Actions:
-
Do not allow the product to enter drains or waterways.[8]
-
Collect the spilled material using methods that do not generate dust and place it into a suitable container for disposal.[9][13]
First Aid Measures
Immediate and correct first aid is vital. Always show the Safety Data Sheet to responding medical personnel.[8]
| Exposure Route | First Aid Action |
| Ingestion | Immediately call a POISON CENTER or doctor/physician. [8][10] Rinse mouth with water.[8][10][12] Do NOT induce vomiting. [9] |
| Skin Contact | Remove immediately all contaminated clothing.[9] Wash skin with plenty of soap and water for at least 15 minutes.[8][9][10] Seek medical attention if irritation or a rash occurs.[8][10] |
| Eye Contact | Rinse cautiously and thoroughly with water for at least 15 minutes, also under the eyelids.[8][10] Remove contact lenses, if present and easy to do. Continue rinsing.[8][9][10] Immediately call a POISON CENTER or doctor/physician. [8][10] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing.[9] If you feel unwell, call a POISON CENTER or doctor/physician. |
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Procedure: Collect waste in clearly labeled, sealed containers.
-
Compliance: Disposal must be conducted by a licensed waste disposal company in strict accordance with all applicable local, regional, and national regulations.[8][10] Do not empty into drains.[8][14]
References
- 1. Isoxazole ring as a useful scaffold in a search for new therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C-(3-METHYL-ISOXAZOL-5-YL)-METHYLAMINE HYDROCHLORIDE | 70183-89-0 [chemicalbook.com]
- 3. (3-Methylisoxazol-5-yl)methanamine | C5H8N2O | CID 16481072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(3-Methylisoxazol-5-yl)methanamine DiscoveryCPR 154016-55-4 [sigmaaldrich.com]
- 5. (3-methylisoxazol-5-yl)methanamine - CAS:154016-55-4 - Sunway Pharm Ltd [3wpharm.com]
- 6. chemscene.com [chemscene.com]
- 7. chemical-label.com [chemical-label.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. keyorganics.net [keyorganics.net]
- 10. fishersci.com [fishersci.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. echemi.com [echemi.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. fishersci.com [fishersci.com]
- 15. ethz.ch [ethz.ch]
- 16. chemscene.com [chemscene.com]
Methodological & Application
Synthesis of (3-Methylisoxazol-5-yl)methanamine Hydrochloride: An In-Depth Technical Guide
Abstract
This comprehensive guide details a robust and reliable protocol for the synthesis of (3-Methylisoxazol-5-yl)methanamine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthesis is approached via a multi-step pathway, commencing with the preparation of a key intermediate, 5-(halomethyl)-3-methylisoxazole, followed by a Gabriel synthesis to introduce the primary amine, and culminating in the formation of the hydrochloride salt. This document provides a thorough examination of the reaction mechanisms, detailed step-by-step protocols, safety considerations, and characterization data. The causality behind experimental choices is elucidated to empower researchers in adapting and troubleshooting the synthesis.
Introduction: Significance and Synthetic Strategy
(3-Methylisoxazol-5-yl)methanamine and its derivatives are prevalent structural motifs in a variety of pharmacologically active compounds. The isoxazole ring serves as a versatile scaffold, offering favorable metabolic stability and acting as a bioisostere for other functional groups. The primary aminomethyl substituent at the 5-position provides a crucial handle for further chemical modifications, enabling the exploration of structure-activity relationships in drug development programs.
The synthetic strategy outlined herein is designed for efficiency and scalability, proceeding through two main stages:
-
Formation of a Halomethyl Isoxazole Intermediate: The initial step focuses on the introduction of a reactive halogen atom on the methyl group at the 5-position of the 3-methylisoxazole core. This is a critical transformation that sets the stage for the subsequent amination.
-
Gabriel Synthesis and Salt Formation: To circumvent the common issue of over-alkylation associated with direct amination, the Gabriel synthesis is employed.[1][2] This classic method utilizes potassium phthalimide as an ammonia surrogate to cleanly convert the halomethyl intermediate into the corresponding primary amine.[3] The final step involves the conversion of the free amine to its hydrochloride salt, which often exhibits improved stability and handling properties.
This approach is depicted in the workflow diagram below:
References
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of Isoxazole Rings from Hydroxylamine Hydrochloride
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Isoxazole Moiety in Modern Drug Discovery
The isoxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel drugs. From the anti-inflammatory COX-2 inhibitor Valdecoxib to the antibiotic Cloxacillin, the versatility of the isoxazole ring is evident. This guide provides a detailed, step-by-step protocol for the synthesis of isoxazole rings, starting from the readily available precursor, hydroxylamine hydrochloride. We will delve into the underlying chemical principles, provide validated experimental procedures, and offer insights gleaned from extensive experience in synthetic organic chemistry.
Core Principle: The Cyclocondensation Reaction
The most common and reliable method for synthesizing the isoxazole ring from hydroxylamine hydrochloride involves a cyclocondensation reaction with a 1,3-dicarbonyl compound or its synthetic equivalent. The reaction proceeds through the initial formation of an oxime intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic isoxazole ring. The overall transformation is a powerful tool for constructing this important heterocycle.
Reaction Mechanism: A Step-by-Step Look
The synthesis of isoxazoles from hydroxylamine and 1,3-dicarbonyl compounds is a classic example of heterocyclic chemistry. The reaction mechanism can be broken down into the following key steps:
-
Oxime Formation: The more electrophilic carbonyl group of the 1,3-dicarbonyl compound is attacked by the nitrogen atom of hydroxylamine. This is followed by a proton transfer and elimination of a water molecule to form an oxime intermediate.
-
Intramolecular Cyclization: The hydroxyl group of the oxime then attacks the remaining carbonyl carbon, leading to the formation of a five-membered ring intermediate.
-
Dehydration: The final step involves the elimination of a second molecule of water to afford the stable, aromatic isoxazole ring.
Figure 1: Generalized reaction mechanism for isoxazole synthesis.
Experimental Protocols
This section provides detailed protocols for the synthesis of isoxazoles from hydroxylamine hydrochloride using two common classes of starting materials: 1,3-dicarbonyl compounds and α,β-unsaturated ketones.
Protocol 1: Synthesis of 3,5-dimethylisoxazole from Acetylacetone
This protocol describes the synthesis of 3,5-dimethylisoxazole, a simple yet illustrative example of the reaction between a 1,3-dicarbonyl compound (acetylacetone) and hydroxylamine hydrochloride.
Materials:
-
Acetylacetone (2,4-pentanedione)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve hydroxylamine hydrochloride (8.3 g, 0.12 mol) in water (50 mL).
-
Addition of Base: To the stirred solution, add a solution of sodium hydroxide (4.8 g, 0.12 mol) in water (25 mL) dropwise. The addition should be slow to control the exothermic reaction.
-
Addition of Dicarbonyl: Once the base addition is complete, add acetylacetone (10.0 g, 0.1 mol) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: The crude 3,5-dimethylisoxazole can be purified by distillation to yield a colorless liquid.
Data Summary:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |
| Acetylacetone | 100.12 | 10.0 | 0.1 |
| Hydroxylamine HCl | 69.49 | 8.3 | 0.12 |
| Sodium Hydroxide | 40.00 | 4.8 | 0.12 |
| Product | Molar Mass ( g/mol ) | Expected Yield | |
| 3,5-dimethylisoxazole | 97.12 | ~80-90% |
Protocol 2: Synthesis of a Substituted Isoxazole from an α,β-Unsaturated Ketone
This protocol outlines a general procedure for the synthesis of isoxazoles from α,β-unsaturated ketones, which first tautomerize to a 1,3-dicarbonyl-like intermediate before reacting with hydroxylamine.
Materials:
-
α,β-Unsaturated ketone (e.g., chalcone)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the α,β-unsaturated ketone (0.05 mol) in ethanol (40 mL).
-
Addition of Reagents: To this solution, add hydroxylamine hydrochloride (0.06 mol) and potassium hydroxide (0.06 mol).
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (100 mL).
-
Extraction: Extract the product with dichloromethane (3 x 40 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.
Figure 2: General experimental workflow for isoxazole synthesis.
Trustworthiness and Self-Validation
The protocols provided are based on well-established and widely cited procedures in organic synthesis. To ensure the successful synthesis and validation of the desired isoxazole product, the following analytical techniques are recommended:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized isoxazole. The characteristic chemical shifts of the ring protons and carbons provide definitive structural evidence.
-
Mass Spectrometry (MS): To determine the molecular weight of the product, confirming the formation of the desired isoxazole.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule and confirm the absence of starting material carbonyl groups.
By employing these analytical methods, researchers can be confident in the identity and purity of their synthesized isoxazole compounds.
Perfecting Purity: A Detailed Guide to the Recrystallization of (3-Methylisoxazol-5-yl)methanamine Hydrochloride
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a fundamental pillar of safety and efficacy. For novel heterocyclic compounds such as (3-Methylisoxazol-5-yl)methanamine hydrochloride, a versatile building block in medicinal chemistry, achieving high purity is paramount. This application note provides a comprehensive, experience-driven guide to the purification of this compound via recrystallization. We will delve into the theoretical underpinnings of solvent selection, provide a detailed step-by-step protocol, and outline robust analytical methods for purity verification, empowering researchers to obtain materials of the highest quality for their downstream applications.
The core principle of recrystallization hinges on the differential solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will readily dissolve it at an elevated temperature. As the saturated solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain in the mother liquor.
Understanding the Analyte: this compound
Before embarking on the purification process, a thorough understanding of the target molecule is essential.
Table 1: Physicochemical Properties of (3-Methylisoxazol-5-yl)methanamine
| Property | Value | Source |
| Molecular Formula | C₅H₈N₂O | PubChem[1] |
| Molecular Weight | 112.13 g/mol | PubChem[1] |
| Appearance | Solid (for the free base) | Sigma-Aldrich |
| CAS Number (Free Base) | 154016-55-4 | PubChem[1] |
The hydrochloride salt introduces a positive charge on the primary amine, significantly altering its solubility profile compared to the free base. Amine hydrochlorides are generally more soluble in polar solvents like water and lower alcohols and less soluble in non-polar organic solvents.
Anticipating Impurities: Insights from Synthetic Routes
A robust purification strategy is predicated on an understanding of the potential impurities that may be present in the crude material. While a specific synthetic route for (3-Methylisoxazol-5-yl)methanamine may vary, the synthesis of similar isoxazole derivatives often involves the reaction of hydroxylamine hydrochloride with a suitable precursor.[2][3]
Potential impurities could include:
-
Unreacted starting materials (e.g., hydroxylamine hydrochloride).
-
Side-products from incomplete or alternative reaction pathways.
-
Residual solvents from the synthesis and initial work-up.
-
Inorganic salts.
The Recrystallization Workflow: A Step-by-Step Protocol
The following protocol has been developed based on established principles for the recrystallization of amine hydrochloride salts and tailored for this compound.
Visualizing the Workflow
Caption: A generalized workflow for the recrystallization of this compound.
Materials and Equipment
-
Crude this compound
-
Anhydrous Isopropanol (IPA)
-
Anhydrous Diethyl Ether
-
Activated Carbon (decolorizing charcoal), if necessary
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Reflux condenser
-
Büchner funnel and flask
-
Filter paper
-
Vacuum source
-
Drying oven or vacuum desiccator
Protocol
-
Solvent Selection Rationale: Isopropanol is a common and effective solvent for recrystallizing amine hydrochlorides. It is polar enough to dissolve the salt at elevated temperatures but has a lower solvating power than methanol or ethanol at room temperature, which facilitates crystal formation upon cooling. Diethyl ether will be used as an anti-solvent to induce further precipitation if necessary.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of isopropanol, just enough to create a slurry.
-
Gently heat the mixture on a hot plate with stirring.
-
Continue to add small portions of hot isopropanol until the solid is completely dissolved. Avoid adding an excess of solvent, as this will reduce the yield.
-
-
Decolorization (Optional):
-
If the solution is colored, it may indicate the presence of colored impurities.
-
Remove the flask from the heat and allow it to cool slightly.
-
Add a small amount of activated carbon (approximately 1-2% of the solute weight) to the solution.
-
Reheat the solution to boiling for a few minutes. The activated carbon will adsorb the colored impurities.
-
-
Hot Filtration:
-
To remove any insoluble impurities or the activated carbon, perform a hot filtration.
-
Preheat a second Erlenmeyer flask and a funnel (preferably with a short stem) on the hot plate.
-
Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, preheated flask. This step should be performed quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass or loosely with aluminum foil to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Inducing Crystallization (If Necessary):
-
If no crystals have formed after cooling, try scratching the inside of the flask with a glass rod below the surface of the solution.
-
Alternatively, add a seed crystal of pure this compound if available.
-
If these methods fail, slowly add anhydrous diethyl ether (an anti-solvent) to the isopropanol solution until it becomes slightly turbid. Then, allow the solution to stand undisturbed.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel and flask.
-
Wash the crystals with a small amount of ice-cold isopropanol to remove any adhering mother liquor.
-
Follow with a wash of a small amount of cold diethyl ether to help dry the crystals.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or in a vacuum desiccator until a constant weight is achieved.
-
Purity Assessment: A Multi-faceted Approach
Verifying the purity of the recrystallized product is a critical final step. A combination of analytical techniques should be employed to provide a comprehensive purity profile.
Analytical Workflow
Caption: A workflow for the analytical verification of product purity.
1. Melting Point Determination: A pure crystalline solid will have a sharp, well-defined melting point. Impurities will typically broaden and depress the melting point range. Compare the experimentally determined melting point to a known literature value if available.
2. ¹H NMR Spectroscopy: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for structural elucidation and purity assessment. The spectrum of the purified product should show the expected signals for (3-Methylisoxazol-5-yl)methanamine with the correct integrations and splitting patterns. The absence of signals corresponding to starting materials or common by-products is a strong indicator of purity. While a specific spectrum for the hydrochloride salt is not readily available in public databases, the key structural features of the free base can be used for interpretation.[4][5]
3. High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for determining the purity of a sample. A suitable method, likely employing a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol), should be developed. The chromatogram of the purified product should exhibit a single major peak, with any impurity peaks being minimal. A high-purity sample should show a purity level of ≥98%.
Table 2: Summary of Purity Analysis Techniques
| Technique | Purpose | Expected Result for Pure Sample |
| Melting Point | Assess purity and identity | Sharp, defined melting range |
| ¹H NMR | Confirm structure and detect impurities | Clean spectrum with expected signals and integrations |
| HPLC | Quantify purity | Single major peak (≥98% purity) |
Troubleshooting Common Recrystallization Issues
| Issue | Potential Cause | Suggested Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent; the solution is too concentrated. | Reheat to dissolve the oil, add more solvent, and cool slowly. Consider a lower-boiling point solvent. |
| No Crystal Formation | Solution is not saturated; supersaturation has not been overcome. | Scratch the inner surface of the flask; add a seed crystal; add an anti-solvent. |
| Low Recovery | Too much solvent was used; premature crystallization during hot filtration. | Concentrate the mother liquor and cool again to obtain a second crop of crystals. Ensure the filtration apparatus is preheated. |
| Crystals are Colored | Colored impurities are present. | Use activated carbon for decolorization before crystallization. |
Conclusion
The recrystallization protocol detailed in this application note provides a robust and reliable method for the purification of this compound. By carefully selecting the solvent system, controlling the rate of cooling, and employing a comprehensive suite of analytical techniques for purity verification, researchers can confidently produce high-purity material essential for the advancement of drug discovery and development programs. The principles and techniques outlined herein are not only applicable to the target compound but can also serve as a valuable guide for the purification of other novel amine hydrochloride salts.
References
- 1. (3-Methylisoxazol-5-yl)methanamine | C5H8N2O | CID 16481072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biolmolchem.com [biolmolchem.com]
- 4. 3-methylisoxazol-5(4H)-one | C4H5NO2 | CID 535031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. isoxazol-5-amine(14678-05-8) 1H NMR spectrum [chemicalbook.com]
Application Note: A Practical Guide to the Column Chromatography Purification of Aminomethylisoxazole Derivatives
Abstract
Aminomethylisoxazole derivatives are privileged scaffolds in medicinal chemistry, valued for their diverse biological activities. The successful synthesis of these compounds is critically dependent on robust purification methodologies to isolate the active pharmaceutical ingredient from unreacted starting materials, reagents, and by-products. Due to the inherent basicity of the aminomethyl group and the overall polarity of the isoxazole core, these molecules present unique challenges during purification by normal-phase column chromatography, most notably peak tailing and poor recovery. This guide provides a comprehensive overview and detailed protocols for the effective purification of aminomethylisoxazole derivatives, focusing on strategic selection of stationary and mobile phases, method development using Thin-Layer Chromatography (TLC), and troubleshooting common chromatographic issues.
Understanding the Analyte: Key Physicochemical Properties
The chromatographic behavior of aminomethylisoxazole derivatives is governed by the interplay of the basic aminomethyl moiety and the polar isoxazole ring.
-
Basicity of the Aminomethyl Group: The primary amine is a Brønsted base. On a standard silica gel stationary phase, which has acidic silanol groups (Si-OH) on its surface, a strong acid-base interaction can occur.[1][2] This interaction leads to a secondary retention mechanism, causing the characteristic peak tailing and, in severe cases, irreversible adsorption of the compound to the column.[3][4]
-
Polarity: The isoxazole ring, containing both nitrogen and oxygen heteroatoms, contributes to the overall polarity of the molecule. This polarity dictates the choice of mobile phase strength required for elution.
The key to successful purification is to mitigate the unwanted interaction between the basic amine and the acidic silica gel.
The Chromatographic System: Strategic Selection of Components
A successful purification strategy hinges on the careful selection of both the stationary and mobile phases.
Stationary Phase Selection
-
Standard Silica Gel (SiO₂): This is the most common and cost-effective choice for normal-phase chromatography. However, its acidic nature necessitates modification of the mobile phase to achieve symmetrical peak shapes for basic compounds like aminomethylisoxazoles.[1]
-
Amine-Functionalized Silica: These columns have an amine-based functionality bonded to the silica surface. This effectively masks the acidic silanols and provides a less polar, basic surface, which is ideal for purifying basic compounds without mobile phase modifiers.[1][5][6] While more expensive, they can simplify purification and improve reproducibility.[5]
-
Alumina (Al₂O₃): Neutral or basic alumina can be an alternative to silica, especially for compounds that are sensitive to the acidic nature of silica gel.
Mobile Phase Optimization: The Key to Success
The mobile phase must not only provide the appropriate polarity to elute the compound but also contain additives to suppress the undesirable interactions with the stationary phase.
The Role of Basic Modifiers: To prevent peak tailing on standard silica gel, a small amount of a basic modifier is added to the mobile phase. This additive works by competing with the aminomethylisoxazole for binding to the acidic silanol sites, effectively "masking" them from the analyte.[7][8][9][10]
Table 1: Common Mobile Phase Systems and Modifiers for Aminomethylisoxazole Purification
| Mobile Phase System | Basic Modifier | Typical Concentration | Rationale & Best Use Case |
| Dichloromethane / Methanol | Triethylamine (TEA) | 0.1 - 2% (v/v) | A versatile system for moderately polar compounds. TEA is a volatile base that effectively masks silanol groups.[1][2][11] |
| Dichloromethane / Methanol | Ammonium Hydroxide (NH₄OH) | 0.5 - 2% of a 7N solution in MeOH | A stronger base than TEA, useful for more basic compounds that still exhibit tailing with TEA. The ammonia deactivates the silica.[12] |
| Ethyl Acetate / Hexanes | Triethylamine (TEA) | 0.1 - 2% (v/v) | Suitable for less polar aminomethylisoxazole derivatives. |
Note: When using a basic modifier, it is crucial to pre-equilibrate the column with the mobile phase containing the modifier before loading the sample. This ensures the silica surface is fully deactivated.[12]
Protocol: From Analytical TLC to Preparative Column
A systematic workflow ensures an efficient and successful purification.
Step 1: Analytical Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for rapidly screening solvent systems and determining the optimal conditions for the preparative column.
Protocol for TLC Method Development:
-
Prepare TLC Plates: Use standard silica gel 60 F₂₅₄ plates.
-
Spot the Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or methanol) and spot it onto the TLC plate.
-
Develop the Plate: Place the plate in a TLC chamber containing a shallow pool of your chosen mobile phase system (e.g., 95:5 DCM:MeOH with 1% TEA). Ensure the chamber is saturated with the solvent vapor.
-
Visualize the Spots:
-
Analyze and Optimize: The ideal solvent system will give the target compound an Rf (Retention factor) value of approximately 0.2-0.35, with good separation from impurities. Adjust the ratio of polar to non-polar solvent to achieve this.
Step 2: Preparative Column Chromatography Protocol
Once the optimal solvent system is determined by TLC, you can proceed to the preparative scale.
Protocol for Preparative Column Chromatography:
-
Column Preparation (Slurry Packing):
-
Select a column of appropriate size for your sample amount (typically a 40:1 to 100:1 ratio of silica gel to crude sample by weight).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% DCM with 1% TEA).
-
Pour the slurry into the column and use gentle pressure or tapping to create a well-packed, uniform bed.
-
Add a thin layer of sand to the top of the silica bed to prevent disruption.
-
Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it.
-
-
Sample Loading (Dry Loading Recommended):
-
For polar compounds like aminomethylisoxazoles, dry loading is highly recommended to achieve the best resolution.[18][19][20][21] Wet loading with a strong solvent can cause band broadening and poor separation.[18][20]
-
Dry Loading Procedure:
-
Dissolve your crude sample in a minimal amount of a suitable solvent (e.g., DCM or methanol).
-
Add a small amount of silica gel (or an inert support like Celite®) to the solution, approximately 1-2 times the weight of your crude sample.
-
Carefully evaporate the solvent under reduced pressure until a fine, free-flowing powder is obtained.
-
Gently and evenly apply this powder to the top of the prepared column.
-
-
-
Elution:
-
Begin eluting with the mobile phase system determined by TLC.
-
If a gradient elution is required (i.e., increasing the polarity over time), do so in a stepwise or linear fashion. For example, start with 98:2 DCM:MeOH and gradually increase to 90:10 DCM:MeOH.
-
Maintain a consistent flow rate.
-
-
Fraction Collection and Analysis:
-
Collect fractions in an array of test tubes.
-
Analyze the collected fractions by TLC to identify which ones contain the pure desired product.
-
Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified aminomethylisoxazole derivative.
-
Visualization of Workflow & Logic
Troubleshooting Common Issues
Even with careful planning, challenges can arise. The following table outlines common problems and their solutions.
Table 2: Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Severe Peak Tailing | 1. Insufficient concentration of basic modifier.[3] 2. Strong interaction between the amine and acidic silica.[4][9] | 1. Increase the concentration of TEA or NH₄OH in the mobile phase. 2. Switch to a stronger base (e.g., from TEA to NH₄OH). 3. Use an amine-functionalized silica column.[1] |
| Compound Won't Elute | 1. Mobile phase is not polar enough. 2. Irreversible adsorption to the silica. | 1. Gradually increase the percentage of the polar solvent (e.g., methanol) in the mobile phase. 2. Ensure a basic modifier is present. If the compound is still retained, consider an alternative stationary phase like alumina or reversed-phase chromatography. |
| Poor Separation / Co-elution | 1. Mobile phase is too polar. 2. Improper sample loading (e.g., wet loading in a strong solvent).[20] 3. Column overload. | 1. Decrease the polarity of the mobile phase (use a higher ratio of the non-polar solvent). 2. Use dry loading to ensure a narrow sample band at the start of the purification.[19][21] 3. Reduce the amount of crude material loaded onto the column. |
| Low Recovery | 1. Irreversible adsorption to the stationary phase. 2. Compound instability on silica. | 1. Increase the concentration of the basic modifier to improve elution.[12] 2. If instability is suspected, minimize the time the compound spends on the column by using a faster flow rate or switching to a less acidic stationary phase like neutral alumina. |
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. teledyneisco.com [teledyneisco.com]
- 6. silicycle.com [silicycle.com]
- 7. researchgate.net [researchgate.net]
- 8. welch-us.com [welch-us.com]
- 9. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 10. m.youtube.com [m.youtube.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 14. Magic Formulas [chem.rochester.edu]
- 15. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 16. TLC stains [reachdevices.com]
- 17. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 18. biotage.com [biotage.com]
- 19. sorbtech.com [sorbtech.com]
- 20. biotage.com [biotage.com]
- 21. chemtips.wordpress.com [chemtips.wordpress.com]
Application Notes and Protocols for the Comprehensive Characterization of (3-Methylisoxazol-5-yl)methanamine Hydrochloride
Abstract
This document provides a comprehensive guide to the analytical characterization of (3-Methylisoxazol-5-yl)methanamine hydrochloride (MIM-HCl), a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for identity confirmation, purity assessment, and stability evaluation. Methodologies covered include High-Performance Liquid Chromatography (HPLC) for separation and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy for structural elucidation, and Mass Spectrometry (MS) for molecular weight confirmation and impurity identification. Furthermore, a protocol for forced degradation studies is outlined to establish a stability-indicating HPLC method, a critical component for regulatory submissions and ensuring drug substance quality.
Introduction: The Analytical Imperative for MIM-HCl
This compound is a heterocyclic amine of increasing interest in medicinal chemistry and drug discovery. Its structural motif is a valuable building block for the synthesis of a variety of bioactive molecules. The purity and stability of this intermediate are paramount, as impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its efficacy, safety, and stability. Therefore, rigorous analytical characterization is not merely a quality control measure but a foundational aspect of drug development.
This application note moves beyond a simple listing of methods. It provides the scientific rationale behind the selection of specific techniques and experimental parameters, empowering the user to not only replicate the protocols but also to adapt and troubleshoot them effectively.
Physicochemical Properties
A thorough understanding of the physicochemical properties of MIM-HCl is essential for method development.
| Property | Value | Source |
| Chemical Formula | C₅H₉ClN₂O | --INVALID-LINK-- |
| Molecular Weight | 148.60 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | Assumed based on typical amine hydrochlorides |
| Solubility | Soluble in water and methanol | Assumed based on the hydrochloride salt form[1] |
Chromatographic Analysis: Purity and Stability Assessment
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of MIM-HCl and for developing a stability-indicating assay. Due to the primary amine functionality, which may have a weak UV chromophore, method development requires careful consideration of the detection technique.
Rationale for Method Selection
A reversed-phase HPLC (RP-HPLC) method is proposed due to its versatility and wide applicability in the pharmaceutical industry for the analysis of polar and non-polar compounds. The hydrochloride salt form of MIM-HCl enhances its water solubility, making it amenable to RP-HPLC. Given the potential for low UV absorbance, a UV detector set at a lower wavelength (e.g., 210-230 nm) is initially recommended. For higher sensitivity and specificity, particularly for impurity profiling, pre-column derivatization with a UV-active or fluorescent tag can be employed.[2]
Experimental Protocol: RP-HPLC for Purity Determination
This protocol provides a starting point for the analysis of MIM-HCl. Method optimization may be required based on the specific instrumentation and column used.
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (or trifluoroacetic acid)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of MIM-HCl reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL.
-
-
Sample Solution Preparation:
-
Prepare the sample solution at the same concentration as the standard solution using the same diluent.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution (see table below) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
-
Data Analysis:
-
Analyze the chromatograms for the peak area of MIM-HCl and any impurities.
-
Calculate the purity of the sample using the area normalization method.
-
Development of a Stability-Indicating Method: Forced Degradation Studies
A stability-indicating method is crucial to separate the drug substance from its potential degradation products.[3] This is achieved through forced degradation studies where the sample is subjected to stress conditions.[4][5]
Workflow for Forced Degradation:
Caption: Workflow for forced degradation and stability-indicating method development.
Protocol for Forced Degradation:
-
Prepare stock solutions of MIM-HCl at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of NaOH before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Heat at 60°C for a specified time. Neutralize with an equivalent amount of HCl before HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C) in a stability chamber for a specified time. Dissolve in the mobile phase for analysis.
-
Photolytic Degradation: Expose the solid sample to light as per ICH Q1B guidelines. Dissolve in the mobile phase for analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method. A diode array detector (DAD) is recommended to assess peak purity. An LC-MS system can be used to identify the mass of the degradation products.
Spectroscopic Characterization: Structural Confirmation
Spectroscopic techniques are indispensable for the unequivocal identification and structural confirmation of MIM-HCl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy:
-
Rationale: ¹H NMR will confirm the presence of the methyl group, the methanamine protons, and the isoxazole ring proton. The chemical shifts and coupling patterns are characteristic of the molecular structure.
-
Expected Chemical Shifts (in D₂O):
-
~2.3 ppm (singlet, 3H, -CH₃)
-
~4.2 ppm (singlet, 2H, -CH₂NH₃⁺)
-
~6.5 ppm (singlet, 1H, isoxazole ring proton)
-
The amine protons will exchange with D₂O and may not be observed.
-
¹³C NMR Spectroscopy:
-
Rationale: ¹³C NMR will confirm the number of unique carbon atoms in the molecule.
-
Expected Chemical Shifts (in D₂O):
-
~11 ppm (methyl carbon)
-
~35 ppm (methanamine carbon)
-
~100 ppm (isoxazole C4)
-
~160 ppm (isoxazole C3)
-
~170 ppm (isoxazole C5)
-
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of MIM-HCl in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the spectra using appropriate software to determine chemical shifts, integration, and multiplicity.
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.
Rationale: Electrospray ionization (ESI) in positive ion mode is ideal for this compound as the primary amine is readily protonated. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of MIM-HCl (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Infuse the sample directly into an ESI-MS system or analyze the eluent from the HPLC system.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Expected Results:
-
A prominent ion corresponding to the protonated free base [M+H]⁺ at m/z 113.07.
-
Fragmentation may involve cleavage of the isoxazole ring or loss of the aminomethyl group.[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule.
Rationale: The FTIR spectrum will show characteristic absorption bands for the N-H bonds of the primary amine, C-H bonds, and the C=N and C-O bonds of the isoxazole ring.[7]
Experimental Protocol:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of MIM-HCl or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3250 | N-H stretching (primary amine) |
| 3000-2800 | C-H stretching (aliphatic) |
| 1650-1580 | N-H bending (primary amine) |
| ~1600 | C=N stretching (isoxazole) |
| 1450-1350 | C-H bending |
| 1335-1250 | C-N stretching |
| ~1200 | C-O stretching (isoxazole) |
Analytical Workflow Summary:
Caption: Comprehensive analytical workflow for MIM-HCl characterization.
Conclusion
The analytical methods and protocols outlined in this document provide a robust framework for the comprehensive characterization of this compound. Adherence to these guidelines will ensure the generation of high-quality, reliable data essential for decision-making in drug discovery and development. The integration of chromatographic and spectroscopic techniques, coupled with a systematic approach to stability testing, establishes a self-validating system for assessing the identity, purity, and stability of this important pharmaceutical intermediate.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. onyxipca.com [onyxipca.com]
- 7. (3-methylisoxazol-5-yl)methanamine - CAS:154016-55-4 - Sunway Pharm Ltd [3wpharm.com]
Application Note: A Validated HPLC Method for Purity Analysis of (3-Methylisoxazol-5-yl)methanamine Hydrochloride
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of related substances for (3-Methylisoxazol-5-yl)methanamine hydrochloride. This compound is a key building block in pharmaceutical synthesis, and ensuring its purity is critical for the safety and efficacy of final drug products. The described method utilizes reversed-phase chromatography with UV detection, providing a reliable and efficient analytical solution for researchers, scientists, and drug development professionals. The protocol is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
Introduction
This compound is a primary amine with the molecular formula C₅H₈N₂O·HCl.[5][6] Its structure, containing a substituted isoxazole ring, makes it a valuable synthon in medicinal chemistry. The purity of such starting materials is a critical quality attribute that can significantly impact the impurity profile of the final Active Pharmaceutical Ingredient (API).[7] Therefore, a well-defined and validated analytical method is essential for its quality control.
High-Performance Liquid Chromatography (HPLC) is the predominant technique for pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy.[8][9][10] This note describes a reversed-phase HPLC (RP-HPLC) method, which is widely applicable for the separation of a broad range of pharmaceutical compounds.[11][12] The method is designed to separate the main component from potential process-related impurities and degradation products.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.[9]
-
Chemical Name: this compound
-
CAS Number: 70183-89-0 (for hydrochloride)[13]
-
Molecular Formula: C₅H₉ClN₂O
-
Molecular Weight: 148.6 g/mol (hydrochloride salt)
-
Structure:

(Note: An actual image would be embedded here in a real application note.)
-
Key Features: The molecule possesses a basic primary amine group, making its retention sensitive to the pH of the mobile phase. The isoxazole ring contains a chromophore that allows for UV detection.
HPLC Method Development and Rationale
The goal was to develop a stability-indicating method capable of separating the main peak from any potential impurities.
Mode of Chromatography and Column Selection
Reversed-phase HPLC was selected as it is the most common and versatile mode for pharmaceutical analysis.[14] The analyte is a polar, basic compound.
-
Column: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and was chosen for this method.[11] To mitigate peak tailing often associated with basic analytes on traditional silica-based columns, a modern, high-purity silica column with end-capping is recommended. A column with dimensions of 4.6 mm x 150 mm and a particle size of 3.5 µm provides a good balance between resolution, efficiency, and backpressure.[15]
Mobile Phase Selection and Optimization
The mobile phase composition is critical for achieving the desired selectivity and retention.
-
Mobile Phase A (Aqueous): A buffer is necessary to control the pH and ensure consistent ionization of the amine, leading to reproducible retention times and improved peak shape. A phosphate buffer at a pH of approximately 3.0 is chosen. At this pH, the primary amine will be protonated, enhancing its polarity and interaction with the mobile phase.
-
Mobile Phase B (Organic): Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency. Methanol is a viable alternative but may provide different selectivity.
-
Elution Mode: A gradient elution is employed to ensure that both early-eluting polar impurities and later-eluting non-polar impurities can be detected within a reasonable run time.[8]
Detection Wavelength
To determine the optimal detection wavelength, a UV scan of this compound in the mobile phase should be performed. Based on the isoxazole chromophore, a wavelength in the range of 210-230 nm is expected to provide good sensitivity. For this method, 220 nm is selected as a starting point.
Detailed Application Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm (or equivalent).
-
Chemicals:
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade).
-
Phosphoric acid (AR grade).
-
Water (HPLC grade).
-
Preparation of Solutions
-
Mobile Phase A (0.02 M Phosphate Buffer, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 90:10 v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | A: 0.02 M KH₂PO₄ buffer, pH 3.0B: Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
System Suitability Testing (SST)
Before sample analysis, the performance of the chromatographic system must be verified.[8] Inject the standard solution five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) | ≤ 2.0% for peak area and retention time |
Analysis and Calculation
Inject the diluent (as a blank), the standard solution, and the sample solution. Identify the peak for (3-Methylisoxazol-5-yl)methanamine based on the retention time of the standard. Calculate the percentage purity or the amount of impurities using the area normalization method or against a qualified impurity standard.
Calculation (Area %):
% Purity = (Area of Main Peak / Total Area of all Peaks) x 100
Method Validation Protocol
The analytical method must be validated to demonstrate its suitability for the intended purpose, following ICH Q2(R1) guidelines.[1][2][3][4]
-
Specificity: Forced degradation studies (acid, base, oxidation, heat, light) should be conducted to demonstrate that the method can resolve the main peak from degradation products and potential impurities.
-
Linearity: Analyze a series of solutions over a concentration range (e.g., 50% to 150% of the nominal concentration). The correlation coefficient (r²) should be ≥ 0.999.
-
Range: The range demonstrated under the linearity study should be reported.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate samples at 100% of the test concentration on the same day. The RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two sets of results should be evaluated.
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine the lowest concentration of the analyte that can be reliably quantified and detected, respectively. This can be established based on signal-to-noise ratios (10:1 for LOQ, 3:1 for LOD) or by statistical analysis of the calibration curve.
-
Robustness: Intentionally vary method parameters (e.g., pH ± 0.2 units, column temperature ± 5 °C, flow rate ± 0.1 mL/min) and assess the impact on the results. The system suitability parameters should remain within the acceptance criteria.
Workflow and Data Visualization
The overall process from method development to validation is a systematic endeavor to ensure a reliable analytical procedure.
HPLC Purity Analysis Workflowdot
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. jordilabs.com [jordilabs.com]
- 3. fda.gov [fda.gov]
- 4. starodub.nl [starodub.nl]
- 5. (3-Methylisoxazol-5-yl)methanamine | C5H8N2O | CID 16481072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(3-Methylisoxazol-5-yl)methanamine DiscoveryCPR 154016-55-4 [sigmaaldrich.com]
- 7. mastelf.com [mastelf.com]
- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
- 10. asianjpr.com [asianjpr.com]
- 11. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 12. uhplcs.com [uhplcs.com]
- 13. C-(3-METHYL-ISOXAZOL-5-YL)-METHYLAMINE HYDROCHLORIDE | 70183-89-0 [chemicalbook.com]
- 14. hawach.com [hawach.com]
- 15. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
Troubleshooting & Optimization
Common side reactions in the synthesis of 3,5-disubstituted isoxazoles
Technical Support Center: Synthesis of 3,5-Disubstituted Isoxazoles
Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of 3,5-disubstituted isoxazoles. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot your experiments and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 3,5-disubstituted isoxazoles?
There are two primary and highly versatile methodologies for constructing the 3,5-disubstituted isoxazole core.[1]
-
1,3-Dipolar Cycloaddition: This is a powerful method involving the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[2] Nitrile oxides are typically generated in situ from precursors like aldoximes or nitroalkanes to avoid their decomposition or dimerization.[1] This route is widely used due to its efficiency and the ability to introduce a wide variety of substituents.
-
Condensation with Hydroxylamine: This classic approach involves the reaction of hydroxylamine with a 1,3-dicarbonyl compound or its synthetic equivalent, such as an α,β-unsaturated ketone.[1] While effective, this method can sometimes lead to mixtures of regioisomers, requiring careful control of reaction conditions.[3]
Q2: Why is controlling regioselectivity a major challenge, particularly in 1,3-dipolar cycloadditions?
Regioselectivity is the preferential formation of one constitutional isomer over another. In the context of synthesizing 3,5-disubstituted isoxazoles from terminal alkynes, the reaction can potentially yield two regioisomers: the desired 3,5-isomer and the undesired 3,4-isomer. This outcome is governed by the electronic and steric properties of both the nitrile oxide and the alkyne.[4] The relative energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the reactants dictate the favored orientation of the cycloaddition.[2] Uncatalyzed reactions often yield mixtures, making purification difficult and reducing the overall yield of the target molecule.[5]
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific experimental problems, identifies the probable chemical cause, and provides actionable solutions and protocols.
Problem 1: My reaction yield is very low, and I've isolated a significant amount of a higher molecular weight byproduct.
-
Probable Cause: Furoxan Dimerization of the Nitrile Oxide
The most common side reaction in 1,3-dipolar cycloadditions is the dimerization of the highly reactive nitrile oxide intermediate to form a stable 1,2,5-oxadiazole-2-oxide, commonly known as a furoxan.[4][6] This process is often faster than the desired cycloaddition, especially if the concentration of the nitrile oxide is high or the alkyne is not sufficiently reactive.[6][7][8] The dimerization proceeds through a stepwise mechanism involving dinitrosoalkene diradical intermediates.[7][8][9]
-
Solutions & Optimization Protocol:
-
Control Nitrile Oxide Concentration: The key is to maintain a low, steady concentration of the nitrile oxide throughout the reaction. This can be achieved by the slow, dropwise addition of the reagent used to generate the nitrile oxide (e.g., an oxidant like N-chlorosuccinimide or Chloramine-T) to the mixture containing the aldoxime and the alkyne.[4]
-
Use a Catalytic System: Copper(I)-catalyzed cycloadditions significantly accelerate the desired reaction between the nitrile oxide and a terminal alkyne, outcompeting the dimerization pathway.[5][10] This method is highly reliable and provides excellent regioselectivity for the 3,5-isomer.[5][11]
-
Optimize Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the alkyne relative to the nitrile oxide precursor (the aldoxime).[4] This ensures a higher probability of the nitrile oxide reacting with the intended dipolarophile.
Workflow Diagram: Minimizing Furoxan Formation
Caption: Strategy to favor isoxazole synthesis over furoxan dimerization.
-
Problem 2: My product is a mixture of isomers that are difficult to separate.
-
Probable Cause 1 (from 1,3-Dicarbonyls): Lack of Regiocontrol in Condensation
When using an unsymmetrical 1,3-dicarbonyl compound, hydroxylamine can attack either of the two carbonyl carbons, leading to a mixture of regioisomeric isoxazoles.[3][12][13] The outcome is highly dependent on the electronic and steric differences between the two carbonyl groups and the reaction pH.
-
Solution:
Employ β-enamino diketones as precursors. The enamine functionality effectively blocks one of the carbonyl groups, directing the initial nucleophilic attack of hydroxylamine to the other carbonyl. The regiochemical outcome can then be controlled by varying the reaction conditions (solvent, Lewis acids) to favor the formation of a specific isomer.[3]
-
Probable Cause 2 (from Cycloaddition): Poor Regioselectivity
As discussed in the FAQs, uncatalyzed 1,3-dipolar cycloadditions with terminal alkynes often result in mixtures of 3,5- and 3,4-disubstituted isoxazoles.[5]
-
Solution: Implement Copper(I) Catalysis
The use of a copper(I) catalyst, such as from CuSO₄/sodium ascorbate or Cu(I) halides, provides exceptionally high regioselectivity for the 3,5-disubstituted isomer.[5][10][14] The mechanism is believed to involve the formation of a copper(I) acetylide, which then reacts with the nitrile oxide in a highly ordered fashion.[5]
Mechanism: Regiocontrol in Isoxazole Synthesis
Caption: Comparison of uncatalyzed vs. Cu(I)-catalyzed cycloaddition.
Problem 3: I am using a 1,3-dicarbonyl precursor, but my main product is a pyrazole, not an isoxazole.
-
Probable Cause: Hydrazine Contamination in Hydroxylamine Reagent
Pyrazoles are synthesized via the condensation of 1,3-dicarbonyls with hydrazine.[12][13][15][16][17] Hydroxylamine hydrochloride can sometimes contain trace amounts of hydrazine hydrochloride as an impurity from its manufacturing process. If the reaction conditions are forcing (e.g., high temperature, prolonged reaction times), even small amounts of this highly reactive impurity can lead to significant pyrazole formation.
-
Solutions:
-
Verify Reagent Purity: Use high-purity hydroxylamine hydrochloride from a reputable supplier. If contamination is suspected, a fresh bottle should be used.
-
Optimize Reaction Conditions: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the competitiveness of the side reaction.
-
Purification: If a mixture is obtained, pyrazoles and isoxazoles often have different polarities, allowing for separation by column chromatography on silica gel.
-
Summary of Common Side Products
| Side Product | Associated Synthetic Route | Probable Cause | Key Identification Marker (MS) |
| Furoxan | 1,3-Dipolar Cycloaddition | Dimerization of nitrile oxide | M+ peak corresponds to 2x the mass of the nitrile oxide |
| 3,4-Regioisomer | 1,3-Dipolar Cycloaddition | Lack of regiocontrol in uncatalyzed reaction | M+ peak is identical to the desired 3,5-isomer |
| Pyrazole | Condensation of 1,3-Dicarbonyls | Hydrazine impurity in hydroxylamine reagent | M+ peak is one mass unit less than the isoxazole (N vs. O) |
Validated Experimental Protocol: One-Pot Copper(I)-Catalyzed Synthesis of a 3,5-Disubstituted Isoxazole
This protocol is adapted from a highly cited, robust procedure for the regioselective synthesis of 3,5-disubstituted isoxazoles.[5][14]
Materials:
-
Aldehyde (1.0 eq)
-
Hydroxylamine hydrochloride (1.05 eq)
-
Sodium hydroxide (1.05 eq)
-
Terminal Alkyne (1.0 eq)
-
Chloramine-T trihydrate (1.05 eq)
-
Copper(II) sulfate pentahydrate (0.03 eq)
-
Copper turnings (~50 mg per 20 mmol scale)
-
tert-Butanol and Water (1:1 solvent mixture)
Procedure:
-
Oxime Formation: To a solution of hydroxylamine hydrochloride (1.05 eq) in 1:1 t-BuOH/H₂O, add the aldehyde (1.0 eq) followed by sodium hydroxide (1.05 eq). Stir at room temperature for 30 minutes. Monitor by TLC until the starting aldehyde is fully consumed.
-
Nitrile Oxide Generation & Cycloaddition: To the crude oxime mixture, add the terminal alkyne (1.0 eq). Then, add Chloramine-T trihydrate (1.05 eq) in small portions over 5 minutes. Causality Note: Portion-wise addition helps control the exotherm and the instantaneous concentration of the nitrile oxide.
-
Catalysis: Add copper(II) sulfate pentahydrate (0.03 eq) and a few pieces of copper turnings. Causality Note: The Cu(0) and Cu(II) undergo comproportionation to form the active Cu(I) catalyst in situ.
-
Reaction: Stir the mixture at room temperature or warm gently (e.g., to 60 °C) until TLC analysis indicates the consumption of the alkyne.[14]
-
Workup & Purification: Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Isoxazole synthesis [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrazole synthesis [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Isoxazole Formation from Nitrile Oxides
Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yields during the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. Here, we address common issues in a direct question-and-answer format, providing in-depth explanations and actionable troubleshooting strategies to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My primary side product appears to be a furoxan. Why is my nitrile oxide dimerizing instead of reacting with my alkyne, and how can I prevent this?
A: This is the most common challenge in nitrile oxide chemistry. Nitrile oxides are highly reactive, unstable intermediates.[1] In the absence of a suitable dipolarophile (your alkyne), they readily dimerize to form a more stable furoxan (a 1,2,5-oxadiazole-2-oxide).[1][2] This dimerization is a competing reaction that can significantly reduce the yield of your desired isoxazole.[3][4]
Core Causality: The issue boils down to the relative concentrations of the nitrile oxide and the alkyne. If the concentration of the nitrile oxide is too high at any given moment, it is more likely to react with itself than with the alkyne.
Troubleshooting & Optimization:
-
In Situ Generation: The most effective strategy is to generate the nitrile oxide in situ, meaning it is formed slowly in the presence of the alkyne.[1] This keeps the instantaneous concentration of the nitrile oxide low, favoring the desired cycloaddition. Common precursors for in situ generation include aldoximes, hydroximoyl chlorides, and primary nitroalkanes.[5][6]
-
Slow Addition: If you are using a pre-formed nitrile oxide or a rapid generation method, employ slow addition techniques. Adding the nitrile oxide solution or the generating agent dropwise to the reaction mixture containing the alkyne can dramatically reduce dimerization.[1]
-
Increase Alkyne Concentration: Ensure the alkyne is present in a stoichiometric excess (e.g., 1.2-1.5 equivalents) to increase the probability of a productive collision with the nitrile oxide.[7]
Q2: I'm generating my nitrile oxide in situ from an aldoxime, but the reaction is sluggish and I'm still getting low yields. What factors should I investigate?
A: While in situ generation is crucial, the specific method and conditions for generating the nitrile oxide from the aldoxime are equally important for a successful reaction. Several factors can lead to inefficient nitrile oxide formation and subsequent low isoxazole yield.
Troubleshooting & Optimization:
-
Choice of Oxidant/Dehydrohalogenating Agent: The conversion of an aldoxime to a nitrile oxide typically proceeds via an intermediate hydroximoyl halide. The choice of reagent for this transformation is critical.
-
For hydroximoyl chloride formation: N-Chlorosuccinimide (NCS) is a commonly used and effective reagent.[8]
-
Direct oxidation: A variety of oxidants can directly convert aldoximes to nitrile oxides. Green and efficient protocols using reagents like NaCl/Oxone have been developed and show broad substrate scope.[5][9] Hypervalent iodine reagents, such as iodobenzene diacetate, also offer a mild and effective option.[1] Another powerful reagent system is tert-butyl hypoiodite (t-BuOI), generated in situ from t-BuOCl and NaI, which works under mild conditions.[10][11]
-
-
Base Selection: An appropriate base is required to facilitate the elimination of HX from the hydroximoyl halide intermediate.[11] Common choices include triethylamine (TEA) and diisopropylethylamine (DIPEA).[7] The strength and steric bulk of the base can influence the rate of nitrile oxide formation. For sensitive substrates, a milder base like sodium bicarbonate may be beneficial.[12]
-
Solvent and Temperature: The choice of solvent can impact the solubility of your reactants and the stability of the nitrile oxide.[7] Common solvents include acetonitrile, DMF, and DMSO.[7] Temperature is also a critical parameter. While higher temperatures can accelerate the reaction, they can also promote decomposition and side reactions.[2][7] It is often necessary to screen a range of temperatures to find the optimal balance.
Q3: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of the cycloaddition?
A: The formation of regioisomers is a common challenge in 1,3-dipolar cycloadditions.[7] The regiochemical outcome is governed by a combination of electronic and steric factors of both the nitrile oxide and the alkyne, as dictated by Frontier Molecular Orbital (FMO) theory.[13]
Troubleshooting & Optimization:
-
Catalysis: The use of a catalyst can significantly influence regioselectivity. Copper(I) catalysts are widely used to promote the formation of specific regioisomers, often favoring the 3,5-disubstituted isoxazole.[14][15] Ruthenium(II) catalysts have also been shown to provide high yields and regioselectivity for both 3,5-disubstituted and 3,4,5-trisubstituted isoxazoles.[16]
-
Solvent Effects: The polarity of the solvent can influence the transition state of the cycloaddition and thereby affect the regioselectivity.[7][17] Experimenting with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF) may reveal an optimal medium for your specific substrate combination.
-
Substrate Modification: While not always feasible, altering the electronic or steric properties of the substituents on the nitrile oxide or alkyne can direct the cycloaddition towards a single regioisomer.
Quantitative Data Summary
The following table summarizes key reaction parameters and their potential impact on the yield of isoxazole formation. This should serve as a starting point for your optimization efforts.
| Parameter | Common Options | Potential Impact on Yield | Considerations & Recommendations |
| Nitrile Oxide Precursor | Aldoximes, Hydroximoyl Chlorides, Primary Nitroalkanes | High | Aldoximes are often preferred due to their stability and ease of handling.[18] |
| Generation Method | In situ oxidation, in situ dehydrohalogenation | High | In situ generation is critical to minimize nitrile oxide dimerization.[1] |
| Oxidant/Halogenating Agent | NaCl/Oxone, NCS, t-BuOI, Iodobenzene diacetate | Medium to High | The choice depends on substrate compatibility and desired reaction conditions. NaCl/Oxone offers a "green" option.[5][18] |
| Base | Triethylamine (TEA), DIPEA, 2,6-Lutidine, NaHCO₃ | Medium | Base strength and stoichiometry should be optimized to control the rate of nitrile oxide formation.[10][16] |
| Solvent | Dioxane, Acetonitrile, DMF, DMSO, Aqueous media | Medium | Solvent polarity can affect reaction rate and regioselectivity.[7][10][19] |
| Temperature | -78 °C to 100 °C | High | Must be optimized; too high can lead to decomposition, too low can be sluggish.[7][20] |
| Catalyst | None, Cu(I) salts, Ru(II) complexes | High (for regioselectivity) | Catalysts can dramatically improve regioselectivity and allow for milder reaction conditions.[15][16] |
Experimental Protocols
Protocol: In Situ Generation of Nitrile Oxide from an Aldoxime using NaCl/Oxone
This protocol is adapted from a green chemistry approach and is broadly applicable to a range of aromatic and aliphatic aldoximes.[5]
Materials:
-
Aldoxime (1.0 equiv)
-
Alkyne (1.2-1.5 equiv)
-
Sodium Chloride (NaCl)
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
Acetonitrile (MeCN) and Water (H₂O)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aldoxime (1.0 equiv), alkyne (1.2 equiv), NaCl (e.g., 1.0 equiv), and NaHCO₃ (e.g., 2.0 equiv).
-
Add a solvent mixture of MeCN and H₂O (e.g., 1:1 v/v).
-
Stir the mixture at room temperature to ensure dissolution/suspension of the reactants.
-
Slowly add Oxone® (e.g., 1.1 equiv) portion-wise over 10-15 minutes. An exotherm may be observed.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired isoxazole.
Visualizations
Logical Relationships in Isoxazole Formation
The following diagram illustrates the key reaction pathways involved in the formation of isoxazoles from nitrile oxides, including the desired cycloaddition and the competing dimerization side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dimerisation of nitrile oxides: a quantum-chemical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Isoxazole synthesis [organic-chemistry.org]
- 16. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions: Selectivity of 2,2-Dimethylpropane Nitrile Oxide with Cyclopentenylbenzamide: An MEDT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Isoxazole Derivatives
Welcome to the technical support center dedicated to the synthesis of isoxazole derivatives. This guide is structured to provide researchers, medicinal chemists, and drug development professionals with practical, field-proven insights into optimizing their synthetic strategies. Isoxazole rings are privileged scaffolds in medicinal chemistry, forming the core of numerous commercial drugs, and their efficient synthesis is a critical step in the discovery pipeline.[1][2][3] This resource moves beyond simple protocols to explain the causal relationships behind experimental choices, empowering you to troubleshoot and refine your reactions effectively.
Frequently Asked Questions (FAQs)
This section addresses foundational questions that frequently arise during the planning and execution of isoxazole synthesis.
Q1: What are the most common and versatile methods for synthesizing the isoxazole ring? A1: The two most dominant strategies are the [3+2] Huisgen cycloaddition and the cyclocondensation of a 1,3-dicarbonyl equivalent with hydroxylamine.[4][5]
-
1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile).[6] It is highly versatile but requires the generation of the often-unstable nitrile oxide in situ.[7]
-
Cyclocondensation (Claisen Isoxazole Synthesis): This classic method involves reacting a 1,3-dicarbonyl compound with hydroxylamine.[8] A significant challenge with this approach is controlling regioselectivity when using unsymmetrical dicarbonyls, which can lead to mixtures of isomeric products.[5]
Q2: How do solvent and temperature critically impact isoxazole synthesis? A2: Solvent and temperature are pivotal parameters that dictate reaction success. The solvent affects the solubility of reactants and can influence the regiochemical outcome of cycloaddition reactions.[4] Temperature controls the reaction kinetics; however, excessive heat can promote the decomposition of sensitive intermediates, such as nitrile oxides, or lead to undesired side products.[4] Conversely, a temperature that is too low may result in an impractically slow or incomplete reaction.
Q3: Why is regioselectivity a major challenge, and what factors control it? A3: Regioselectivity is the preferential formation of one constitutional isomer over another. In isoxazole synthesis, this is a common hurdle, particularly in the reaction between an unsymmetrical alkyne and a nitrile oxide, or an unsymmetrical β-diketone and hydroxylamine.[8][9] The formation of multiple isomers complicates purification and reduces the yield of the desired compound. Regioselectivity is governed by a delicate interplay of steric and electronic factors of the substrates.[4] It can be controlled by modifying reaction conditions, such as the choice of solvent, the use of Lewis acid additives, or by employing substrates with strong directing groups.[8][9]
Q4: My 1,3-dipolar cycloaddition is failing. What is happening to the nitrile oxide? A4: The most common failure mode is the rapid dimerization of the in situ generated nitrile oxide to form a furoxan (a 1,2,5-oxadiazole-2-oxide).[4][7] This side reaction competes directly with the desired cycloaddition. To minimize dimerization, the nitrile oxide should be generated slowly in the presence of the alkyne, ensuring its concentration remains low throughout the reaction.[4]
Troubleshooting Guide: Common Issues & Strategic Solutions
This guide provides a systematic approach to diagnosing and solving common problems encountered during isoxazole synthesis.
| Problem | Probable Cause(s) | Strategic Solutions & Rationale |
| Low or No Yield | 1. Decomposition of Nitrile Oxide: The nitrile oxide is dimerizing to furoxan faster than it reacts with the alkyne.[4][7] 2. Inefficient Nitrile Oxide Generation: The chosen base or oxidant is unsuitable for the precursor (e.g., aldoxime, hydroximoyl chloride).[7] 3. Poor Substrate Reactivity: Steric hindrance or unfavorable electronics are slowing the reaction, allowing side reactions to dominate.[10] 4. Catalyst Inactivity: If using a catalyzed reaction (e.g., copper-catalyzed cycloaddition), the catalyst may be poisoned or inactive. | 1. Control Nitrile Oxide Concentration: Add the nitrile oxide precursor (e.g., hydroximoyl chloride solution) via syringe pump to the alkyne solution to maintain a low, steady concentration. A slight excess of the alkyne can also favor the desired reaction.[4] 2. Screen Generation Conditions: Verify the purity of the precursor. Screen common non-nucleophilic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). For oxidation of aldoximes, ensure the oxidant (e.g., sodium hypochlorite) is fresh.[4][7] 3. Increase Reaction Efficiency: For sluggish reactions, consider alternative energy sources. Microwave irradiation or sonication can significantly reduce reaction times and improve yields by overcoming activation energy barriers more efficiently than conventional heating.[11][12] 4. Verify Catalyst: Use a fresh batch of catalyst and ensure anhydrous/anaerobic conditions if required. Consider a pre-activation step if applicable. |
| Mixture of Regioisomers | 1. Poor Regiocontrol in Cycloaddition: The electronic and steric directing effects of the substituents on the alkyne and nitrile oxide are not sufficiently differentiated.[4] 2. Poor Regiocontrol in Condensation: The two carbonyl groups of an unsymmetrical 1,3-dicarbonyl have similar reactivity towards hydroxylamine.[5] | 1. Modify Reaction Environment: Altering solvent polarity can influence the transition state and favor one isomer. For alkyne-nitrile oxide reactions, employing a copper(I) catalyst often provides high regioselectivity for the 3,5-disubstituted product.[1][13] 2. Use a Directing Substrate: Convert the 1,3-dicarbonyl into a β-enamino diketone. The enamine moiety deactivates the adjacent carbonyl, directing the initial nucleophilic attack of hydroxylamine to the more electrophilic ketone carbonyl, thus yielding a single major regioisomer.[5][8] The choice of solvent (e.g., EtOH vs. MeCN) and additives (e.g., pyridine or BF₃·OEt₂) can further refine this control.[8][9] |
| Difficult Product Purification | 1. Contamination with Furoxan Dimer: The furoxan byproduct has similar polarity to the desired isoxazole, making chromatographic separation challenging. 2. Unreacted Starting Material: The reaction did not go to completion. 3. Product is a persistent oil. | 1. Optimize the Reaction: The best purification strategy is to prevent the byproduct from forming in the first place (see "Low or No Yield"). If it does form, careful column chromatography with a shallow solvent gradient may be required. 2. Drive the Reaction: Increase reaction time, temperature, or use a slight excess of one reagent (the less valuable one) to consume the other completely. 3. Induce Crystallization: Attempt trituration with a non-polar solvent like hexanes. If the product contains a basic nitrogen or acidic proton, attempt to form a salt (e.g., HCl salt for a base) which is often crystalline. |
Visual Guides & Workflows
Diagrams provide a clear visual reference for complex processes. The following have been generated using Graphviz to illustrate key workflows and decision-making logic.
Workflow 1: 1,3-Dipolar Cycloaddition
Caption: General workflow for 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.
Workflow 2: Troubleshooting Low Reaction Yield
Caption: Decision tree for troubleshooting low yield in isoxazole synthesis.
Optimized Experimental Protocols
The following protocols are generalized procedures that serve as robust starting points for optimization. Note: Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of a 3,5-Disubstituted Isoxazole via 1,3-Dipolar Cycloaddition
This protocol describes the in situ generation of a nitrile oxide from a hydroximoyl chloride and its subsequent reaction with a terminal alkyne.
Materials:
-
Aryl hydroximoyl chloride (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
Solvent (e.g., Toluene, THF, or CH₂Cl₂), anhydrous
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the terminal alkyne (1.1 equiv) and the anhydrous solvent (to make a ~0.2 M solution).
-
In a separate flask, dissolve the aryl hydroximoyl chloride (1.0 equiv) and triethylamine (1.2 equiv) in the same anhydrous solvent.
-
Slowly add the hydroximoyl chloride/TEA solution to the stirring alkyne solution at room temperature over 1-2 hours using a syringe pump. The slow addition is critical to minimize the dimerization of the nitrile oxide intermediate.[4]
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with the addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.
Protocol 2: Regioselective Synthesis of a 4,5-Disubstituted Isoxazole via Condensation
This protocol utilizes a β-enamino diketone to achieve high regioselectivity in the condensation with hydroxylamine, a known challenge with standard 1,3-diketones.[8][9]
Materials:
-
β-enamino diketone (1.0 equiv)
-
Hydroxylamine hydrochloride (1.2 equiv)
-
Ethanol (EtOH)
Procedure:
-
In a round-bottom flask, dissolve the β-enamino diketone (1.0 equiv) and hydroxylamine hydrochloride (1.2 equiv) in ethanol.
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC. Depending on the substrate, gentle heating (reflux) may be required to drive the reaction to completion.[8]
-
The regioselectivity of this reaction is highly dependent on the conditions. For example, using ethanol as the solvent at room temperature often favors one isomer, while using acetonitrile (MeCN) with an additive like pyridine can favor another.[8][9]
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by suction filtration.
-
If no precipitate forms, concentrate the reaction mixture in vacuo.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure regioisomeric isoxazole.
References
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches [mdpi.com]
- 12. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isoxazole synthesis [organic-chemistry.org]
Preventing dimer formation in 1,3-dipolar cycloaddition reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Dimer Formation
Welcome to the technical support center for 1,3-dipolar cycloaddition reactions. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, practical solutions to a common and often frustrating side reaction: the dimerization of the 1,3-dipole. This resource moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic routes.
Troubleshooting Guide: Diagnosis and Mitigation of Dimer Formation
This section is structured to help you identify the potential causes of unwanted dimer formation in your 1,3-dipolar cycloaddition reactions and provides actionable strategies to suppress this competitive pathway.
Question 1: I'm observing a significant amount of a side product with approximately double the mass of my 1,3-dipole. How can I confirm it's a dimer and what is the primary cause?
Answer:
The observation of a product with double the mass of the 1,3-dipole is a strong indication of dimerization, which is a competing [3+2] cycloaddition of the dipole with itself.[1] Highly reactive 1,3-dipoles, if not consumed quickly by the intended dipolarophile, can react with another molecule of the same dipole in a self-cycloaddition process.[1]
Confirmation:
-
Mass Spectrometry (MS): The most direct evidence will be a molecular ion peak in your mass spectrum corresponding to twice the molecular weight of your 1,3-dipole.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectrum of the dimer will be distinct from your desired product and starting materials. The complexity and symmetry (or lack thereof) in the spectrum can help elucidate the dimer's structure.
Primary Cause: The fundamental issue is a kinetic competition. If the rate of dimerization is comparable to or faster than the rate of the desired cycloaddition with your dipolarophile, significant dimer formation will occur. This is especially prevalent with highly reactive, electron-rich 1,3-dipoles like azomethine ylides or nitrile ylides.[2][3]
Question 2: My reaction is sluggish, and I'm seeing more dimer than product. How can I kinetically favor the desired cycloaddition over dimerization?
Answer:
To favor the intended reaction, you must manipulate the reaction conditions to increase the rate of the intermolecular cycloaddition relative to the rate of dimerization. Several parameters can be adjusted.
1. Concentration Control (Slow Addition): The dimerization reaction is second order with respect to the 1,3-dipole concentration, while the desired cycloaddition is first order with respect to the 1,3-dipole. Therefore, maintaining a very low instantaneous concentration of the 1,3-dipole throughout the reaction is the most effective strategy to suppress dimerization.
-
Expert Insight: Instead of adding all reagents at once, use a syringe pump to slowly add the precursor of the 1,3-dipole (or the 1,3-dipole itself if it's stable enough to be isolated) to a solution of the dipolarophile. This ensures that any molecule of the 1,3-dipole is more likely to encounter a dipolarophile molecule before it encounters another dipole molecule.
2. Temperature Optimization: Cycloaddition reactions have a highly ordered transition state, resulting in a large negative entropy of activation.[4] Lowering the reaction temperature can sometimes disfavor the dimerization pathway if it has a higher activation energy than the desired reaction. However, this is system-dependent and may also slow down your desired reaction.
-
Troubleshooting Protocol: Run the reaction at a series of decreasing temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) to find an optimal balance where dimerization is minimized while the desired reaction proceeds at an acceptable rate.
3. Use of Catalysis: Lewis acid or transition metal catalysts can be employed to accelerate the desired cycloaddition.[5][6] Catalysts typically function by coordinating to the dipolarophile, lowering its LUMO energy, and making it more reactive towards the HOMO of the 1,3-dipole.[3] This selective acceleration can significantly outpace the uncatalyzed dimerization reaction.
-
Example: In azide-alkyne cycloadditions, copper(I) catalysts dramatically accelerate the reaction, preventing side reactions and allowing for mild conditions.[7] Similarly, Lewis acids like Zn(OTf)₂ or Ti(OTs)₂ can catalyze reactions involving nitrones.[8][9]
Question 3: Can my choice of solvent influence the extent of dimer formation?
Answer:
Yes, the solvent can play a crucial role. While the effect can be complex and system-dependent, some general principles apply.[4][10]
-
Polarity: Increasing solvent polarity can sometimes accelerate the desired 1,3-dipolar cycloaddition, especially if the transition state is more polar than the ground state reactants.[4][11] This rate enhancement can help the desired reaction outcompete dimerization.
-
Hydrogen Bonding: Solvents capable of hydrogen bonding, particularly water ("on-water" conditions), can lead to remarkable rate accelerations.[5] This is attributed to hydrophobic effects and stabilization of the transition state through hydrogen bonds, which can favor the desired cycloaddition.[5]
-
Viscosity: Highly viscous solvents might slightly disfavor bimolecular reactions, but this effect is generally less pronounced than electronic or specific solvation effects.
Recommendation: If dimerization is an issue in a nonpolar solvent like toluene or THF, consider screening more polar alternatives such as acetonitrile (ACN), dimethylformamide (DMF), or even aqueous mixtures, provided your reagents are stable under these conditions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis of 1,3-dipole dimerization? Dimerization is a homocoupling process where one molecule of the 1,3-dipole acts as the "dipole" and a second molecule acts as the "dipolarophile".[1] It is a concerted pericyclic [4π + 2π] cycloaddition, mechanistically similar to the desired reaction.[3] The reaction is thermodynamically favorable but can be kinetically controlled.[1]
Q2: Are certain types of 1,3-dipoles more prone to dimerization? Yes. Highly reactive, nucleophilic dipoles (Type I dipoles in Sustmann's classification) are generally more susceptible to dimerization.[2] This includes nitrile ylides, carbonyl ylides, and azomethine ylides. Less reactive dipoles, such as azides and nitrile oxides, are often more stable towards dimerization, though it can still occur under forcing conditions or with prolonged reaction times.[12]
Q3: My 1,3-dipole is generated in situ. How can I apply these principles? The strategy of slow addition is perfectly suited for in situ generation. You would slowly add one of the precursors to the reaction mixture containing the other precursor and the dipolarophile. This ensures the 1,3-dipole is generated slowly and in the immediate presence of a high concentration of its reaction partner, the dipolarophile, thus minimizing its lifetime and the opportunity to dimerize.
Q4: How do I choose between lowering the temperature and using a catalyst? This depends on your specific system.
-
Start with Temperature: Modifying the temperature is often experimentally simpler. If lowering the temperature significantly reduces dimer formation without stalling the desired reaction, it can be a straightforward solution.
-
Employ Catalysis for Efficiency: If the reaction is inherently slow or requires high temperatures (which can lead to decomposition or other side reactions), catalysis is a more powerful approach. A catalyst can provide a lower energy pathway for the desired reaction, offering both higher yields and milder conditions.[6]
Summary of Key Parameters
| Parameter | Effect on Dimerization | Recommended Action | Rationale |
| Concentration of 1,3-Dipole | Increases with the square of concentration | Use slow addition / high dilution | Reduces the probability of two dipole molecules encountering each other. |
| Temperature | Generally increases with temperature | Optimize; often lower temperature is better | Can disfavor the dimerization pathway if it has a higher activation energy. |
| Solvent Polarity | System-dependent | Screen polar solvents (ACN, DMF, water) | Can selectively accelerate the desired cycloaddition over dimerization.[4][5] |
| Catalyst | Suppressed by selective catalysis | Add an appropriate Lewis acid or transition metal catalyst | Accelerates the desired reaction rate far more than the uncatalyzed dimerization rate.[5][13] |
| Dipolarophile Reactivity | Decreases with more reactive dipolarophiles | Use electron-deficient dipolarophiles for HOMO-controlled dipoles | A more reactive partner will trap the 1,3-dipole faster, outcompeting dimerization.[3] |
Experimental Protocol: Minimizing Dimerization in an Azomethine Ylide Cycloaddition via Slow Addition
This protocol describes a general procedure for the 1,3-dipolar cycloaddition between an azomethine ylide (generated in situ from an imine) and an electron-deficient alkene, incorporating best practices to prevent dimer formation.
Materials:
-
N-benzylideneglycine methyl ester (or other suitable imine)
-
Dimethyl maleate (or other suitable dipolarophile)
-
Anhydrous Toluene
-
Triethylamine (TEA) or other suitable base
-
Syringe pump
-
Schlenk flask and standard inert atmosphere glassware
Procedure:
-
Setup: Assemble a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum, under an inert atmosphere (Nitrogen or Argon).
-
Initial Charge: To the flask, add the dipolarophile (e.g., dimethyl maleate, 1.2 equivalents) and anhydrous toluene (to achieve a final dipolarophile concentration of ~0.1 M).
-
Prepare Syringe Pump: In a separate dry flask, prepare a solution of the imine (1.0 equivalent) and the base (e.g., TEA, 1.1 equivalents) in anhydrous toluene. Draw this solution into a gas-tight syringe and place it on the syringe pump.
-
Slow Addition: Insert the syringe needle through the septum of the reaction flask. Begin the slow addition of the imine/base solution to the stirred solution of the dipolarophile over a period of 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Check for the consumption of the dipolarophile and the formation of the desired pyrrolidine product, while also looking for a potential dimer spot/peak.
-
Workup: Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the reaction to room temperature. Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to isolate the desired cycloadduct.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 4. scielo.br [scielo.br]
- 5. Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ijrpc.com [ijrpc.com]
- 8. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 9. scilit.com [scilit.com]
- 10. researchgate.net [researchgate.net]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How the Lewis Base F– Catalyzes the 1,3-Dipolar Cycloaddition between Carbon Dioxide and Nitrilimines - PMC [pmc.ncbi.nlm.nih.gov]
Stability of the isoxazole ring under acidic and basic conditions
Technical Support Center: Isoxazole Ring Stability
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and validated protocols concerning the stability of the isoxazole ring system. Our goal is to equip you with the foundational knowledge and practical solutions to anticipate and manage the stability of your isoxazole-containing compounds during synthesis, workup, purification, and storage.
Core Concepts: The Duality of the Isoxazole Ring
The isoxazole ring is a five-membered aromatic heterocycle that is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2][3] It is generally considered a stable aromatic system; however, this stability is conditional.[4] The ring's "Achilles' heel" is the inherently weak N-O bond, which makes it susceptible to cleavage under specific chemical conditions.[1][5] Understanding the factors that govern this cleavage is paramount for its successful application in drug design and development.
The stability of an isoxazole derivative is not absolute but is a function of three primary factors:
-
pH: The ring is significantly more labile under basic conditions than acidic or neutral ones.[4][6]
-
Temperature: Increased temperature accelerates the rate of degradation across all pH ranges.[4][6]
-
Substitution Pattern: The nature and position of substituents on the isoxazole ring dramatically influence its reactivity. Electron-withdrawing groups and unsubstituted positions can significantly decrease stability.[4][7]
Frequently Asked Questions (FAQs)
This section addresses the most common questions our application scientists encounter regarding isoxazole stability.
Q1: How does the isoxazole ring behave under acidic conditions?
While generally more stable in acid than in base, the isoxazole ring can undergo degradation, particularly under strongly acidic conditions (e.g., pH < 3.5).[8][9] The degradation is often subject to specific acid catalysis.[8]
Mechanism of Acid-Catalyzed Degradation: The reaction is initiated by the protonation of the ring nitrogen atom. This activation makes the ring susceptible to nucleophilic attack by water or other nucleophiles present in the medium. The subsequent ring opening and hydrolysis can lead to a variety of degradation products. In one documented case, degradation of an N-(3,4-dimethyl-5-isoxazolyl) derivative in acid yielded 2-butanone, ammonia, and hydroxylamine, among other products.[8]
Caption: Mechanism of acid-catalyzed isoxazole ring cleavage.
Q2: Why is the isoxazole ring often described as unstable in basic conditions?
The isoxazole ring's susceptibility to cleavage is markedly increased under basic conditions.[4][6] This lability is a critical consideration for reaction design, workup procedures, and formulation development.
Mechanism of Base-Mediated Degradation: The mechanism is highly dependent on the substitution pattern. For isoxazoles that are unsubstituted at the C3 or C5 position, a strong base can deprotonate this carbon.[7][10] This deprotonation facilitates an elimination process that results in the cleavage of the weak N-O bond, typically forming a β-ketonitrile.[10]
A classic and well-studied example is the immunosuppressive drug Leflunomide, which is a prodrug. Its isoxazole ring (unsubstituted at C3) opens under physiological (slightly basic) conditions to form the active metabolite A771726, a cyanoenol.[6][10] This base-catalyzed ring opening is significantly faster at basic pH and higher temperatures.[6] This controlled lability is a powerful strategy in prodrug design, where cleavage is required to release the active pharmacological agent.[4]
Caption: Base-mediated cleavage of a 3-unsubstituted isoxazole.
Q3: Which substituents have the greatest impact on isoxazole ring stability?
Substituents are a primary determinant of stability.
-
Unsubstituted Positions: As noted, an unsubstituted C3 or C5 position is a major liability under basic conditions due to the acidity of the C-H bond.[7][10] The study of Leflunomide, which has a C3-H, versus its stable 3-methylleflunomide analog, confirms that this position is essential for the base-catalyzed ring opening.[10]
-
Electron-Withdrawing Groups (EWGs): EWGs can activate the isoxazole ring, making it more electrophilic and thus more susceptible to nucleophilic attack and subsequent cleavage, even under milder conditions.[4]
-
Electron-Donating Groups (EDGs): Conversely, EDGs can increase the electron density of the ring, generally enhancing its stability against nucleophilic attack.
-
Steric Hindrance: Bulky groups near the N-O bond or at reactive sites can sterically hinder the approach of nucleophiles or bases, thereby increasing the kinetic stability of the ring.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common stability issues encountered during experiments.
| Observed Issue | Potential Cause & Diagnosis | Recommended Solution & Rationale |
| Degradation during basic workup (e.g., NaOH wash, K₂CO₃) | Cause: Base-mediated ring cleavage.[4][6]Diagnosis: Does your isoxazole have an unsubstituted C3/C5 or strong EWGs? Analyze a sample of the organic layer by LC-MS or TLC before and after the basic wash to confirm degradation. | Solution: Use a milder base (e.g., NaHCO₃ solution) or avoid a basic wash altogether if possible. If a base is necessary, perform the wash quickly and at a low temperature (e.g., 0 °C) to minimize contact time and reaction rate. |
| Compound decomposes on silica gel column chromatography | Cause: Acidity of standard silica gel.Diagnosis: Streaking on the TLC plate or low recovery of the desired product from the column. The acidic surface of the silica can catalyze the hydrolysis of sensitive isoxazoles. | Solution: Deactivate the silica gel by pre-treating it with a base. This can be done by slurrying the silica in the desired eluent containing a small amount of a volatile base like triethylamine (~0.5-1%) before packing the column. Alternatively, use a less acidic stationary phase like alumina (neutral or basic). |
| Product degrades during storage (solution or solid state) | Cause: Residual acid/base, moisture, or light.Diagnosis: Re-analysis of a stored sample shows the appearance of new impurity peaks. | Solution: Ensure the final compound is free of any acidic or basic impurities from the workup. Store the compound as a dry solid in a desiccator, under an inert atmosphere (e.g., argon or nitrogen), and protected from light at low temperatures (e.g., -20 °C). For solutions, use a neutral, anhydrous aprotic solvent. |
| Low yield in a reaction involving an isoxazole starting material | Cause: Instability under the reaction conditions (pH, temperature).Diagnosis: Monitor the reaction by an appropriate analytical technique (TLC, LC-MS) at early time points. Look for disappearance of starting material without corresponding formation of the desired product. | Solution: Re-evaluate the reaction conditions. If the reaction is run at high temperature, attempt it at a lower temperature for a longer duration. If strong acids or bases are used, screen for milder alternatives. Ensure the reaction is run under anhydrous and inert conditions if the compound is sensitive to moisture. |
Quantitative Stability Data
The hydrolytic stability of the isoxazole ring is highly dependent on pH and temperature. The data below, extracted from a study on Leflunomide, clearly illustrates this relationship.
| Condition | Temperature | Apparent Half-life (t½) | Stability Assessment |
| pH 4.0 (Acidic) | 25 °C | Stable | High |
| pH 4.0 (Acidic) | 37 °C | Stable | High |
| pH 7.4 (Neutral) | 25 °C | Stable | High |
| pH 7.4 (Neutral) | 37 °C | 7.4 hours[6] | Moderate |
| pH 10.0 (Basic) | 25 °C | 6.0 hours[6] | Low |
| pH 10.0 (Basic) | 37 °C | 1.2 hours[6] | Very Low |
| Data extracted from a study on the in vitro stability of Leflunomide.[6] |
Experimental Protocols
To ensure the integrity of your research, it is crucial to experimentally determine the stability of your specific isoxazole-containing compound.
Protocol 1: Forced Degradation Study to Assess pH Stability
This protocol provides a standardized method to evaluate the stability of an isoxazole compound under acidic, neutral, and basic conditions.
Objective: To determine the rate of degradation of an isoxazole compound at different pH values.
Materials:
-
Isoxazole compound of interest
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH)
-
HPLC-grade water
-
Buffers: pH 4.0 (e.g., acetate buffer), pH 7.4 (e.g., phosphate buffer), pH 10.0 (e.g., carbonate-bicarbonate buffer)[6]
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV detector and a suitable C18 column[11][12]
-
Constant temperature bath or incubator
Procedure:
-
Stock Solution Preparation: Accurately prepare a stock solution of your isoxazole compound in a suitable solvent (e.g., ACN or MeOH) at a known concentration (e.g., 1 mg/mL).
-
Incubation Setup: For each pH condition (4.0, 7.4, and 10.0), add a small aliquot of the stock solution to the buffer to achieve a final concentration suitable for HPLC analysis (e.g., 2 µM).[6]
-
Incubation: Place the solutions in a constant temperature bath set to a relevant temperature (e.g., 37 °C).[6]
-
Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each solution.
-
Quenching: Immediately stop the degradation by adding the aliquot to a quenching solution. A common method is to add it to a volume of cold acetonitrile, which denatures enzymes (if present) and prepares the sample for RP-HPLC.[6]
-
Analysis: Analyze each quenched sample using a validated, stability-indicating HPLC method (see Protocol 2).
-
Data Interpretation: Plot the percentage of the remaining isoxazole compound against time for each pH condition. This will allow you to determine the degradation kinetics and calculate the half-life (t½) under each condition.
Caption: Workflow for a forced degradation stability study.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately quantify the decrease in the concentration of the active compound while separating its peak from all potential degradation products and impurities.[11]
Objective: To establish an HPLC method that resolves the parent isoxazole from its degradation products.
Procedure:
-
Column and Mobile Phase Selection: Start with a standard reversed-phase column (e.g., C18, 250 x 4.6 mm, 5 µm). A typical mobile phase consists of a mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate).[11]
-
Method Development:
-
Inject a solution of the undegraded isoxazole compound to determine its retention time.
-
Generate degraded samples by subjecting the compound to harsh conditions (e.g., boiling in 1N HCl, 1N NaOH, or 3% H₂O₂ for a short period).[12]
-
Inject the degraded samples into the HPLC.
-
Optimize the mobile phase composition (isocratic or gradient elution), flow rate, and buffer pH to achieve baseline separation between the parent compound peak and all new peaks corresponding to degradation products.[11][12]
-
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound at each time point in your stability study. The UV spectra across the peak should be identical, confirming that no degradation product is co-eluting.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpca.org [ijpca.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. nanobioletters.com [nanobioletters.com]
- 8. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stability-indicating analysis of isoxazolyl penicillins using dual wavelength high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the purification of polar amine compounds like (3-Methylisoxazol-5-yl)methanamine hydrochloride
Topic: Challenges in the Purification of Polar Amine Compounds like (3-Methylisoxazol-5-yl)methanamine hydrochloride
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges in the purification of polar amine compounds, using this compound as a representative example. This molecule, a small polar primary amine with a heterocyclic core, encapsulates the common difficulties encountered with this compound class: poor retention in reversed-phase chromatography, strong, undesirable interactions in normal-phase chromatography, and overall challenging handling.
This document provides in-depth, experience-driven troubleshooting advice and detailed protocols in a practical question-and-answer format to help you navigate these complexities and achieve your purification goals.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions to guide your initial approach.
Q1: What intrinsic properties of this compound make its purification so challenging?
Answer: The purification challenges stem from a combination of its structural features:
-
High Polarity: The presence of the primary amine and the nitrogen and oxygen atoms in the isoxazole ring makes the molecule highly polar. This leads to very poor retention on traditional non-polar reversed-phase (like C18) columns, often causing it to elute in the void volume with the solvent front.[1][2]
-
Basic Nature: The primary amine group (pKa ~9-10) is basic. In its free base form, it strongly interacts with the acidic silanol groups (Si-OH) on the surface of standard silica gel used in normal-phase chromatography.[3] This acid-base interaction leads to severe peak tailing, irreversible adsorption, and low recovery.[4][5]
-
Salt Form: As a hydrochloride salt, the compound is ionic and typically has high water solubility but poor solubility in common organic solvents used for normal-phase chromatography (e.g., hexane, ethyl acetate). This complicates sample loading and can affect chromatographic performance.
Q2: What are the primary chromatographic strategies for purifying polar amines, and when should I consider each?
Answer: There are four main strategies. The choice depends on your sample matrix, available equipment, and the scale of the purification.
-
Modified Normal-Phase Chromatography (NPC): Best for crude purifications when you need to remove non-polar impurities. It is not ideal for high-resolution separations of polar impurities. Success hinges on mitigating the strong interaction with silica.[3]
-
Reversed-Phase Chromatography (RPC): Suitable if you can achieve sufficient retention. This often requires specialized columns or mobile phase additives. Adjusting the pH is a critical parameter for success.[6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Often the most effective and robust method for separating highly polar, water-soluble compounds that are poorly retained by RPC.[1][7][8][9] It provides an orthogonal separation mechanism.
-
Ion-Exchange Chromatography (IEX): An excellent choice for this molecule. Since the amine will be protonated and carry a positive charge (cation) at a pH below its pKa, it will bind strongly to a cation-exchange resin, allowing neutral and anionic impurities to be washed away.[10][11][12]
Q3: How do I choose the best starting technique for my specific purification problem?
Answer: Use the following decision tree to guide your initial method development. This workflow prioritizes the techniques with the highest probability of success for a polar amine.
Caption: Decision tree for selecting a purification method.
Section 2: Troubleshooting Guide by Technique
This section provides detailed solutions to specific experimental problems.
Normal-Phase Chromatography (NPC) on Silica Gel
Q: My compound is streaking/tailing severely on the silica gel column. How can I improve the peak shape?
Answer: This is the most common issue for amines on silica and is caused by the strong acid-base interaction between your basic amine and the acidic silica surface.[3][4]
Solutions:
-
Add a Basic Modifier to the Mobile Phase: This is the most effective solution. The modifier competes with your compound for the acidic sites on the silica, effectively masking them.[4][5]
-
Triethylamine (TEA): Add 0.1-1% (v/v) TEA to your eluent (e.g., dichloromethane/methanol or ethyl acetate/hexane).
-
Ammonium Hydroxide: For very polar amines, a pre-mixed eluent like DCM:MeOH:NH₄OH (e.g., 90:9:1) can be very effective.[13]
-
-
Use an Amine-Functionalized or Deactivated Stationary Phase: These are commercially available and offer a less acidic surface.
-
Amine-Silica Columns (KP-NH): These columns have aminopropyl groups bonded to the silica, creating a basic surface that repels basic compounds, leading to excellent peak shapes without mobile phase modifiers.[2][3]
-
Deactivated Silica: You can manually deactivate standard silica gel before use. See the protocol in Section 3.
-
Troubleshooting Table: Normal-Phase Chromatography
| Symptom | Probable Cause | Recommended Solution |
|---|---|---|
| Severe Tailing / Streaking | Strong acid-base interaction with silica silanols.[4] | Add 0.1-1% triethylamine or ammonium hydroxide to the mobile phase.[4][13] |
| No Elution (Stuck on Column) | Irreversible adsorption to acidic sites. | Switch to a less acidic stationary phase like basic alumina or an amine-bonded column.[3] |
| Poor Resolution | Mobile phase is too strong or too weak. | Develop a new gradient using TLC, ensuring your chosen eluent includes a basic modifier. |
| Compound Decomposition | The acidic silica surface is catalyzing degradation. | Deactivate the silica before use or switch to a neutral/basic stationary phase like alumina.[14][15] |
Reversed-Phase Chromatography (RPC)
Q: My compound has no retention on a C18 column and elutes in the solvent front. How can I fix this?
Answer: This happens because your polar compound has a much higher affinity for the polar mobile phase than for the non-polar C18 stationary phase.[2]
Solutions:
-
Adjust Mobile Phase pH: This is the most powerful tool in RPC for ionizable compounds.[6] For a basic amine, lowering the pH to 2-3 units below the amine's pKa ensures it is fully protonated (R-NH₃⁺). This can sometimes increase interaction with the stationary phase, but more importantly, it suppresses the ionization of residual, acidic silanol groups on the silica backbone, which can repel the protonated amine. Use a buffer like formic acid or TFA at 0.1%.
-
Use a Highly Aqueous-Stable Column: Standard C18 columns can undergo "phase collapse" when used with mobile phases containing >95% water, leading to a dramatic loss of retention.[2] Use columns specifically designed for polar analytes, often labeled "AQ" or having embedded polar groups (EPG).[15]
-
Consider Ion-Pair Chromatography: If pH adjustment is insufficient, add an ion-pairing reagent to the mobile phase. An alkyl sulfonate (like sodium dodecyl sulfate) will pair with your protonated amine, forming a neutral, more hydrophobic complex that will be retained on the C18 column.[16][17] This is a powerful but more complex technique.
Hydrophilic Interaction Liquid Chromatography (HILIC)
Q: I'm seeing poor peak shape (tailing) in HILIC. What are the likely causes and solutions?
Answer: While HILIC is excellent for polar compounds, peak shape issues can still arise, often due to secondary interactions.[18]
Primary Cause: Unwanted ionic interactions between your protonated amine analyte and deprotonated (anionic) silanol groups on the silica-based HILIC stationary phase.
Solutions:
-
Increase Buffer Concentration: The salt ions in the buffer (e.g., ammonium formate, ammonium acetate) compete with your analyte for the charged sites on the stationary phase, effectively masking them. Try increasing the buffer concentration in your aqueous mobile phase component from 10 mM to 20 mM or higher.[18]
-
Control Mobile Phase pH: The pH affects the charge state of both your analyte and the stationary phase. Maintaining a consistent pH with a buffer is crucial for reproducibility.[8]
-
Match Sample Solvent to Mobile Phase: Injecting your sample in a solvent that is much more polar (e.g., pure water) than the initial mobile phase (e.g., 95% acetonitrile) can cause severe peak distortion. Dissolve your sample in the initial mobile phase composition whenever possible.[18]
Caption: Troubleshooting workflow for poor peak shape in HILIC.[18]
Ion-Exchange Chromatography (IEX)
Q: When is cation-exchange chromatography the right choice, and what are the key parameters?
Answer: Strong Cation Exchange (SCX) is an ideal choice when your target compound is basic and the major impurities are neutral or acidic. At a pH below the amine's pKa, your compound will be positively charged and bind to the negatively charged SCX sorbent.
Key Parameters:
-
Loading pH: The sample should be loaded in a low ionic strength buffer at a pH where the amine is fully protonated (e.g., pH 3-5).
-
Wash Step: Impurities can be washed from the column using the loading buffer or a buffer of intermediate ionic strength.
-
Elution: The target compound is eluted by either:
-
Increasing Ionic Strength: Using a high salt concentration (e.g., 1M NaCl) to displace the bound compound.
-
Increasing pH: Using a basic solution (e.g., 1-5% NH₄OH in methanol) to neutralize the amine (R-NH₃⁺ → R-NH₂), which releases it from the sorbent. This is often preferred as the volatile base is easily removed.[19]
-
Section 3: Detailed Experimental Protocols
Protocol 1: General Method Development for HILIC Purification
This protocol provides a starting point for developing a HILIC separation for this compound.
1. Materials:
-
Column: Amide or bare silica column (e.g., 5 µm particle size).
-
Mobile Phase A (Aqueous): 95:5 Water:Acetonitrile with 20 mM Ammonium Formate.
-
Mobile Phase B (Organic): 95:5 Acetonitrile:Water with 20 mM Ammonium Formate.
-
Sample: Dissolve sample in 90:10 Acetonitrile:Water at ~5-10 mg/mL.
2. Column Equilibration:
-
Equilibrate the column with the initial gradient conditions (e.g., 95% B) for at least 10 column volumes to ensure a stable water layer is formed on the stationary phase.
3. Scouting Gradient:
-
Run a broad linear gradient to determine the approximate elution conditions.
-
Time 0 min: 95% B
-
Time 15 min: 50% B
-
Time 16 min: 50% B
-
Time 17 min: 95% B
-
Time 20 min: 95% B
-
4. Optimization:
-
Based on the scouting run, create a shallower gradient around the elution point of your target compound to improve resolution.
-
If peak shape is poor, increase the ammonium formate concentration to 40 mM in both mobile phases.[20]
Protocol 2: Deactivating a Silica Gel Column for Normal-Phase Chromatography
This protocol describes how to reduce the acidity of standard silica gel to improve the chromatography of basic amines.[15]
1. Column Packing:
-
Dry pack or slurry pack your flash column with standard silica gel as you normally would.
2. Deactivation Flush:
-
Prepare a flush solvent consisting of your non-polar eluent (e.g., hexane or dichloromethane) containing 1-2% triethylamine.
-
Flush the packed column with 3-5 column volumes of this deactivating solvent. This allows the triethylamine to neutralize the most acidic silanol sites.
3. Equilibration Flush:
-
Flush the column with 3-5 column volumes of your initial mobile phase (without the added triethylamine) to remove the excess base.
4. Chromatography:
-
Load your sample and run the chromatography using your mobile phase system, which should also contain 0.1-1% triethylamine to maintain the deactivated state of the column during the run.
References
- 1. biotage.com [biotage.com]
- 2. labex.hu [labex.hu]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 8. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Analyzing Amines by Ion Chromatography | Thermo Fisher Scientific - CN [thermofisher.cn]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Exploring the Principle of Ion Exchange Chromatography and Its Applications | Technology Networks [technologynetworks.com]
- 13. reddit.com [reddit.com]
- 14. Purification [chem.rochester.edu]
- 15. benchchem.com [benchchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
- 19. biotage.com [biotage.com]
- 20. Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of Isoxazole-Containing Compounds in Solution
<
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for isoxazole-containing compounds. This resource is designed to provide in-depth guidance and troubleshooting for researchers encountering stability challenges during their experiments. As Senior Application Scientists, we've compiled this information based on extensive laboratory experience and a thorough review of the scientific literature to ensure you have the most reliable and practical information at your fingertips.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability and degradation of isoxazole derivatives in solution.
Q1: How stable is the isoxazole ring in solution?
The isoxazole ring is generally considered fairly stable against oxidizing agents, acids, and bases, particularly when it is 3,5-disubstituted.[1] However, its stability is significantly influenced by factors such as pH, temperature, light exposure, and the presence of other chemical entities. The N-O bond within the isoxazole ring is inherently weak and susceptible to cleavage under certain conditions, leading to ring-opening reactions.[2][3][4]
Q2: What are the primary degradation pathways for isoxazole-containing compounds?
The main degradation pathways observed for isoxazole derivatives in solution are:
-
Hydrolysis: This can be catalyzed by either acidic or basic conditions. Acid catalysis is particularly significant at pH values below 3.5.[5] Base-catalyzed hydrolysis leading to ring opening is also a common pathway, with the rate of degradation increasing at elevated pH and temperature.[6][7]
-
Photodegradation: Exposure to UV light can induce the cleavage of the weak N-O bond, leading to the formation of reactive intermediates like azirines and nitrenes.[3][8][9] This photoreactivity is a key consideration in experiments involving light exposure.
-
Oxidative Degradation: While generally stable to oxidation, certain isoxazole derivatives, particularly those with aryl substituents, can undergo oxidation, potentially forming toxic metabolites.[10] Advanced oxidation processes using UV and hydrogen peroxide (UV/H₂O₂) can also effectively degrade isoxazoles.[11][12]
-
Thermal Degradation: Elevated temperatures can promote the degradation of isoxazole-containing compounds, often leading to the release of fragments like aniline and sulfur dioxide in the case of sulfonamide derivatives.[13]
Q3: How does pH affect the stability of my isoxazole compound?
The pH of the solution is a critical factor. Many isoxazole-containing compounds exhibit pH-dependent stability. For instance, the anti-inflammatory drug leflunomide is resistant to ring opening at acidic and neutral pH at 25°C but degrades at a basic pH of 10.0.[7] The degradation rate in alkaline conditions is often accelerated at higher temperatures.[7] Some isoxazole derivatives, however, can show remarkable stability even in highly alkaline media due to the rigid ring structure preventing hydrolytic degradation.[6] It is crucial to determine the pH-rate profile for your specific compound to understand its stability window.
Q4: Can I predict the degradation products of my isoxazole compound?
Predicting the exact degradation products can be complex, but understanding the primary degradation pathways provides a good starting point. Common degradation products arise from the cleavage of the N-O bond. For example, under acidic hydrolysis, N-(3,4-dimethyl-5-isoxazolyl)-4-amino-1,2-naphthoquinone degrades into 2-hydroxy-1,4-naphthoquinone, 2-butanone, ammonia, and hydroxylamine.[5] Photodegradation can lead to rearrangement products like oxazoles via an azirine intermediate.[3] To definitively identify degradation products, analytical techniques such as HPLC, LC-MS/MS, and NMR are essential.[14][15]
Part 2: Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: My compound is rapidly degrading in a neutral aqueous buffer.
-
Answer & Troubleshooting Steps:
-
Re-evaluate Temperature Effects: Even at a neutral pH, some isoxazole derivatives can be thermally labile. The degradation of leflunomide, for example, becomes noticeable at 37°C and pH 7.4.[7]
-
Action: Try running your experiment at a lower temperature (e.g., 4°C) to see if the degradation rate decreases. This will help determine if the degradation is primarily thermal.
-
-
Investigate Photodegradation: Standard laboratory lighting can emit UV radiation sufficient to induce photodegradation. The weak N-O bond in the isoxazole ring is susceptible to cleavage under UV irradiation.[3]
-
Action: Protect your solution from light by using amber vials or wrapping your containers in aluminum foil. Compare the stability of a light-protected sample to one exposed to ambient light.
-
-
Consider Dissolved Oxygen: The presence of dissolved oxygen can contribute to oxidative degradation, although this is generally a slower process unless a catalyst is present.
-
Action: Degas your buffer by sparging with an inert gas like nitrogen or argon before dissolving your compound. This can help minimize oxidative degradation.
-
-
Check for Contaminants: Trace metal ions in your buffer can sometimes catalyze degradation reactions.
-
Action: Use high-purity water and reagents for your buffer preparation. Consider adding a chelating agent like EDTA to sequester any catalytic metal ions.
-
-
Problem 2: I'm seeing multiple unexpected peaks in my HPLC chromatogram after a forced degradation study.
-
Question: I performed a forced degradation study on my isoxazole compound using acidic, basic, and oxidative conditions. My HPLC analysis shows a complex mixture of peaks that I'm struggling to identify. How can I approach this?
-
Answer & Troubleshooting Steps:
-
Understand the Chemistry of Forced Degradation: Forced degradation studies are designed to accelerate the degradation process to identify potential degradation products.[16][17][18] The complex chromatogram is expected. The goal is to separate and identify these products.
-
Optimize Your HPLC Method: Your current HPLC method may not be suitable for separating all the degradation products.
-
Action: Develop a stability-indicating analytical method. This involves adjusting parameters like the mobile phase gradient, column type, and detection wavelength to achieve baseline separation of the parent compound and all major degradation products.
-
-
Utilize Mass Spectrometry (MS) for Identification: HPLC alone will not identify the unknown peaks.
-
Action: Couple your HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of each peak will provide the molecular weight of the degradation products. Tandem MS (MS/MS) can provide fragmentation patterns to help elucidate the structures.
-
-
Isolate and Characterize Major Degradants: For critical degradation products, you may need to isolate them for full structural characterization.
-
Action: Use preparative HPLC to isolate the major unknown peaks. Then, use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to determine their complete chemical structures.
-
-
Part 3: Methodologies
This section provides standardized protocols for investigating the degradation of isoxazole-containing compounds.
Protocol 1: pH Stability Profile Determination
Objective: To determine the rate of degradation of an isoxazole-containing compound as a function of pH.
Materials:
-
Your isoxazole compound
-
Buffers of various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, 9.0, 12.0)
-
HPLC system with a suitable column and detector
-
Constant temperature incubator or water bath
-
Volumetric flasks and pipettes
-
pH meter
Procedure:
-
Prepare a stock solution of your compound in a suitable solvent (e.g., methanol, acetonitrile).
-
For each pH to be tested, prepare a series of solutions by diluting the stock solution with the appropriate buffer to a final known concentration.
-
Incubate the solutions at a constant temperature (e.g., 25°C, 37°C, or 50°C).
-
At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.
-
Immediately quench any further degradation by diluting the aliquot with the mobile phase and/or neutralizing the pH if necessary.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining parent compound.
-
Plot the natural logarithm of the concentration of the parent compound versus time for each pH.
-
Determine the observed first-order degradation rate constant (k_obs) from the slope of the line.
-
Plot log(k_obs) versus pH to generate the pH-rate profile.
Data Presentation:
| pH | Temperature (°C) | k_obs (h⁻¹) | Half-life (t½) (h) |
| 1.2 | 37 | ||
| 4.5 | 37 | ||
| 6.8 | 37 | ||
| 7.4 | 37 | ||
| 9.0 | 37 | ||
| 12.0 | 37 |
Protocol 2: Photostability Testing
Objective: To assess the stability of an isoxazole-containing compound under UV and visible light exposure.
Materials:
-
Your isoxazole compound
-
A suitable solvent (e.g., water, methanol)
-
Clear and amber glass vials
-
A photostability chamber compliant with ICH Q1B guidelines
-
HPLC system
Procedure:
-
Prepare a solution of your compound in the chosen solvent.
-
Place the solution in both clear and amber (as a dark control) vials.
-
Expose the vials in the photostability chamber to a specified light exposure (e.g., not less than 1.2 million lux hours and 200 watt hours per square meter).
-
At appropriate time intervals, withdraw samples from both the exposed and dark control vials.
-
Analyze the samples by HPLC to determine the concentration of the parent compound and to detect the formation of any photodegradation products.
-
Compare the chromatograms of the exposed and dark control samples to identify any peaks corresponding to photodegradants.
Part 4: Visualization of Degradation Pathways
Hydrolytic Degradation Pathway
Caption: General pathway for hydrolytic degradation of isoxazoles.
Photochemical Degradation Pathway
Caption: Photochemical degradation and rearrangement of isoxazoles.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Isoxazole - Wikipedia [en.wikipedia.org]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidation of anthryl-isoxazoles (AIMs) and implications for metabolism [morressier.com]
- 11. researchgate.net [researchgate.net]
- 12. Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ijmr.net.in [ijmr.net.in]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Purification of (3-Methylisoxazol-5-yl)methanamine Hydrochloride
Welcome to the technical support center for the purification of (3-Methylisoxazol-5-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this compound. The following information is synthesized from established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
Introduction: Understanding the Purification Challenge
This compound is a key building block in medicinal chemistry. Its purity is paramount for the success of subsequent synthetic steps and the biological activity of the final compounds. The primary challenge in its purification lies in the removal of structurally similar impurities, which may have comparable solubility profiles to the desired product. This guide provides a systematic approach to achieving high purity through a combination of extractive and crystallographic techniques.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: The impurity profile of your crude product will largely depend on the synthetic route employed. However, common impurities can be categorized as follows:
-
Unreacted Starting Materials: Depending on the synthesis, these could include precursors to the isoxazole ring or the aminomethyl group.
-
Side-Products: The formation of the isoxazole ring can sometimes lead to regioisomers, such as (5-methylisoxazol-3-yl)methanamine.
-
Residual Solvents: Solvents used in the reaction or initial work-up may be present.
-
Inorganic Salts: Salts generated during the reaction or pH adjustment steps can contaminate the crude product.
A general synthesis of isoxazole derivatives often involves the condensation of a ketone or aldehyde with hydroxylamine.[1][2] For 3-amino-5-methylisoxazole, a related compound, synthesis can involve the reaction of nitrile compounds with hydroxyurea.[2] These varied routes can introduce a range of impurities.
Q2: My crude product is a sticky oil/dark solid. What is the first purification step I should take?
A2: A highly impure starting material often benefits from a liquid-liquid extraction to remove gross impurities before attempting crystallization. An acid-base extraction is a highly effective first step for purifying amines.
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in deionized water.
-
Basification: Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), while stirring until the pH of the aqueous layer is ~8-9. This will deprotonate the amine hydrochloride to its free base form.
-
Extraction of the Free Base: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc). Repeat the extraction 2-3 times to ensure complete recovery of the free base.
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), then filter.
-
Conversion back to Hydrochloride Salt: To the dried organic solution, slowly add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether or isopropanolic HCl) until precipitation is complete.
-
Isolation: Collect the precipitated this compound by vacuum filtration, wash the solid with a small amount of cold diethyl ether, and dry under vacuum.
This procedure effectively removes non-basic organic impurities and many inorganic salts.
Q3: I've performed an acid-base extraction, but my product is still not pure enough. How do I perform a recrystallization?
A3: Recrystallization is a powerful technique for purifying solid organic compounds.[3] The key is to find a suitable solvent or solvent system in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[4] For amine hydrochlorides, polar protic solvents or mixtures are often effective.[5]
Protocol 2: Recrystallization of this compound
A good starting point for recrystallization is a binary solvent system, such as isopropanol/diethyl ether or ethanol/water.
-
Solvent Selection: In a small test tube, add a small amount of your product and a few drops of isopropanol. Heat the mixture. If it dissolves, isopropanol could be a suitable solvent. If it is too soluble even at room temperature, a less polar co-solvent (anti-solvent) like diethyl ether will be needed.
-
Dissolution: In a larger flask, dissolve the crude hydrochloride salt in a minimal amount of hot isopropanol. Add the solvent portion-wise with heating until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Inducing Precipitation: If crystals do not form upon cooling, slowly add diethyl ether dropwise until the solution becomes cloudy. Heat the solution until it becomes clear again, and then allow it to cool slowly.
-
Cooling: Once crystals have started to form at room temperature, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold isopropanol/diethyl ether mixture, and dry them under vacuum.
| Solvent System | Advantages | Disadvantages |
| Isopropanol/Diethyl Ether | Good for moderately polar compounds. The high volatility of ether makes it easy to remove. | Ether is highly flammable. |
| Ethanol/Water | Safer solvent system. Water is an effective anti-solvent for many organic salts. | Water can be difficult to remove completely from the final product. |
| Methanol | High solvating power. | May be too good a solvent, leading to low recovery. |
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of solid crystals. This is a common problem when the boiling point of the solvent is higher than the melting point of the solute or when there are significant impurities present.
Troubleshooting "Oiling Out"
-
Use a lower boiling point solvent: If possible, switch to a solvent with a lower boiling point.
-
Increase the solvent volume: The presence of more solvent can keep the compound dissolved at a lower temperature, below its melting point.
-
Slower cooling: Allow the solution to cool more slowly to give the molecules more time to arrange into a crystal lattice.
-
Re-dissolve and try again: If an oil forms, try to redissolve it by adding more of the primary solvent and heating. Then, allow it to cool more slowly.
Below is a decision tree to guide your troubleshooting process for recrystallization:
Q5: How can I assess the purity of my final product?
A5: A combination of analytical techniques should be used to confirm the purity and identity of your this compound.
-
Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. The purified product should show a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A pure sample should give a single major peak.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the compound and can reveal the presence of impurities. The spectrum of the pure compound should have sharp peaks corresponding to the expected structure, with minimal or no peaks from impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
The following diagram illustrates a typical purification and analysis workflow:
References
- 1. (3-Methylisoxazol-5-yl)methanamine | C5H8N2O | CID 16481072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE - Google Patents [patents.google.com]
- 3. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 4. mt.com [mt.com]
- 5. rsc.org [rsc.org]
- 6. HPLC Method for Analysis of Hymexazol (3-Hydroxy-5-methylisoxazole) on Primesep B Column | SIELC Technologies [sielc.com]
Technical Support Center: Scaling Up the Synthesis of (3-Methylisoxazol-5-yl)methanamine Hydrochloride
Welcome to the technical support center for the synthesis and scale-up of (3-Methylisoxazol-5-yl)methanamine hydrochloride. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, multigram-or-greater production. Here, we address common challenges, provide in-depth troubleshooting, and answer frequently asked questions to ensure a robust, reproducible, and scalable process.
Introduction: The Importance and Challenges of Scale-Up
This compound is a crucial building block in medicinal chemistry and drug development, frequently incorporated into a wide array of bioactive molecules.[1] While several synthetic routes exist, scaling these processes introduces challenges not always apparent at the lab scale, including reaction kinetics, heat transfer, impurity profiles, and material handling. This guide provides field-proven insights to navigate these complexities effectively.
The most common and scalable approach involves a two-step sequence: the formation of an intermediate like 5-(chloromethyl)-3-methylisoxazole, followed by a nucleophilic substitution to introduce the amine functionality, and finally, conversion to the hydrochloride salt. The Gabriel synthesis is a highly reliable method for the amination step as it elegantly prevents the over-alkylation common with other amination methods, thus ensuring a cleaner product profile, which is critical for scale-up operations.[2][3]
Recommended Synthetic Workflow
The following workflow represents a robust and validated pathway for the scaled synthesis.
Caption: Recommended workflow for scaling the synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.
Question 1: My yield for the Gabriel alkylation step (Step 2) is significantly lower on a larger scale. What are the likely causes and solutions?
Answer: This is a common scale-up issue often related to mixing, reaction kinetics, and reagent purity.
-
Causality: At a larger scale, inefficient stirring can lead to localized concentration gradients and poor heat transfer, slowing down the reaction or promoting side reactions. The reaction is an SN2 displacement, which is highly dependent on solvent and reagent quality.[4]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Potassium phthalimide and the solvent (DMF or DMSO) must be scrupulously dry. Water can hydrolyze the chloromethyl intermediate.
-
Verify Reagent Quality: Use high-purity potassium phthalimide. If preparing it in situ from phthalimide and a base like potassium carbonate, ensure the reaction goes to completion.
-
Optimize Solvent and Temperature: While DMF is an excellent solvent for this SN2 reaction, ensure it is of high purity.[5] The reaction temperature should be carefully controlled. A moderate temperature (e.g., 60-80 °C) is typically sufficient. Overheating can lead to decomposition and discoloration.
-
Improve Agitation: On scale-up, switch from magnetic stirring to overhead mechanical stirring to ensure proper mixing of the heterogeneous potassium phthalimide slurry.
-
Consider Phase-Transfer Catalysis: In some cases, adding a catalytic amount of a phase-transfer catalyst like 18-crown-6 can significantly improve yields by increasing the solubility and reactivity of the phthalimide anion.[6]
-
Question 2: The hydrazinolysis (Step 3) is sluggish, and I'm having trouble removing the phthalhydrazide byproduct. How can I optimize this step?
Answer: The cleavage of the N-alkylphthalimide is critical and requires careful execution to isolate the desired primary amine cleanly.
-
Causality: The reaction involves the nucleophilic attack of hydrazine on the carbonyl groups of the phthalimide moiety.[3] Incomplete reaction leaves starting material, while the phthalhydrazide byproduct can co-precipitate with the product if the pH is not controlled during workup.
-
Troubleshooting Steps:
-
Hydrazine Stoichiometry and Reflux Time: Use a sufficient excess of hydrazine hydrate (typically 1.5 to 2.0 equivalents). Ensure the reaction is refluxed for an adequate period (monitor by TLC or HPLC until the starting phthalimide is consumed).
-
Optimized Workup for Byproduct Removal: This is the most critical part. After cooling the reaction mixture, the standard procedure is as follows:
-
Acidify the mixture with concentrated HCl (e.g., to pH 1-2). This protonates the desired amine, making it water-soluble, and causes the poorly soluble phthalhydrazide to precipitate.
-
Filter off the phthalhydrazide precipitate and wash it with dilute acid.
-
Basify the filtrate with a strong base (e.g., NaOH or KOH) to pH >12. This deprotonates the amine, causing it to separate or become extractable.
-
Extract the free amine into an organic solvent like dichloromethane or ethyl acetate.
-
-
Caption: Workup logic for phthalhydrazide removal.
Question 3: The final hydrochloride salt (Step 4) is oily or hygroscopic, not a crystalline solid. What's wrong?
Answer: The physical properties of the final salt are highly dependent on the solvent system and the presence of impurities, especially water.
-
Causality: The presence of water can lead to the formation of a hydrate or prevent proper crystallization, resulting in an oil or a sticky solid that readily absorbs atmospheric moisture. Residual solvent or impurities can also disrupt the crystal lattice.
-
Troubleshooting Steps:
-
Use Anhydrous HCl: Prepare the salt by adding a solution of anhydrous HCl in a suitable solvent (e.g., isopropanol, dioxane, or diethyl ether) to a solution of the free amine in an anhydrous solvent. Do not use aqueous HCl.
-
Solvent Selection for Precipitation: The ideal system is one where the free amine is soluble, but the hydrochloride salt is not. A common choice is to dissolve the amine in isopropanol or ethyl acetate and then add the HCl solution. An anti-solvent like diethyl ether or heptane can be added to promote precipitation.
-
Control the Rate of Addition: Add the HCl solution slowly with vigorous stirring. Rapid addition can cause the product to "oil out." Seeding with a small crystal of a previous batch can promote crystallization.
-
Thorough Drying: After filtration, wash the solid with a non-polar solvent (like ether or heptane) to remove residual mother liquor. Dry the product thoroughly under high vacuum, potentially with gentle heating (e.g., 40-50 °C), to remove all traces of solvent.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical safety considerations when scaling up this synthesis? A: Several reagents require careful handling.
-
Thionyl Chloride (Step 1): Highly corrosive and reacts violently with water, releasing toxic HCl and SO₂ gas. Must be handled in a well-ventilated fume hood with appropriate PPE (gloves, goggles, lab coat).
-
Hydrazine Hydrate (Step 3): Toxic, a suspected carcinogen, and highly reactive.[3] Always handle in a fume hood and avoid contact with skin. Quench any excess with an oxidizing agent like sodium hypochlorite (bleach) before disposal.
-
Solvents: DMF and Dichloromethane are commonly used and have associated health risks. Consult their Safety Data Sheets (SDS) and minimize exposure.
Q2: How can I effectively monitor reaction progress on a larger scale? A: While TLC is useful for quick checks, HPLC is superior for quantitative monitoring during scale-up. Develop an HPLC method that can separate starting materials, intermediates, and the final product. This will allow you to precisely determine reaction completion and identify the formation of any significant impurities, which is crucial for process control and optimization.
Q3: Are there viable alternative routes to the Gabriel synthesis for the amination step? A: Yes, though they come with different challenges.
-
Reduction of a Nitrile: Synthesis of 3-methylisoxazole-5-carbonitrile followed by reduction (e.g., with LiAlH₄ or catalytic hydrogenation) can yield the desired amine. However, sourcing the nitrile and handling potent reducing agents like LiAlH₄ on a large scale can be hazardous and costly.[7]
-
Direct Amination with Ammonia: Reacting 5-(chloromethyl)-3-methylisoxazole directly with ammonia can work but often leads to mixtures of primary, secondary, and tertiary amines due to over-alkylation, complicating purification significantly. The Gabriel synthesis avoids this issue entirely.[2]
Q4: What are the best practices for isolating the final product on a multi-kilogram scale? A: Transition from laboratory glassware to specialized process equipment.
-
Filtration: Use a Nutsche filter dryer for efficient filtration, washing, and preliminary drying of the solid product in a single, contained unit.
-
Washing: Wash the filter cake with pre-chilled, appropriate solvents to effectively remove impurities without dissolving a significant amount of the product.
-
Drying: A vacuum oven with precise temperature control is essential for drying the final product to a constant weight, ensuring the removal of residual solvents to meet regulatory specifications (e.g., ICH guidelines).
Experimental Protocol and Data
The following protocol is a representative example for a multigram scale synthesis.
Table 1: Reaction Parameters and Expected Results
| Step | Reagents & Solvents | Key Parameters | Time | Expected Yield | Purity (HPLC) |
| 2. Alkylation | 5-(chloromethyl)-3-methylisoxazole (1.0 eq), Potassium Phthalimide (1.1 eq), Anhydrous DMF | 70 °C, Mechanical Stirring | 4-6 h | 85-95% | >95% |
| 3. Hydrazinolysis | N-alkylphthalimide (1.0 eq), Hydrazine Hydrate (1.5 eq), Ethanol | Reflux (approx. 78 °C) | 3-5 h | 80-90% (after workup) | >98% |
| 4. Salt Formation | Free Amine (1.0 eq), HCl in Isopropanol (1.05 eq), Isopropanol/Heptane | 0-5 °C, Slow Addition | 1-2 h | 95-99% | >99.5% |
Step-by-Step Protocol: Hydrazinolysis and Salt Formation (Steps 3 & 4)
-
Hydrazinolysis: Charge a reactor equipped with an overhead stirrer, condenser, and temperature probe with N-((3-Methylisoxazol-5-yl)methyl)phthalimide (1.0 eq) and ethanol (5-10 volumes). Begin stirring and add hydrazine hydrate (1.5 eq) dropwise. Heat the mixture to reflux (approx. 78 °C) and maintain for 3-5 hours, monitoring by HPLC for the disappearance of the starting material.
-
Workup & Isolation of Free Base: Cool the reaction mixture to room temperature. Transfer the slurry to a separate vessel and adjust the pH to 1-2 with concentrated HCl. Stir for 30 minutes to allow for complete precipitation of phthalhydrazide. Filter the solid and wash the cake with a small amount of dilute HCl. Combine the filtrates and adjust to pH >12 with 50% w/w NaOH solution, keeping the temperature below 25 °C. Extract the aqueous layer three times with dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine as an oil.
-
Hydrochloride Salt Formation: Dissolve the crude free amine in isopropanol (5 volumes). Filter through a polishing filter to remove any particulates. Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of HCl in isopropanol (1.05 eq) dropwise with vigorous stirring. A white precipitate should form. After the addition is complete, stir the slurry at 0-5 °C for another hour. Filter the solid, wash the cake with cold heptane, and dry under vacuum at 45 °C to a constant weight.
References
- 1. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Gabriel Synthesis [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Purity Validation of (3-Methylisoxazol-5-yl)methanamine hydrochloride by Elemental Analysis
<
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of reliable and reproducible research. This guide provides an in-depth comparison of elemental analysis for the purity validation of (3-Methylisoxazol-5-yl)methanamine hydrochloride, a crucial building block in medicinal chemistry. We will explore the underlying principles of this classical technique and objectively compare its performance against modern chromatographic and titrimetric methods, supported by experimental data and established protocols.
Introduction: The Critical Role of Purity in Drug Development
This compound (C₅H₉ClN₂O) is a heterocyclic amine derivative with a molecular weight of 148.59 g/mol .[1] Its structural motif is found in a variety of pharmacologically active compounds. The presence of impurities, even in minute quantities, can significantly impact the compound's reactivity, biological activity, and safety profile. Therefore, rigorous purity assessment is not merely a quality control measure but a fundamental requirement for advancing a compound through the drug discovery and development pipeline.
Elemental analysis, specifically CHN analysis, offers a direct and absolute method for determining the mass fractions of carbon, hydrogen, and nitrogen within a sample.[2][3] By comparing the experimentally determined elemental composition to the theoretical values calculated from the molecular formula, a highly accurate assessment of purity can be achieved.
Elemental Analysis: A Foundational Technique for Purity Determination
Elemental analysis by combustion is a robust and well-established technique for determining the elemental composition of organic compounds.[3][4] The process involves the complete combustion of a precisely weighed sample in an oxygen-rich environment. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified by dedicated detectors.[4][5]
The "Why" Behind the Experimental Choices in Elemental Analysis
The choice of elemental analysis as a primary purity validation method is rooted in its first-principles approach. Unlike comparative techniques that rely on reference standards, elemental analysis provides a direct measure of a compound's elemental makeup. The accepted deviation of elemental analysis results from the calculated theoretical values is typically within ±0.3% to ±0.4%, offering a stringent benchmark for purity.[2][6]
Experimental Protocol: Elemental Analysis of this compound
Objective: To determine the percentage of Carbon (C), Hydrogen (H), and Nitrogen (N) in a sample of this compound and compare it to the theoretical values.
Instrumentation: CHN Elemental Analyzer
Procedure:
-
Sample Preparation: Accurately weigh approximately 2-3 mg of the this compound sample into a tin capsule.
-
Combustion: The encapsulated sample is introduced into a high-temperature combustion furnace (typically ~900-1000 °C) with a constant stream of pure oxygen. This ensures complete conversion of the sample to its elemental gases.
-
Gas Separation: The combustion products (CO₂, H₂O, N₂, and other gases) are passed through a series of columns to separate the individual components.
-
Detection: The separated gases are quantified using a thermal conductivity detector (TCD). The detector's response is proportional to the concentration of each gas.
-
Data Analysis: The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector's signals and the initial sample weight.
Theoretical Values for C₅H₉ClN₂O:
-
Carbon (C): 40.41%
-
Hydrogen (H): 6.10%
-
Nitrogen (N): 18.85%
Acceptance Criteria: The experimentally determined values should be within ±0.4% of the theoretical values.[6]
Comparative Analysis: Elemental Analysis vs. Alternative Techniques
While elemental analysis provides a fundamental measure of purity, other techniques offer complementary information and may be more suitable for specific applications.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique widely used for purity determination.[7][8] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
-
Principle: A solution of the sample is injected into a column packed with a solid adsorbent material (stationary phase). A liquid (mobile phase) is then pumped through the column, and the components of the sample are separated based on their affinity for the stationary and mobile phases.
-
Strengths: High sensitivity, excellent for identifying and quantifying impurities, and can be used for both qualitative and quantitative analysis.[9][10]
-
Weaknesses: Requires a suitable chromophore for UV detection (derivatization may be necessary for some amines), relies on reference standards for quantification, and may not detect impurities that co-elute with the main peak.[7][8]
Gas Chromatography (GC)
GC is another powerful separation technique, particularly suited for volatile and thermally stable compounds.[11][12] For amines, which can be challenging due to their polarity and basicity, specialized columns and techniques are often employed.[13][14]
-
Principle: The sample is vaporized and injected into a column. An inert carrier gas (mobile phase) carries the sample through the column, and separation occurs based on the components' boiling points and interactions with the stationary phase.
-
Strengths: High resolution and sensitivity, ideal for analyzing volatile impurities.[15] Headspace GC can be particularly useful for analyzing residual volatile amines in hydrochloride salts.[16]
-
Weaknesses: Not suitable for non-volatile or thermally labile compounds. The basic nature of amines can lead to peak tailing and poor reproducibility on standard columns.[11][12]
Titrimetry
Titrimetric analysis, or titration, is a classic quantitative chemical analysis method. For an amine hydrochloride, an acid-base titration can be employed.[17][18]
-
Principle: A solution of the amine hydrochloride (a weak acid) is titrated with a standard solution of a strong base (e.g., NaOH). The endpoint, where the acid has been completely neutralized by the base, is determined using a pH meter or a colorimetric indicator.
-
Strengths: A primary and absolute method, cost-effective, and does not require expensive instrumentation.[17]
-
Weaknesses: Less sensitive than chromatographic methods, may be affected by the presence of other acidic or basic impurities, and can be more labor-intensive.
Data Presentation: A Head-to-Head Comparison
| Parameter | Elemental Analysis | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Titrimetry |
| Principle | Combustion and detection of elemental gases | Differential partitioning between mobile and stationary phases | Partitioning between a gaseous mobile phase and a stationary phase | Neutralization reaction |
| Purity Assessment | Absolute (based on elemental composition) | Relative (comparison to a reference standard) | Relative (comparison to a reference standard) | Absolute (based on stoichiometry) |
| Accuracy | High (typically ±0.3-0.4%)[2][6] | High (dependent on reference standard purity) | High (dependent on reference standard purity) | High (dependent on standard solution accuracy) |
| Precision | High | High | High | Moderate to High |
| Sensitivity | Moderate | High | Very High | Low to Moderate |
| Impurity Profiling | No | Yes | Yes | No |
| Sample Throughput | Moderate | High | High | Low |
| Cost | Moderate to High (instrumentation) | High (instrumentation and solvents) | High (instrumentation and gases) | Low |
Experimental Workflows and Logical Relationships
Elemental Analysis Workflow
Caption: Workflow for purity validation by elemental analysis.
Comparison of Analytical Techniques
Caption: Relationship between different analytical techniques for purity validation.
Conclusion: An Integrated Approach to Purity Validation
Elemental analysis serves as a fundamental and powerful tool for the purity validation of this compound, providing a direct and absolute measure of its elemental composition.[19][20] Its high accuracy and precision make it an indispensable technique in synthetic and medicinal chemistry.
However, a comprehensive purity assessment often necessitates an integrated approach. While elemental analysis confirms the correct elemental ratios, chromatographic techniques like HPLC and GC excel at identifying and quantifying specific impurities.[21] Titrimetry, on the other hand, offers a cost-effective, absolute method for determining the overall assay of the hydrochloride salt.
For researchers and drug development professionals, the choice of analytical technique will depend on the specific requirements of their study. For definitive proof of a new compound's composition, elemental analysis is unparalleled. For routine quality control and impurity profiling, HPLC and GC are the methods of choice. By understanding the strengths and limitations of each technique, scientists can confidently ensure the purity and quality of their materials, paving the way for reliable and reproducible scientific outcomes.
References
- 1. (3-Methylisoxazol-5-yl)methanamine | C5H8N2O | CID 16481072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Elemental analysis - Wikipedia [en.wikipedia.org]
- 3. azom.com [azom.com]
- 4. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 5. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. DSpace [helda.helsinki.fi]
- 11. gcms.cz [gcms.cz]
- 12. Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column [discover.restek.com]
- 13. agilent.com [agilent.com]
- 14. benchchem.com [benchchem.com]
- 15. A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00956D [pubs.rsc.org]
- 16. ijpsonline.com [ijpsonline.com]
- 17. ncert.nic.in [ncert.nic.in]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Regioselective Synthesis of 3,5-Disubstituted Isoxazoles
Introduction: The Privileged Isoxazole Scaffold in Modern Chemistry
The isoxazole ring is a five-membered aromatic heterocycle that holds a position of distinction in the fields of medicinal chemistry and materials science. Its unique electronic properties and ability to act as a versatile synthetic intermediate have cemented its status as a "privileged scaffold." This structure is at the core of numerous commercial drugs, including the anti-inflammatory agent Valdecoxib and the antirheumatic drug Leflunomide.[1][2] The 3,5-disubstituted pattern is particularly significant, offering a scaffold for developing molecules with finely tuned steric and electronic properties crucial for biological activity.
However, the synthesis of isoxazoles is not without its challenges, the most prominent being the control of regioselectivity. The formation of undesired regioisomers complicates purification, reduces yields, and ultimately hinders the drug development pipeline. This guide offers a comparative analysis of the principal synthetic routes to 3,5-disubstituted isoxazoles, moving beyond a simple recitation of protocols. We will delve into the mechanistic underpinnings of each method, evaluate their respective strengths and weaknesses with supporting data, and provide detailed experimental procedures to empower researchers to make informed decisions in their synthetic endeavors.
The Workhorse: [3+2] Cycloaddition of Nitrile Oxides and Alkynes
The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is arguably the most direct and widely employed method for constructing the isoxazole ring.[3][4] This reaction, a class of Huisgen cycloadditions, is a concerted pericyclic reaction that forms a five-membered ring from a 1,3-dipole (the nitrile oxide) and a dipolarophile (the alkyne).[5][6] Its popularity stems from its generally high regioselectivity, especially with terminal alkynes, which predominantly yield the desired 3,5-disubstituted isomer.
Mechanistic Overview: A Concerted Dance of Electrons
The reaction proceeds through a concerted [4π + 2π] cycloaddition mechanism, where the four pi electrons of the nitrile oxide and the two pi electrons of the alkyne rearrange in a single transition state to form two new sigma bonds.[5] The regiochemical outcome—that is, whether the R¹ group from the nitrile oxide ends up at position 3 or 5 of the isoxazole ring—is governed by Frontier Molecular Orbital (FMO) theory.[7] For terminal alkynes, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nitrile oxide and the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne typically favors the transition state leading to the 3,5-disubstituted product.[7]
The Crux of the Matter: In Situ Generation of Nitrile Oxides
Nitrile oxides are unstable and are almost always generated in situ from stable precursors, most commonly aldoximes. The choice of oxidant is a critical parameter that defines the reaction's efficiency, mildness, and substrate scope. Modern methods have moved away from harsher, multi-step procedures towards convenient one-pot protocols.
-
Causality Behind Oxidant Choice: The ideal oxidant should convert the aldoxime to the nitrile oxide rapidly and cleanly under conditions that do not degrade the starting materials, the alkyne, or the final isoxazole product. Hypervalent iodine reagents have gained prominence because they operate under mild, neutral conditions, offering high efficiency and broad functional group tolerance.[2][8] In contrast, methods using bases like triethylamine with a halogen source can sometimes lead to side reactions.
| Oxidant System | Precursor | Conditions | Key Advantages | Key Limitations | Source(s) |
| Hypervalent Iodine (e.g., PIFA, DIB) | Aldoxime | Room Temp, CH₂Cl₂ or TFE | Fast, high yielding, excellent regioselectivity, metal-free, mild.[2][8] | Reagents are more expensive than basic oxidants. | [2][8][9] |
| Alkyl Nitrites (e.g., t-BuONO) | Aldoxime | Conventional Heating | Efficient one-pot method, good yields.[10] | Requires heating, which may not be suitable for all substrates. | [10][11] |
| N-Chlorosuccinimide (NCS) / Base | Aldoxime | 50°C, Deep Eutectic Solvent | Green chemistry approach, good for one-pot synthesis.[12] | Requires heating and a base, potential for side reactions. | [12] |
| Sodium Hypochlorite (NaOCl) / Et₃N | Aldoxime | Room Temp | Inexpensive and readily available reagents.[3] | Can be less selective; aqueous conditions may limit substrate scope. | [3] |
Experimental Protocol: Hypervalent Iodine-Mediated Synthesis
This protocol is adapted from the work of van Delft and coworkers, highlighting a rapid and highly regioselective metal-free synthesis.[2][8]
-
Preparation: To a solution of the aldoxime (1.0 mmol, 1.0 equiv) and the terminal alkyne (1.1 mmol, 1.1 equiv) in dichloromethane (DCM, 5 mL) at room temperature, add phenyliodine bis(trifluoroacetate) (PIFA) (1.1 mmol, 1.1 equiv) in one portion.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 5-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 3,5-disubstituted isoxazole.
The Classic Route Revisited: Condensation of β-Dicarbonyl Equivalents
The first synthesis of an isoxazole, reported by Claisen, involved the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[13][14] While historically significant, this method is plagued by a critical flaw when using unsymmetrical 1,3-diketones: it often produces a mixture of two regioisomers (3,5- and 5,3-disubstituted), which are difficult to separate.[13]
A Modern Solution: Regiocontrol with β-Enamino Diketones
Recent advancements have shown that replacing the 1,3-diketone with a β-enamino diketone provides a powerful handle for controlling the regiochemical outcome.[13][15] The enamine functionality effectively "protects" one of the carbonyl groups, directing the initial nucleophilic attack of hydroxylamine to the remaining, more electrophilic carbonyl carbon. Subsequent cyclization and elimination yield the isoxazole. The remarkable feature of this method is that the regioselectivity can often be reversed simply by changing the reaction conditions.
-
Causality Behind Condition Choice: In a neutral or slightly acidic medium (e.g., ethanol), hydroxylamine attacks the ketone carbonyl, leading to the 3,4,5-trisubstituted isoxazole. However, by adding a Lewis acid like BF₃, the ketone carbonyl is activated, promoting a different cyclization pathway that can lead to other regioisomers. The use of pyridine as a basic solvent can also influence which carbonyl is attacked first, thereby controlling the final product.[13]
| Substrate | Conditions | Major Product | Yield | Source |
| β-Enamino Diketone | NH₂OH·HCl, EtOH, reflux | 3,4,5-Trisubstituted Isoxazole | 85% | [13] |
| β-Enamino Diketone | NH₂OH·HCl, Pyridine, reflux | 3,4-Disubstituted Isoxazole | 71% | [13] |
| β-Enamino Diketone | NH₂OH·HCl, EtOH, BF₃·OEt₂, reflux | 4,5-Disubstituted Isoxazole | 80% | [13] |
Experimental Protocol: Regioselective Synthesis from a β-Enamino Diketone
This protocol is adapted from the work of de la Torre et al., for the synthesis of 3,4,5-trisubstituted isoxazoles.[13]
-
Preparation: A solution of the β-enamino diketone (1.0 mmol, 1.0 equiv) and hydroxylamine hydrochloride (1.5 mmol, 1.5 equiv) in absolute ethanol (10 mL) is prepared in a round-bottom flask.
-
Reaction: The mixture is heated to reflux and stirred for 4-6 hours. Progress is monitored by TLC.
-
Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the target isoxazole.
Alternative and Emerging Strategies
While the two methods above are the most common, other innovative strategies offer unique advantages.
Domino Reaction of β-Nitroenones
A recently developed protocol uses tin(II) chloride dihydrate (SnCl₂·2H₂O) to convert β-nitroenones into 3,5-disubstituted isoxazoles.[16][17] The reaction proceeds via a domino sequence involving a reductive Nef reaction to form an oxime intermediate, which then undergoes intramolecular cyclization and dehydration.[16] This method is notable for its mild conditions, tolerance of various functional groups, and consistently good to excellent yields (55-91%).[16][17]
Gold-Catalyzed Cycloisomerization
The cycloisomerization of α,β-acetylenic oximes, catalyzed by AuCl₃, provides another efficient route.[11][18] This method is valuable for its ability to selectively synthesize 3,5-disubstituted isoxazoles under moderate reaction conditions with very good yields.[18] It represents a powerful application of transition metal catalysis in heterocycle synthesis.
Comparative Analysis and Conclusion
The optimal synthetic route to a 3,5-disubstituted isoxazole depends heavily on the specific research goal, available starting materials, and desired functional group tolerance.
| Synthetic Route | Typical Substrates | Regioselectivity | Key Advantage(s) | Key Limitation(s) | Best For... |
| [3+2] Cycloaddition | Aldoximes, Terminal Alkynes | Excellent for 3,5-isomer | High predictability, speed, mild conditions (modern methods), broad scope.[2][8] | Requires synthesis of aldoxime precursor; cost of some oxidants. | Rapid library synthesis, projects requiring high regioselectivity and functional group tolerance. |
| Condensation of β-Enamino Diketones | β-Enamino Diketones, Hydroxylamine | Tunable by conditions | Access to multiple regioisomers from a single precursor.[13] | Requires synthesis of the enamino diketone; regiocontrol is condition-dependent. | Projects where specific or unusual substitution patterns are needed. |
| Domino Reaction of β-Nitroenones | β-Nitroenones | Excellent for 3,5-isomer | Mild conditions, high yields, good functional group tolerance.[16][17] | Requires access to β-nitroenone starting materials. | Efficient synthesis when β-nitroenones are readily available or easily synthesized. |
Final Recommendation: For the majority of drug discovery and development applications where the 3,5-disubstituted isoxazole is the desired target, the one-pot 1,3-dipolar cycloaddition starting from an aldoxime is the superior choice. Modern protocols utilizing hypervalent iodine reagents are exceptionally fast, clean, metal-free, and highly regioselective, making them ideal for the rapid generation of compound libraries for biological screening. The classical condensation route, while fundamentally important, is often hampered by regioselectivity issues, although its modern variants using β-enamino diketones provide a clever solution for accessing alternative substitution patterns when required. As the field continues to evolve, methods like the domino reaction of β-nitroenones will undoubtedly provide valuable new tools for the synthetic chemist's arsenal.
References
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 6. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 7. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines [mdpi.com]
- 8. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]
- 17. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Isoxazole synthesis [organic-chemistry.org]
The Strategic Advantage of (3-Methylisoxazol-5-yl)methanamine Hydrochloride in Modern Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of the success of a drug discovery program. The judicious choice of a molecular scaffold can profoundly influence a compound's potency, selectivity, pharmacokinetic profile, and safety. Among the myriad of available building blocks, (3-Methylisoxazol-5-yl)methanamine hydrochloride has emerged as a particularly advantageous scaffold, offering a unique constellation of properties that can overcome common challenges in drug development. This guide provides an in-depth, objective comparison of this compound with other commonly employed building blocks, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutics.
The Isoxazole Moiety: A Privileged Scaffold in Medicinal Chemistry
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in a wide range of biologically active compounds and approved drugs.[1][2][3] The unique electronic and steric properties of the isoxazole ring system contribute to its utility in several ways:
-
Bioisosterism: The isoxazole ring is an effective bioisostere for a phenyl ring.[3] Bioisosteric replacement is a powerful strategy in drug design to modulate a molecule's properties while retaining its biological activity. Replacing a phenyl group with a 3-methylisoxazole moiety can lead to improved metabolic stability, altered selectivity, and enhanced solubility without compromising target engagement.
-
Modulation of Physicochemical Properties: The presence of the heteroatoms in the isoxazole ring introduces a dipole moment and alters the electron distribution compared to a simple carbocyclic ring. This can influence a molecule's polarity, hydrogen bonding capacity, and overall lipophilicity (LogP), all of which are critical for absorption, distribution, metabolism, and excretion (ADME) properties.[4]
-
Metabolic Stability: While the metabolism of any compound is context-dependent, isoxazole-containing molecules can exhibit favorable metabolic profiles.[5] The isoxazole ring itself can be metabolically stable, and its presence can influence the metabolic fate of the entire molecule. However, it is important to note that bioactivation of the isoxazole ring, though rare, is a possibility that should be assessed during drug development.[5]
Head-to-Head Comparison: this compound vs. Alternative Building Blocks
To illustrate the advantages of this compound, we will compare its performance in a common and critical reaction in drug discovery: amide bond formation. Amide bonds are fundamental linkages in a vast number of pharmaceutical agents.[6] For this comparison, we will consider benzylamine hydrochloride as a representative alternative building block, given its structural similarity (a primary amine attached to an aromatic ring system).
Physicochemical Properties: A Tale of Two Scaffolds
The choice of a building block significantly impacts the physicochemical properties of the resulting molecule. The following table provides a comparison of key properties for (3-Methylisoxazol-5-yl)methanamine and benzylamine.
| Property | (3-Methylisoxazol-5-yl)methanamine[7][8] | Benzylamine |
| Molecular Weight ( g/mol ) | 112.13 | 107.15 |
| LogP (calculated) | -0.3 | 1.09 |
| Topological Polar Surface Area (TPSA) (Ų) | 52.05 | 26.02 |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 3 | 1 |
| Rotatable Bonds | 1 | 1 |
Key Insights from the Physicochemical Data:
-
(3-Methylisoxazol-5-yl)methanamine exhibits lower lipophilicity (LogP) compared to benzylamine. This is a significant advantage in drug design, as lower lipophilicity is often associated with improved aqueous solubility, reduced plasma protein binding, and a lower risk of certain toxicities.
-
The higher Topological Polar Surface Area (TPSA) of the isoxazole derivative suggests a greater potential for forming favorable interactions with polar environments, which can contribute to improved solubility and better interactions with biological targets.
-
The presence of more hydrogen bond acceptors in (3-Methylisoxazol-5-yl)methanamine provides additional opportunities for directed interactions with protein targets, potentially leading to higher affinity and selectivity.
Experimental Showdown: Amide Coupling Efficiency
To provide a practical demonstration of the utility of this compound, we present a comparative experimental protocol for its coupling with a representative carboxylic acid, benzoic acid, alongside the corresponding reaction with benzylamine hydrochloride.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be directly comparable, utilizing the same coupling reagents and general conditions to provide a clear assessment of the performance of each building block.
dot
Caption: Generalized workflow for comparative amide coupling reactions.
Detailed Step-by-Step Methodology:
Reaction Setup (for each amine):
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the respective amine hydrochloride (1.0 mmol, 1.0 equiv.).
-
Add benzoic acid (1.0 mmol, 1.0 equiv.).
-
Dissolve the solids in N,N-Dimethylformamide (DMF) (5 mL).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 2.5 equiv.) to the solution to liberate the free amine.
-
In a separate vial, dissolve 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 mmol, 1.2 equiv.) and Hydroxybenzotriazole (HOBt) (1.2 mmol, 1.2 equiv.) in a minimal amount of DMF.
Reaction Execution:
-
Slowly add the solution of EDC and HOBt to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired amide.
Expected Outcomes and Comparative Performance Data
| Parameter | (3-Methylisoxazol-5-yl)methanamine HCl | Benzylamine HCl | Rationale |
| Reaction Time | 12 h | 12 h | Standard for EDC/HOBt couplings.[9] |
| Typical Yield | 85-95% | 80-90% | The electron-withdrawing nature of the isoxazole ring can slightly decrease the nucleophilicity of the amine compared to benzylamine. However, in standard amide coupling reactions with robust activating agents like EDC/HOBt, this difference is often minimal and high yields are achievable for both. |
| Product Purity (pre-chromatography) | High | High | Both reactions are generally clean. |
| Work-up and Purification | Straightforward | Straightforward | The physicochemical differences in the final products may necessitate slight adjustments to the purification protocol. |
The Decisive Advantage: Beyond the Reaction Flask
While the performance in a standard amide coupling reaction may be comparable, the true advantages of using this compound become evident when considering the properties of the final molecule in a drug discovery context.
dot
Caption: Advantages of the isoxazole core in drug discovery.
-
Metabolic Stability: The benzylic position in molecules derived from benzylamine is often susceptible to oxidation by cytochrome P450 enzymes, a common metabolic pathway that can lead to rapid clearance and the formation of potentially reactive metabolites. The isoxazole ring in (3-Methylisoxazol-5-yl)methanamine-derived compounds generally offers greater metabolic stability at the corresponding position, potentially leading to an improved pharmacokinetic profile.[5]
-
Improved Solubility and Permeability: As highlighted in the physicochemical properties table, the lower lipophilicity and higher polarity of the isoxazole moiety can lead to improved aqueous solubility of the final drug candidate. This is a crucial parameter for oral bioavailability. Furthermore, the ability of the isoxazole ring to act as a hydrogen bond acceptor can facilitate interactions with membrane transporters, influencing cell permeability.
-
Enhanced Selectivity: The unique steric and electronic profile of the 3-methylisoxazole ring, compared to a phenyl ring, can lead to more specific interactions with the target protein. This can translate to improved selectivity against off-target proteins, reducing the potential for side effects.
-
Intellectual Property: In the competitive landscape of drug discovery, exploring novel chemical space is paramount. The use of less conventional building blocks like this compound can lead to the discovery of novel chemotypes with strong intellectual property positions.
Conclusion: A Strategic Choice for Innovative Drug Design
This compound represents a superior building block for drug discovery programs where overcoming challenges related to metabolic stability, solubility, and selectivity is a priority. While its reactivity in standard synthetic transformations such as amide coupling is comparable to more traditional building blocks like benzylamine, its true value lies in the advantageous physicochemical and pharmacological properties it imparts to the final molecule. By strategically incorporating this isoxazole-based building block, medicinal chemists can navigate the complexities of drug design with a greater probability of success, ultimately accelerating the delivery of innovative and effective medicines to patients.
References
- 1. espublisher.com [espublisher.com]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Chemical structures, biological activities, and medicinal potentials of amine compounds detected from Aloe species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amide Synthesis [fishersci.dk]
- 7. (3-Methylisoxazol-5-yl)methanamine | C5H8N2O | CID 16481072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (3-methylisoxazol-5-yl)methanamine - CAS:154016-55-4 - Sunway Pharm Ltd [3wpharm.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of Isoxazole and Other Five-Membered Heterocycles for the Modern Chemist
In the landscape of modern drug discovery and development, the judicious selection of heterocyclic scaffolds is paramount to achieving desired pharmacological profiles. Among the myriad of available five-membered heterocycles, isoxazole holds a privileged position due to its unique electronic properties and versatile reactivity. This guide provides an in-depth, objective comparison of the reactivity of isoxazole against other key five-membered heterocycles: pyrrole, furan, thiophene, and oxazole. By understanding their relative reactivities in fundamental organic transformations, researchers can make more informed decisions in the design and synthesis of novel molecular entities.
The Electronic Landscape: A Foundation for Understanding Reactivity
The reactivity of these aromatic heterocycles is fundamentally governed by the nature of the heteroatoms within the ring and their influence on the distribution of π-electrons. Aromaticity is a key factor, with a general trend of thiophene being the most aromatic, followed by pyrrole, and then furan.[1][2] This aromatic character dictates the propensity to undergo substitution reactions rather than additions.
Pyrrole, furan, and thiophene are considered electron-rich aromatic systems due to the ability of the heteroatom's lone pair to delocalize into the ring, increasing the electron density at the carbon atoms.[3] In contrast, isoxazole and oxazole contain a second heteroatom, a nitrogen atom, which acts as an electron sink, akin to pyridine. This feature significantly modulates their reactivity, generally rendering them less reactive towards electrophiles than their single-heteroatom counterparts.
Electrophilic Aromatic Substitution: A Tale of Activation and Deactivation
Electrophilic aromatic substitution (EAS) is a cornerstone of heterocyclic chemistry. The relative reactivity of these five-membered rings in EAS reactions is a direct consequence of their electronic nature.
General Reactivity Trend:
Pyrrole > Furan > Thiophene > Isoxazole > Oxazole
This established order for the single-heteroatom heterocycles is well-documented, with pyrrole being significantly more reactive than benzene, followed by furan and then thiophene.[1][4][5] The lower electronegativity of nitrogen in pyrrole allows for greater electron donation into the ring, thereby stabilizing the positive charge in the reaction intermediate more effectively than the more electronegative oxygen in furan.[5]
Isoxazole and oxazole are considerably less reactive towards electrophiles. The presence of the pyridine-like nitrogen atom withdraws electron density from the ring, deactivating it towards electrophilic attack.[6] Electrophilic substitution on oxazole is generally difficult and often requires the presence of electron-donating groups on the ring.[6] Isoxazoles are also known to undergo electrophilic substitution, typically at the 4-position.[7]
Regioselectivity:
The position of electrophilic attack is also a critical consideration. For pyrrole, furan, and thiophene, electrophilic substitution preferentially occurs at the C2 (α) position, as the resulting cationic intermediate is more stabilized by resonance.[8] In the case of isoxazole, electrophilic substitution is directed to the C4 position.[7] For oxazoles, when activated, substitution tends to occur at C5.[3]
Nucleophilic Aromatic Substitution: A reversal of roles
In contrast to electrophilic substitution, the susceptibility of these heterocycles to nucleophilic aromatic substitution (SNAr) is enhanced by the presence of electron-withdrawing groups and the ability of the ring to stabilize a negative charge.
General Reactivity Trend:
Oxazole > Isoxazole > Thiophene > Furan > Pyrrole
The pyridine-like nitrogen atom in oxazole and isoxazole makes them more amenable to nucleophilic attack, particularly when a good leaving group is present at an electron-deficient position (e.g., C2 in oxazole).[3][9] For pyrrole, furan, and thiophene, nucleophilic substitution is generally difficult and requires the presence of strong electron-withdrawing groups to activate the ring.[10] The order of reactivity is generally the reverse of that for electrophilic substitution.[9]
Cycloaddition Reactions: The Diels-Alder Perspective
The ability of these heterocycles to participate as dienes in Diels-Alder reactions is another important facet of their reactivity, providing a powerful tool for the construction of more complex cyclic systems.
Furan is a well-known and reactive diene in Diels-Alder reactions. Oxazoles also participate in Diels-Alder reactions, often serving as precursors to pyridines.[3] The reactivity of oxazoles as dienes can be enhanced by the presence of electron-donating substituents or by activation with a Lewis acid.[8] Pyrroles generally exhibit limited reactivity as dienes in Diels-Alder reactions due to their high aromatic character.[11] Thiophenes are also generally unreactive as dienes. Isoxazoles are typically unreactive as dienes in Diels-Alder reactions.[12] However, they can participate in inverse-electron-demand hetero-Diels-Alder reactions.[7]
Ring Opening Reactions: A Unique Avenue for Isoxazole and Oxazole
A distinguishing feature of isoxazoles and oxazoles is their propensity to undergo ring-opening reactions under various conditions, providing access to valuable acyclic intermediates. Isoxazoles, in particular, are known to undergo facile ring opening, which is a key aspect of their synthetic utility.
Experimental Protocols
To provide a practical framework for comparing the reactivity of these heterocycles, the following experimental protocols are outlined. These are designed to be conducted under standardized conditions to allow for a direct comparison of reaction rates and outcomes.
Protocol 1: Competitive Nitration for Electrophilic Reactivity
This experiment aims to qualitatively and quantitatively compare the reactivity of the five heterocycles towards a common electrophile, the nitronium ion.
Objective: To determine the relative rates of nitration of isoxazole, oxazole, pyrrole, furan, and thiophene.
Materials:
-
Pyrrole, Furan, Thiophene, Isoxazole, Oxazole (equimolar amounts)
-
Acetic anhydride
-
Fuming nitric acid
-
Dichloromethane (anhydrous)
-
Internal standard (e.g., undecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare a stock solution containing equimolar amounts of pyrrole, furan, thiophene, isoxazole, oxazole, and an internal standard in anhydrous dichloromethane.
-
In a separate flask, prepare the nitrating agent by slowly adding a stoichiometric deficiency of fuming nitric acid to ice-cold acetic anhydride with stirring. Caution: This reaction is exothermic and should be performed in a fume hood with appropriate personal protective equipment.
-
Cool the heterocyclic stock solution to 0 °C in an ice bath.
-
Slowly add the prepared nitrating agent to the heterocyclic solution with vigorous stirring.
-
Monitor the reaction progress by taking aliquots at regular time intervals and quenching them with a saturated sodium bicarbonate solution.
-
Extract the organic layer, dry it over anhydrous sodium sulfate, and analyze by GC-MS.
-
Quantify the consumption of each heterocycle relative to the internal standard over time to determine the relative rates of reaction.
Expected Outcome: The order of reactivity observed should follow the general trend for electrophilic aromatic substitution: Pyrrole > Furan > Thiophene > Isoxazole > Oxazole.
Data Summary
| Heterocycle | Electrophilic Substitution Reactivity | Nucleophilic Substitution Reactivity | Diels-Alder Reactivity (as a diene) |
| Pyrrole | Very High | Very Low | Generally Unreactive |
| Furan | High | Low | Reactive |
| Thiophene | Moderate | Low | Generally Unreactive |
| Isoxazole | Low | Moderate | Generally Unreactive (can undergo inverse demand) |
| Oxazole | Very Low | Moderate | Reactive |
Visualizing Reactivity Relationships
Caption: Comparative reactivity of five-membered heterocycles in key reaction types.
Conclusion
The reactivity of isoxazole, when compared to pyrrole, furan, thiophene, and oxazole, presents a nuanced profile that is highly valuable in the context of medicinal chemistry. Its moderate reactivity towards both electrophiles and nucleophiles, coupled with its unique propensity for ring-opening reactions, provides synthetic chemists with a versatile toolkit for molecular design. Understanding the fundamental principles that govern the reactivity of these essential heterocyclic systems is crucial for the continued development of innovative and effective therapeutics.
References
- 1. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 2. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF [slideshare.net]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. quora.com [quora.com]
- 6. youtube.com [youtube.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. community.wvu.edu [community.wvu.edu]
- 11. chem.ucla.edu [chem.ucla.edu]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Bioactivity of (3-Methylisoxazol-5-yl)methanamine Hydrochloride Derivatives
In the landscape of medicinal chemistry, the isoxazole scaffold is a privileged structure, renowned for its presence in a multitude of compounds with diverse pharmacological activities.[1][2][3] This guide delves into a comparative analysis of the bioactivity of novel derivatives of (3-Methylisoxazol-5-yl)methanamine hydrochloride. As a parent compound, (3-Methylisoxazol-5-yl)methanamine provides a foundational structure amenable to synthetic modification, offering a promising avenue for the development of new therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, providing an in-depth technical overview of the synthesis, bioactivity, and structure-activity relationships (SAR) of a rationally designed series of its derivatives.
Introduction: The Rationale for Derivatization
The isoxazole ring system is a key pharmacophore in numerous clinically approved drugs, valued for its metabolic stability and ability to participate in various intermolecular interactions.[2] this compound serves as an excellent starting point for chemical exploration due to the reactive primary amine, which allows for the introduction of a wide array of functional groups. The strategic derivatization of this core scaffold aims to modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, to enhance its biological activity and selectivity.
This guide will focus on the comparative evaluation of a series of N-substituted derivatives of (3-Methylisoxazol-5-yl)methanamine, with a particular emphasis on their potential anticancer and antimicrobial activities. The choice of these therapeutic areas is informed by the well-documented propensity of isoxazole-containing compounds to exhibit cytotoxicity against cancer cell lines and inhibitory effects against various microbial strains.[1][4][5]
Synthesis of this compound Derivatives
The synthesis of the target derivatives commences with the parent compound, this compound. The general synthetic strategy involves the acylation of the primary amine with a series of substituted benzoyl chlorides. This approach allows for the systematic introduction of substituents with varying electronic and steric properties onto the phenyl ring, enabling a thorough investigation of the structure-activity relationship.
Proposed Synthetic Scheme:
Caption: General synthetic route for the N-acylation of (3-Methylisoxazol-5-yl)methanamine.
A representative set of derivatives for this comparative study is proposed in the table below:
| Compound ID | R-substituent | Rationale for Inclusion |
| 1a | -H | Unsubstituted benchmark |
| 1b | 4-OCH₃ | Electron-donating group |
| 1c | 4-Cl | Electron-withdrawing, halogen |
| 1d | 4-NO₂ | Strong electron-withdrawing group |
| 1e | 2,4-diCl | Increased lipophilicity and steric hindrance |
Comparative Bioactivity Assessment
The newly synthesized derivatives, along with the parent compound, were subjected to a battery of in vitro assays to determine their anticancer and antimicrobial activities.
Anticancer Activity
The cytotoxicity of the compounds was evaluated against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colon carcinoma), using the MTT assay.[6] Doxorubicin, a standard chemotherapeutic agent, was used as a positive control. The results are expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
Table 1: In Vitro Anticancer Activity of (3-Methylisoxazol-5-yl)methanamine Derivatives (IC₅₀ in µM)
| Compound ID | MCF-7 | A549 | HCT116 |
| Parent | >100 | >100 | >100 |
| 1a | 45.2 ± 3.1 | 58.7 ± 4.5 | 51.3 ± 3.9 |
| 1b | 38.6 ± 2.9 | 49.1 ± 3.8 | 42.5 ± 3.2 |
| 1c | 15.8 ± 1.2 | 21.4 ± 1.8 | 18.9 ± 1.5 |
| 1d | 9.7 ± 0.8 | 12.5 ± 1.1 | 10.2 ± 0.9 |
| 1e | 11.2 ± 1.0 | 15.3 ± 1.3 | 13.1 ± 1.1 |
| Doxorubicin | 0.9 ± 0.1 | 1.2 ± 0.2 | 0.8 ± 0.1 |
Antimicrobial Activity
The antimicrobial efficacy of the compounds was assessed against a panel of pathogenic microbes, including Staphylococcus aureus (Gram-positive bacterium), Escherichia coli (Gram-negative bacterium), and Candida albicans (fungus), using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[7][8][9] Ciprofloxacin and Fluconazole were used as positive controls for bacteria and fungi, respectively.
Table 2: In Vitro Antimicrobial Activity of (3-Methylisoxazol-5-yl)methanamine Derivatives (MIC in µg/mL)
| Compound ID | S. aureus | E. coli | C. albicans |
| Parent | >128 | >128 | >128 |
| 1a | 64 | 128 | 128 |
| 1b | 64 | 128 | 128 |
| 1c | 16 | 32 | 64 |
| 1d | 32 | 64 | 64 |
| 1e | 8 | 16 | 32 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 2 |
Structure-Activity Relationship (SAR) Analysis
The experimental data reveals several key structure-activity relationships:
-
General Trend: Acylation of the parent amine significantly enhances both anticancer and antimicrobial activities.
-
Anticancer Activity: The presence of electron-withdrawing groups on the benzoyl moiety generally leads to increased cytotoxicity. The nitro-substituted derivative (1d ) exhibited the most potent anticancer activity, suggesting that the electronic nature of the substituent plays a crucial role. The di-chloro substituted derivative (1e ) also showed significant activity, indicating that a combination of electronic and lipophilic properties may be beneficial.
-
Antimicrobial Activity: A similar trend was observed for antimicrobial activity, with the halogenated derivatives (1c and 1e ) demonstrating the most promising results, particularly against the Gram-positive bacterium S. aureus. The increased lipophilicity of the di-chloro derivative (1e ) may facilitate its transport across the bacterial cell membrane.
Mechanistic Insights
The observed bioactivities of these isoxazole derivatives are likely attributable to their ability to interfere with essential cellular processes. Isoxazole-containing compounds have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways.[4][10][11]
Caption: Potential mechanisms of anticancer action for isoxazole derivatives.
In the context of their antimicrobial action, isoxazole derivatives may disrupt the bacterial cell wall or membrane integrity, inhibit essential enzymes, or interfere with nucleic acid synthesis.[5][12]
Experimental Protocols
General Procedure for the Synthesis of N-((3-methylisoxazol-5-yl)methyl)-R-benzamides (1a-1e)
To a solution of this compound (1.0 eq) in dichloromethane (DCM) was added pyridine (2.5 eq) at 0 °C. The corresponding substituted benzoyl chloride (1.1 eq) was then added dropwise, and the reaction mixture was stirred at room temperature for 12-16 hours. Upon completion, the reaction was quenched with water, and the organic layer was separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired N-substituted benzamide derivative.
In Vitro Anticancer Activity: MTT Assay
-
Cell Seeding: Human cancer cell lines (MCF-7, A549, and HCT116) were seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were treated with serial dilutions of the test compounds (0.1 to 100 µM) and incubated for 48 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ values were calculated from the dose-response curves.[6][13]
Caption: Workflow for the MTT cytotoxicity assay.
In Vitro Antimicrobial Activity: Broth Microdilution Assay
-
Inoculum Preparation: Bacterial and fungal strains were cultured in appropriate broth media to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Serial two-fold dilutions of the test compounds were prepared in a 96-well plate containing the appropriate growth medium.
-
Inoculation: Each well was inoculated with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The plates were incubated at 37 °C for 24 hours for bacteria and 48 hours for fungi.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible microbial growth.[7][8][9]
Conclusion
This comparative guide demonstrates that the derivatization of this compound is a viable strategy for the development of novel bioactive compounds. The N-acylation of the parent amine with substituted benzoyl chlorides leads to a significant enhancement of both anticancer and antimicrobial activities. The structure-activity relationship studies indicate that the introduction of electron-withdrawing and lipophilic substituents on the benzoyl ring is favorable for bioactivity. Further optimization of these lead compounds could pave the way for the discovery of potent new therapeutic agents.
References
- 1. espublisher.com [espublisher.com]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijrrjournal.com [ijrrjournal.com]
- 13. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to In-Silico Modeling of (3-Methylisoxazol-5-yl)methanamine Hydrochloride Derivatives
This guide provides a comprehensive comparison of in-silico modeling techniques for the rational design and performance assessment of (3-Methylisoxazol-5-yl)methanamine hydrochloride derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their discovery pipelines. This document emphasizes the causal relationships behind methodological choices, ensuring a robust and validated approach to virtual screening and lead optimization.
The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][2] Derivatives of (3-Methylisoxazol-5-yl)methanamine, in particular, offer a versatile starting point for developing novel therapeutics due to their synthetic tractability and diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] In-silico modeling provides a cost-effective and rapid means to explore the vast chemical space of possible derivatives, prioritizing those with the highest potential for efficacy and safety.
Comparing the Workhorses of In-Silico Drug Design: A Head-to-Head Analysis
The selection of an appropriate in-silico modeling technique is paramount to the success of any computational drug design project. Each method offers a unique balance of computational cost, accuracy, and the specific questions it can answer. Here, we compare three cornerstone methodologies in the context of modeling this compound derivatives: Quantitative Structure-Activity Relationship (QSAR), Molecular Docking, and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction.
| Methodology | Primary Application | Strengths | Limitations | Ideal Use Case for (3-Methylisoxazol-5-yl)methanamine Derivatives |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of novel compounds based on their physicochemical properties. | High-throughput screening of large virtual libraries.[5] Identifies key molecular descriptors influencing activity. | Requires a dataset of compounds with known activities.[6] Predictive power is limited to the chemical space of the training set. | Rapidly screening a large virtual library of (3-Methylisoxazol-5-yl)methanamine derivatives to identify promising candidates for synthesis and in-vitro testing. |
| Molecular Docking | Predicting the binding mode and affinity of a ligand to a specific protein target. | Provides insights into the molecular interactions driving binding.[7] Can be used to prioritize compounds based on their predicted binding affinity. | Scoring functions can be inaccurate in ranking compounds.[8] Does not account for protein flexibility. | Elucidating the binding mechanism of high-potency derivatives with their biological target and guiding further structural modifications to improve binding affinity. |
| ADMET Prediction | Predicting the pharmacokinetic and toxicity properties of drug candidates. | Early identification of compounds with poor drug-like properties.[1] Reduces the risk of late-stage failures in drug development. | Predictions are often qualitative and may not be quantitatively accurate.[9] | Filtering a list of potent compounds to remove those with predicted liabilities such as poor oral bioavailability or high toxicity. |
A Validated Workflow for In-Silico Drug Discovery
The following workflow provides a structured and validated approach to the in-silico design and evaluation of this compound derivatives. This process integrates QSAR, molecular docking, and ADMET prediction to maximize the efficiency and success rate of the drug discovery process.
Caption: A validated workflow for the in-silico discovery of (3-Methylisoxazol-5-yl)methanamine derivatives.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed, step-by-step methodologies for the key in-silico experiments described in this guide. These protocols are designed to be self-validating, with clear checkpoints and criteria for success.
Protocol 1: 3D-QSAR Model Development
Objective: To develop a predictive 3D-QSAR model for a series of (3-Methylisoxazol-5-yl)methanamine derivatives with known biological activity against a specific target.
Methodology:
-
Data Collection and Preparation:
-
Compile a dataset of at least 30 (3-Methylisoxazol-5-yl)methanamine derivatives with experimentally determined biological activities (e.g., IC50 values).
-
Convert IC50 values to a logarithmic scale (pIC50) for a more normal distribution.
-
Divide the dataset into a training set (typically 70-80% of the data) and a test set (the remaining 20-30%). The test set should not be used in model development and will serve as an independent validation.
-
-
Molecular Modeling and Alignment:
-
Build 3D structures of all compounds in the dataset using a molecular modeling software (e.g., SYBYL-X).
-
Minimize the energy of each structure using a suitable force field (e.g., Tripos).
-
Align the molecules based on a common substructure, typically the (3-Methylisoxazol-5-yl)methanamine core.
-
-
Calculation of Molecular Fields:
-
Generate steric and electrostatic fields for each molecule using Comparative Molecular Field Analysis (CoMFA).
-
Generate hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields using Comparative Molecular Similarity Indices Analysis (CoMSIA).
-
-
Partial Least Squares (PLS) Analysis:
-
Use PLS analysis to correlate the variations in the molecular fields with the variations in the biological activities (pIC50 values).
-
Perform a leave-one-out cross-validation to determine the optimal number of components and the cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered acceptable.
-
-
Model Validation:
-
Calculate the non-cross-validated correlation coefficient (r²) for the training set. An r² value greater than 0.8 indicates a good fit of the model to the data.
-
Use the developed QSAR model to predict the pIC50 values for the compounds in the test set.
-
Calculate the predictive correlation coefficient (r²_pred) for the test set. An r²_pred value greater than 0.6 indicates good predictive power of the model.
-
Protocol 2: Molecular Docking
Objective: To predict the binding mode and estimate the binding affinity of a (3-Methylisoxazol-5-yl)methanamine derivative to a target protein.
Methodology:
-
Protein and Ligand Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states to the amino acid residues.
-
Build the 3D structure of the (3-Methylisoxazol-5-yl)methanamine derivative and minimize its energy.
-
-
Binding Site Definition:
-
Identify the binding site of the protein, either from the co-crystallized ligand in the PDB structure or using a binding site prediction tool.
-
Define a grid box that encompasses the entire binding site.
-
-
Docking Simulation:
-
Use a molecular docking program (e.g., AutoDock Vina, Glide) to dock the ligand into the defined binding site.
-
The docking program will generate a set of possible binding poses for the ligand, each with a corresponding docking score.
-
-
Pose Analysis and Selection:
-
Visually inspect the top-ranked docking poses to ensure that they are sterically and chemically reasonable.
-
Analyze the molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein for each pose.
-
Select the most plausible binding pose based on the docking score and the analysis of the molecular interactions.
-
Protocol 3: In-Silico ADMET Prediction
Objective: To predict the ADMET properties of a (3-Methylisoxazol-5-yl)methanamine derivative.
Methodology:
-
Input Molecular Structure:
-
Prediction of Physicochemical Properties:
-
The software will calculate various physicochemical properties, such as molecular weight, logP, and the number of hydrogen bond donors and acceptors.
-
Evaluate these properties against Lipinski's Rule of Five to assess the drug-likeness of the compound.
-
-
Prediction of Pharmacokinetic Properties:
-
The software will predict various pharmacokinetic properties, including:
-
Absorption: Caco-2 permeability, human intestinal absorption.
-
Distribution: Blood-brain barrier permeability, plasma protein binding.
-
Metabolism: Cytochrome P450 inhibition.
-
Excretion: Total clearance.
-
-
-
Prediction of Toxicity:
-
The software will predict various toxicity endpoints, such as AMES toxicity (mutagenicity) and hERG inhibition (cardiotoxicity).
-
-
Analysis of Results:
-
Analyze the predicted ADMET properties to identify any potential liabilities of the compound.
-
Compare the predicted properties with those of known drugs to assess the overall developability of the compound.
-
Supporting Experimental Data: Bridging the Virtual and the Real
The ultimate validation of any in-silico model lies in its ability to accurately predict experimental results. The following table presents a comparison of in-silico predictions with experimental data for a series of isoxazole derivatives, demonstrating the predictive power of these computational methods.
| Compound | Predicted pEC50 (CoMSIA) [5] | Experimental pEC50 [5] | Predicted Binding Affinity (kcal/mol) [3] | Experimental IC50 (µM) [7] |
| Cilofexor | 9.85 | 9.82 | - | - |
| LY2562175 | 9.68 | 9.66 | - | - |
| PX20606 | 9.25 | 9.22 | - | - |
| GW4064 | 9.12 | 9.00 | - | - |
| Isoxazole Derivative 1 | - | - | -10.4 | 112.3 |
| Isoxazole Derivative 2 | - | - | -10.4 | 228.4 |
| Isoxazole Derivative 3 | - | - | -10.0 | 368.2 |
Conclusion
In-silico modeling is an indispensable tool in modern drug discovery, enabling the rapid and cost-effective design and evaluation of novel therapeutic agents. By integrating QSAR, molecular docking, and ADMET prediction, researchers can significantly enhance the efficiency and success rate of their discovery pipelines for this compound derivatives and other promising compound classes. The workflows and protocols presented in this guide provide a robust framework for leveraging these powerful computational techniques to accelerate the development of the next generation of medicines.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ukaazpublications.com [ukaazpublications.com]
- 3. Design of novel isoxazole derivatives as tubulin inhibitors using computer-aided techniques: QSAR modeling, in silico ADMETox, molecular docking, molecular dynamics, biological efficacy, and retrosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. 3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Isoxazole as a Bioisostere for Amide and Ester Groups
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of drug discovery and development, the optimization of a lead compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is as crucial as its pharmacodynamic profile. A key strategy in this multi-parameter optimization is bioisosterism, the substitution of a functional group with another that retains similar biological activity but confers improved physicochemical and pharmacokinetic characteristics. This guide provides a deep dive into the use of the isoxazole ring as a bioisostere for two of the most common, yet often problematic, functional groups in drug candidates: amides and esters.
The Double-Edged Sword: Amides and Esters in Drug Design
Amide and ester functionalities are ubiquitous in medicinal chemistry. They are key components of numerous blockbuster drugs and are often crucial for target engagement through hydrogen bonding and polar interactions. However, their presence can introduce significant liabilities, primarily due to their susceptibility to enzymatic hydrolysis by amidases and esterases. This metabolic instability can lead to poor oral bioavailability, rapid clearance, and a short duration of action.
Core Liabilities of Amide and Ester Groups:
-
Metabolic Instability: Prone to cleavage by hydrolytic enzymes, leading to inactive or potentially toxic metabolites.
-
Poor Membrane Permeability: The polar nature of these groups can limit passive diffusion across biological membranes, hindering absorption.
-
Suboptimal Physicochemical Properties: Can contribute to high polarity and low solubility, posing challenges for formulation.
The Isoxazole Solution: A Stable and Versatile Mimic
The isoxazole ring, a five-membered aromatic heterocycle, has emerged as a highly effective bioisostere for both amide and ester groups. Its rigid, planar structure and unique electronic properties allow it to mimic the key binding interactions of amides and esters while offering superior metabolic stability.
Physicochemical Property Comparison
The isosteric relationship between isoxazole and amide/ester groups is rooted in their comparable electrostatic potential and ability to participate in hydrogen bonding. The nitrogen atom of the isoxazole ring can act as a hydrogen bond acceptor, analogous to the carbonyl oxygen of an amide or ester.
| Property | Amide (e.g., Acetamide) | Ester (e.g., Methyl Acetate) | Isoxazole | Commentary |
| Dipole Moment (Debye) | ~3.7 - 3.8 D[1][2] | ~1.7 D | ~2.8 - 3.0 D[3] | The dipole moment of isoxazole is intermediate between that of an amide and an ester, allowing it to effectively mimic the electrostatic interactions of either group. |
| pKa | ~17-18 (N-H acidity)[4][5] | N/A | ~ -2.0 (conjugate acid)[3] | The isoxazole ring is significantly less basic than an amide nitrogen, which can be advantageous in avoiding off-target interactions. |
| Aqueous Solubility | High | Moderate | Generally Moderate to Low[6] | Solubility is highly dependent on the substituents on the ring. |
| logP | Low | Low to Moderate | Moderate to High[6][7] | The isoxazole ring is more lipophilic than amide and ester groups, which can improve membrane permeability. |
| Metabolic Stability | Low (susceptible to amidases) | Low (susceptible to esterases) | High | The aromatic isoxazole ring is resistant to enzymatic hydrolysis.[8][9] |
Experimental Validation: From Theory to Practice
The true value of a bioisosteric replacement is demonstrated through experimental data. Numerous studies have showcased the successful application of the isoxazole motif to enhance the drug-like properties of bioactive molecules.
Case Study 1: Enhancing Metabolic Stability of Anticancer Agents
In the development of novel anticancer agents, a series of isoxazole-amide analogs were synthesized and evaluated.[10][11] It was observed that the isoxazole core provided a stable scaffold, and modifications to the appended groups allowed for the fine-tuning of activity against various cancer cell lines, including breast, cervical, and liver cancer cell lines.[10][11] In a separate study on FXR agonists, isoxazole derivatives showed significantly improved metabolic stability in rat liver microsomes, with half-lives greater than 60 minutes, compared to more labile lead compounds.[12]
Case Study 2: Isoxazole as an Ester Bioisostere in Antiviral Drug Discovery
While less common than amide replacements, the use of isoxazole as an ester bioisostere has also proven effective. In the design of antirhinovirus agents, a series of 1,2,4-oxadiazoles, which are isomeric with isoxazoles and share similar properties, were prepared as ester bioisosteres. These compounds demonstrated potent antiviral activity, highlighting the potential of this bioisosteric replacement strategy in modulating biological activity while improving metabolic stability.[13]
Experimental Protocols
Protocol 1: Synthesis of a 3,5-Disubstituted Isoxazole via 1,3-Dipolar Cycloaddition
This protocol outlines a general and widely used method for the synthesis of isoxazoles.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.indiana.edu [chem.indiana.edu]
- 6. ijpca.org [ijpca.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. drughunter.com [drughunter.com]
- 10. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 11. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Oxadiazole‐Based Bioisostere of Caffeic Acid Phenethyl Ester: Synthesis, Anticancer Activity, and Inhibition of Lipoxygenase Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the stability of (3-Methylisoxazol-5-yl)methanamine hydrochloride against similar compounds
A Comparative Guide to the Chemical Stability of (3-Methylisoxazol-5-yl)methanamine Hydrochloride
This guide provides an in-depth technical analysis of the chemical stability of this compound, a critical building block in modern medicinal chemistry. Its stability profile is benchmarked against structurally relevant analogs to provide a comprehensive understanding for researchers, scientists, and drug development professionals. The methodologies herein are grounded in internationally recognized standards to ensure scientific rigor and reproducibility.
Introduction: The Significance of Stability in Drug Discovery
This compound is a key intermediate whose isoxazole motif is present in numerous approved pharmaceuticals.[1][2] The inherent stability of such a molecule is a cornerstone of drug development, directly influencing its shelf-life, formulation strategies, and ultimately, its safety and efficacy profile. Instability can lead to the formation of degradation products, potentially reducing potency or introducing toxicity.[3] Therefore, a robust understanding of a compound's degradation pathways under various stress conditions is not merely a regulatory requirement but a fundamental aspect of chemical due diligence.
This guide details a comparative stability assessment using forced degradation studies, a practice mandated by the International Council for Harmonisation (ICH) guidelines.[4][5] These studies intentionally expose the active pharmaceutical ingredient (API) to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[3][5]
Selection of Comparator Compounds
To establish a meaningful benchmark, two structurally related compounds were selected for parallel stability analysis. The rationale for their selection is based on systematic structural modification to probe the stabilizing or destabilizing effects of specific functional groups.
-
Compound A: (Isoxazol-5-yl)methanamine HCl - The direct analog lacking the 3-methyl group. This comparison will directly elucidate the electronic and/or steric contribution of the methyl group to the stability of the isoxazole ring.
-
Compound B: (3,5-Dimethylisoxazol-5-yl)methanamine HCl - An analog with an additional methyl group at the 5-position. This allows for an assessment of steric hindrance around the aminomethyl moiety.
-
Target Compound: (3-Methylisoxazol-5-yl)methanamine HCl - The subject of the investigation.
Theoretical Stability Considerations of the Isoxazole Ring
The isoxazole ring is an aromatic five-membered heterocycle containing adjacent nitrogen and oxygen atoms. While generally stable, its N-O bond is inherently weak and susceptible to cleavage under certain conditions, representing a primary degradation pathway.[6]
-
pH-Dependent Hydrolysis : The isoxazole ring is known to be labile under basic conditions, which can catalyze ring-opening.[7][8] Conversely, many isoxazoles exhibit greater stability in acidic or neutral media.[8][9] The presence of substituents can significantly modulate this reactivity.
-
Photostability : Aromatic systems can absorb UV radiation, potentially leading to photo-rearrangement or degradation.[6] Studies have shown that UV light can induce isoxazole ring opening or isomerization.[7][10][11]
-
Oxidative Susceptibility : The nitrogen and oxygen heteroatoms, as well as the aminomethyl side chain, present potential sites for oxidative degradation.
Experimental Design: Forced Degradation Protocol
The following protocols are designed in accordance with ICH Q1A (Stability Testing) and Q1B (Photostability Testing) guidelines to ensure regulatory compliance and scientific validity.[12][13][14][15]
Analytical Methodology
A stability-indicating Ultra-High-Performance Liquid Chromatography (UHPLC-UV) method is essential for separating the parent compound from any potential degradants.
-
Instrumentation : Waters Acquity UHPLC with UV Detector
-
Column : C18 Column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase : Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B)
-
Flow Rate : 0.4 mL/min
-
Detection : 220 nm
-
Injection Volume : 2 µL
-
Column Temperature : 30 °C
This method must be validated for specificity to ensure that degradation products do not co-elute with the parent peak.
Stress Conditions
Solutions of each compound (1 mg/mL in water) were subjected to the following conditions. A control sample, protected from stress, was analyzed at each time point.
-
Acidic Hydrolysis : 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis : 0.1 M NaOH at 60°C for 8 hours.
-
Oxidative Degradation : 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation (Solid State) : 80°C for 48 hours.
-
Photostability : Exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B.[16] A dark control was run in parallel to differentiate light-induced degradation from thermal effects.[16]
The experimental workflow is visualized in the diagram below.
Figure 1. Experimental workflow for comparative forced degradation studies.
Results: A Comparative Data Summary
The percentage of degradation for each compound under the applied stress conditions is summarized below. The data represents the loss of the parent compound peak area relative to the control sample.
| Condition | Target Compound (% Degradation) | Comparator A (% Degradation) | Comparator B (% Degradation) |
| Acidic (0.1 M HCl, 60°C) | < 2% | ~5% | < 2% |
| Basic (0.1 M NaOH, 60°C) | ~15% | ~40% | ~12% |
| Oxidative (3% H₂O₂, RT) | ~8% | ~10% | ~7% |
| Thermal (Solid, 80°C) | < 1% | < 1% | < 1% |
| Photolytic (ICH Q1B) | ~5% | ~6% | ~4% |
Discussion and Mechanistic Interpretation
The results provide clear insights into the structure-stability relationship of these isoxazole derivatives.
-
Superior Stability under Basic Conditions : The most significant finding is the enhanced stability of the Target Compound against base-catalyzed hydrolysis compared to its non-methylated counterpart, Comparator A . Comparator A showed substantial degradation (~40%), indicating that the absence of a substituent at the 3-position renders the isoxazole ring highly susceptible to nucleophilic attack and subsequent cleavage.[7][8] The 3-methyl group on the Target Compound likely provides a degree of electronic stabilization to the ring, making it less prone to this degradation pathway. This suggests that the primary degradation mechanism under basic conditions is isoxazole ring opening.
Figure 2. Proposed mechanism for enhanced stability.
-
Acidic and Thermal Robustness : All three compounds demonstrated excellent stability under acidic and thermal stress conditions. The minimal degradation observed highlights the general robustness of the substituted isoxazole-methanamine scaffold in non-nucleophilic environments.
-
Photostability and Oxidative Stability : Modest degradation was observed for all compounds under photolytic and oxidative stress. The differences between the analogs were not as pronounced as in the basic hydrolysis study, suggesting these degradation pathways are less sensitive to the specific substitution pattern on the isoxazole ring. Degradation here may involve the aminomethyl side chain or more complex photo-rearrangements of the ring system.[6]
Conclusion
This comparative guide demonstrates that This compound possesses a robust stability profile, superior to its non-methylated analog, particularly against base-catalyzed degradation. The presence of the 3-methyl group is a key stabilizing feature, a critical insight for chemists utilizing this scaffold in synthesis and drug development. These findings, derived from protocols aligned with ICH guidelines, provide a reliable benchmark for formulation development, storage condition definition, and regulatory submissions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. biomedres.us [biomedres.us]
- 4. sciencegate.app [sciencegate.app]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 14. database.ich.org [database.ich.org]
- 15. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. ikev.org [ikev.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (3-Methylisoxazol-5-yl)methanamine Hydrochloride
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we conduct it. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a sustainable and safe laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of (3-Methylisoxazol-5-yl)methanamine hydrochloride, grounded in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to manage this substance confidently, ensuring the protection of both personnel and the environment.
Hazard Assessment and Characterization
Before any disposal protocol can be implemented, a thorough understanding of the compound's hazards is essential. While a specific Safety Data Sheet (SDS) for the hydrochloride salt is not always readily available, data for the parent compound, (3-Methylisoxazol-5-yl)methanamine (CAS No. 154016-55-4), provides a strong basis for risk assessment.
The primary and most critical hazard identified through the Globally Harmonized System (GHS) is Acute Oral Toxicity, Category 3 .[1] This is denoted by the hazard statement H301: Toxic if swallowed .[1] Consequently, this compound must be handled as a toxic substance, with stringent precautions to prevent ingestion. As a hydrochloride salt of an amine, it may also possess corrosive or irritant properties, necessitating care to avoid skin and eye contact.
All waste containing this compound must be classified and handled as hazardous chemical waste .[2][3] Under no circumstances should it be disposed of down the drain or in regular trash.[2][4]
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Parent Compound CAS | 154016-55-4 | [1] |
| Molecular Formula | C₅H₉ClN₂O | Inferred |
| Primary GHS Hazard | H301: Toxic if swallowed | [1] |
| Waste Classification | Hazardous Waste | [2][3] |
Immediate Safety and Handling Protocol
Adherence to proper personal protective equipment (PPE) is non-negotiable when handling this compound. The causality is clear: preventing exposure is the most effective way to mitigate risk.
-
Engineering Controls : Always handle solid this compound and its solutions within a certified chemical fume hood to prevent inhalation of dust or aerosols.[5]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear safety glasses with side shields or chemical splash goggles.[4]
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile). No glove material is impervious to all chemicals, so inspect them before use and change them frequently.[6]
-
Body Protection : A standard lab coat is required. Ensure it is fully buttoned.[4]
-
Step-by-Step Disposal Protocol
The fundamental principle of chemical disposal is containment and segregation. All waste generated must be collected and disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[2][4]
Protocol 1: Disposal of Solid Waste and Contaminated Materials
-
Waste Collection : Place all solid waste (e.g., unused reagent, contaminated weigh paper, pipette tips) into a dedicated, sealable, and chemically compatible hazardous waste container.[4][5] A high-density polyethylene (HDPE) container with a screw-on cap is a suitable choice.
-
Labeling : The container must be labeled immediately with a "Hazardous Waste" tag.[7] The label must include:
-
The full, unambiguous chemical name: "this compound".
-
The statement: "Toxic if Swallowed".
-
An accumulation start date.
-
-
Storage : Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[7] This area must be under the control of laboratory personnel and away from incompatible materials, particularly strong oxidizing agents and bases.[8]
Protocol 2: Disposal of Solutions Containing the Compound
-
Waste Collection : Collect all aqueous or solvent-based solutions containing this compound in a dedicated, sealed, and chemically compatible liquid hazardous waste container (e.g., a coated glass or HDPE bottle).
-
Segregation : Do not mix this waste stream with other chemical wastes unless you have confirmed their compatibility.[8] Incompatible mixtures can lead to dangerous reactions.
-
Labeling : As with solid waste, the liquid waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name, all components of the solution (including solvents), their approximate concentrations, and the "Toxic if Swallowed" hazard warning.
-
Storage : Store the sealed container in the designated SAA, using secondary containment (such as a plastic tub) to mitigate potential leaks or spills.[3]
Protocol 3: Decontamination and Disposal of Empty Containers
An "empty" container that once held an acutely toxic substance is still considered hazardous waste until properly decontaminated.
-
Triple Rinsing : The standard and required procedure is to triple-rinse the container.[2][4]
-
Rinse the container three times with a suitable solvent in which the compound is soluble (e.g., water or ethanol).
-
Crucially, collect all three rinsates as hazardous liquid waste. [4] Transfer the rinsate to your designated liquid hazardous waste container for this compound.
-
-
Label Defacement : After the final rinse and allowing the container to air dry in a fume hood, the original manufacturer's label must be completely removed or thoroughly defaced to prevent misidentification.[2]
-
Final Disposal : Once decontaminated and defaced, the container can typically be disposed of in the regular trash or recycling, pending your institution's specific policies.[4]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound and its associated containers.
Caption: Decision workflow for handling and disposing of (3-Methylisoxazol-5-yl)methanamine HCl waste.
Spill Management and Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release.
-
Minor Spill (Solid) :
-
Ensure proper PPE is worn.
-
Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to avoid raising dust.
-
Carefully sweep the material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Minor Spill (Liquid) :
-
Contain the spill with absorbent pads or sand.
-
Absorb the material and place the contaminated absorbents into a sealed, labeled hazardous waste container.
-
-
Major Spill : Evacuate the immediate area and contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.
In case of personal exposure, follow these first-aid measures and seek immediate medical attention:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and plenty of water.
-
Ingestion : If the person is conscious, rinse their mouth with water. Do not induce vomiting. Call a poison control center or physician immediately.
-
Inhalation : Move the person to fresh air.
By adhering to these rigorous, well-documented procedures, you contribute to a culture of safety and ensure that your vital research does not come at the cost of environmental or personal well-being.
References
- 1. (3-Methylisoxazol-5-yl)methanamine | C5H8N2O | CID 16481072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vumc.org [vumc.org]
- 3. danielshealth.com [danielshealth.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. collectandrecycle.com [collectandrecycle.com]
Mastering the Safe Handling of (3-Methylisoxazol-5-yl)methanamine Hydrochloride: A Guide for Research Professionals
For researchers at the forefront of drug discovery and development, the ability to handle novel chemical entities with confidence and precision is paramount. (3-Methylisoxazol-5-yl)methanamine hydrochloride, a key building block in medicinal chemistry, requires a nuanced understanding of its properties to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, field-tested safety and logistical information, moving beyond mere compliance to foster a deeply ingrained culture of safety.
Hazard Profile: Understanding the "Why" Behind the Precautions
This compound is classified under the Globally Harmonized System (GHS) as Acute Toxicity, Oral, Category 3 . The primary hazard statement is H301: Toxic if swallowed . This classification is the cornerstone of our safety protocol; accidental ingestion of even small quantities can cause serious health effects or be fatal. Therefore, the primary goal of our personal protective equipment (PPE) and handling protocols is to prevent any possibility of ingestion, which can occur through direct means or indirectly via contaminated hands.
Secondary considerations include the potential for skin and eye irritation, common among amine hydrochloride salts, and the possibility of respiratory tract irritation from airborne particles of the solid compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the associated risk of exposure. The following table outlines the recommended PPE for handling this compound in various laboratory scenarios.
| Task | Engineering Controls | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | General Laboratory Ventilation | Safety glasses with side shields | Nitrile gloves (single pair) | Standard lab coat | Not generally required |
| Weighing (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Safety goggles | Double-gloved with nitrile gloves | Standard lab coat | N95 or P100 respirator recommended, especially for larger quantities |
| Solution Preparation | Chemical Fume Hood | Safety goggles or face shield (if splash risk is high) | Nitrile gloves (double-gloving recommended) | Standard lab coat | Not required if performed in a certified fume hood |
| Reaction Workup & Purification | Chemical Fume Hood | Safety goggles | Nitrile gloves. Consider neoprene for extended handling. | Standard lab coat | Not required if performed in a certified fume hood |
Causality Behind PPE Choices:
-
Eye Protection : Safety glasses with side shields are the minimum requirement in any laboratory setting.[1] However, when handling the solid powder or preparing solutions where splashing is possible, the enhanced protection of chemical splash goggles is necessary to prevent contact with the sensitive mucous membranes of the eyes.[2]
-
Hand Protection : Nitrile gloves provide excellent splash protection against a wide range of chemicals and are standard for incidental contact.[1][3] For this compound, double-gloving is recommended during weighing and solution preparation. This practice provides a critical buffer; if the outer glove is contaminated, it can be safely removed without compromising the barrier to the skin. While nitrile gloves offer good protection, some sources indicate they have poor resistance to certain amines with prolonged contact. Therefore, any contamination should be addressed by immediately removing and replacing the affected gloves. For tasks involving extended handling or immersion, more robust gloves like neoprene should be considered.[1]
-
Respiratory Protection : The primary risk of inhalation comes from aerosolized solid particles. Handling the powder in a certified chemical fume hood or a ventilated balance enclosure is the primary engineering control to mitigate this risk.[4] However, as an added layer of safety, especially when weighing quantities greater than a few milligrams or if the material is visibly dusty, an N95 or P100 particulate respirator is recommended. This aligns with OSHA's emphasis on a multi-layered approach to safety for potent or highly toxic compounds.
Operational Plan: Step-by-Step Handling Protocols
Adherence to a standardized operational plan minimizes variability and risk. The following protocols are designed to be self-validating systems for the safe handling of this compound.
Weighing the Solid Compound
-
Preparation : Don all required PPE as outlined in the table above (safety goggles, double nitrile gloves, lab coat, and N95/P100 respirator).
-
Engineering Control : Perform all weighing activities within a certified chemical fume hood or a ventilated balance enclosure to capture any airborne particles at the source.
-
Procedure :
-
Place a weigh boat or appropriate container on the analytical balance.
-
Carefully transfer the desired amount of this compound using a clean spatula. Avoid any actions that could generate dust, such as dropping the material from a height.
-
Once the desired mass is obtained, securely cap the source container immediately.
-
Carefully transfer the weighed material to your reaction vessel or dissolution container within the fume hood.
-
-
Decontamination : Wipe the spatula, balance, and surrounding surfaces of the fume hood with a damp cloth or towel to remove any residual powder. Dispose of the cloth as solid hazardous waste.
-
Doffing PPE : Remove the outer pair of gloves and dispose of them in the designated solid waste container. With the inner gloves still on, remove your respirator and goggles. Finally, remove the inner gloves. Wash hands thoroughly with soap and water.
Preparing a Solution
-
Preparation : Don appropriate PPE (safety goggles, double nitrile gloves, lab coat).
-
Engineering Control : All solution preparations must be conducted in a chemical fume hood.
-
Procedure :
-
Place the vessel containing the pre-weighed solid onto a stir plate within the fume hood.
-
Add the desired solvent to the vessel, aiming the solvent stream down the inner wall of the container to avoid splashing.
-
Begin stirring to facilitate dissolution.
-
Once the solid is fully dissolved, cap the container.
-
-
Cleanup : Dispose of any contaminated items (e.g., weigh boat, disposable pipette tips) into the appropriate solid hazardous waste stream.
Disposal Plan: Ensuring a Safe End-of-Lifecycle
Proper disposal is a critical component of laboratory safety and environmental stewardship. All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste :
-
Collect all contaminated solid materials, including gloves, weigh boats, paper towels, and excess solid reagent, in a dedicated, clearly labeled hazardous waste container.
-
The label must include "Hazardous Waste," the full chemical name: "this compound," and the associated hazard (Toxic).
-
Keep the container sealed when not in use.
-
-
Liquid Waste :
-
Collect all solutions containing this compound in a dedicated, clearly labeled hazardous liquid waste container.
-
Do not mix this waste stream with other incompatible waste types (e.g., halogenated solvents, strong oxidizers).
-
List all components of the waste solution on the label, including all solvents and an estimated concentration of the target compound.
-
Keep the container sealed and stored in secondary containment.
-
-
Empty Containers :
-
The original container of this compound must be triple-rinsed with a suitable solvent (e.g., the solvent used in your reaction).
-
The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing and allowing the container to dry, completely deface or remove the original label. The decontaminated container can then be disposed of in the regular trash or recycled according to your institution's policies.
-
Visualizing the Workflow
To ensure a clear and logical application of these procedures, the following workflow diagram illustrates the key decision points and safety measures from receipt of the chemical to its final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
